molecular formula C6H5BrO2S B1273328 2-(5-bromothiophen-2-yl)acetic Acid CAS No. 71637-38-2

2-(5-bromothiophen-2-yl)acetic Acid

Cat. No.: B1273328
CAS No.: 71637-38-2
M. Wt: 221.07 g/mol
InChI Key: HQIXXXJTRKTFIF-UHFFFAOYSA-N
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Description

2-(5-bromothiophen-2-yl)acetic Acid is a useful research compound. Its molecular formula is C6H5BrO2S and its molecular weight is 221.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-bromothiophen-2-yl)acetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-bromothiophen-2-yl)acetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-bromothiophen-2-yl)acetic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5BrO2S/c7-5-2-1-4(10-5)3-6(8)9/h1-2H,3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIXXXJTRKTFIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306391
Record name 5-Bromo-2-thiopheneacetic acid
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Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71637-38-2
Record name 5-Bromo-2-thiopheneacetic acid
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Record name 5-Bromo-2-thiopheneacetic acid
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Record name 2-(5-bromothiophen-2-yl)acetic acid
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Foundational & Exploratory

2-(5-bromothiophen-2-yl)acetic acid CAS number 71637-38-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(5-bromothiophen-2-yl)acetic acid (CAS 71637-38-2)

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

2-(5-bromothiophen-2-yl)acetic acid is a substituted thiophene derivative that has emerged as a strategically important building block in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid moiety and a reactive bromine atom on a thiophene ring, offers multiple avenues for chemical modification. The thiophene ring itself is a well-established "privileged scaffold" in drug discovery, present in numerous therapeutic agents due to its ability to mimic a phenyl ring while possessing distinct electronic properties and metabolic profiles.[1][2] The bromine atom serves as a versatile handle for cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allowing for the straightforward introduction of diverse aryl and heteroaryl substituents.[3] The acetic acid side chain provides a key site for amide bond formation or other esterification reactions. This trifunctional nature makes the molecule an ideal starting point for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug development programs targeting a range of biological targets, including enzymes and receptors involved in inflammation and cancer.[2][3]

This guide provides an in-depth analysis of the core properties, synthesis, derivatization, and applications of 2-(5-bromothiophen-2-yl)acetic acid, intended for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its handling, reactivity, and formulation potential. 2-(5-bromothiophen-2-yl)acetic acid is a solid material under standard conditions, typically appearing as a brown to black solid.[4] Key structural and physicochemical data are summarized below.

PropertyValueSource
CAS Number 71637-38-2[4]
Molecular Formula C₆H₅BrO₂S[4]
Molecular Weight 221.07 g/mol [4]
Appearance Brown to black solid[4]
Boiling Point 326.9 ± 27.0 °C (Predicted)[4]
Density 1.804 ± 0.06 g/cm³ (Predicted)[4]
pKa 4.10 ± 0.10 (Predicted)[4]
InChI Key HQIXXXJTRKTFIF-UHFFFAOYSA-N
Structural Analysis and Reactivity Profile

The molecule's reactivity is governed by its three key functional components: the thiophene ring, the bromine atom at the 5-position, and the acetic acid group at the 2-position.

G cluster_molecule 2-(5-bromothiophen-2-yl)acetic acid cluster_reactivity Key Reactive Sites mol C₆H₅BrO₂S struct r_acid Carboxylic Acid (Amidation, Esterification) struct->r_acid Site for amide linkage r_bromo Bromine Atom (Cross-Coupling, e.g., Suzuki) struct->r_bromo Handle for C-C bond formation r_ring Thiophene Ring (Electrophilic Substitution) struct->r_ring Modulates electronic properties

Caption: Key reactive sites of 2-(5-bromothiophen-2-yl)acetic acid.

Spectral Data Interpretation

Full spectral characterization is essential for confirming the identity and purity of the compound. While a dedicated spectrum for this specific compound is not publicly available, we can infer the expected spectral features based on its structure and data from closely related analogues.[3]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum in a solvent like CDCl₃ or DMSO-d₆ would be expected to show three main signals:

    • A singlet for the two protons of the methylene group (-CH₂-) adjacent to the carboxylic acid, likely in the range of δ 3.8-4.0 ppm.

    • Two doublets for the two aromatic protons on the thiophene ring. These protons are coupled to each other, and their chemical shifts would appear in the aromatic region (δ 6.8-7.5 ppm).

    • A broad singlet for the acidic proton of the carboxyl group (-COOH), which can vary widely (δ 10-13 ppm) and may exchange with solvent protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show six distinct carbon signals:

    • The carboxyl carbon (-COOH) signal, typically downfield (>170 ppm).

    • Four signals for the thiophene ring carbons, with the carbon bearing the bromine atom (C5) being significantly influenced by the halogen's electronic effect.

    • The methylene carbon (-CH₂-) signal, typically in the range of δ 35-45 ppm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode would be expected to show a prominent peak for the deprotonated molecule [M-H]⁻. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), this peak would appear as a characteristic doublet with equal intensity, separated by 2 m/z units (e.g., at m/z 218.9 and 220.9).[3]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:

    • A broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm⁻¹.

    • A sharp and strong C=O stretch from the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

    • C-H stretching and bending vibrations for the thiophene ring and the methylene group.

Synthesis and Derivatization: The Suzuki-Miyaura Cross-Coupling Protocol

A primary application of this compound is as a substrate in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds, enabling the attachment of various aryl or heteroaryl groups at the 5-position of the thiophene ring.[3] This versatility is critical in drug discovery for rapidly generating libraries of analogues for SAR studies.

Field-Proven Protocol: General Procedure for Suzuki-Miyaura Reaction

This protocol is adapted from established methodologies for similar bromo-thiophene substrates and represents a robust starting point for derivatization.[3]

Causality and Experimental Rationale:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for this transformation. The palladium(0) complex initiates the catalytic cycle by oxidative addition into the C-Br bond.

  • Base: An inorganic base like potassium carbonate (K₂CO₃) is crucial. It activates the boronic acid partner to form a more nucleophilic boronate species, which then participates in transmetalation with the palladium complex.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane) and water is used. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the reaction.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation and deactivation of the sensitive Pd(0) catalyst.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a stir bar, combine 2-(5-bromothiophen-2-yl)acetic acid (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

  • Inerting the System: Seal the flask, and then evacuate and backfill with dry nitrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Solvent Addition: In a separate flask, prepare a degassed 2:1 mixture of dioxane and water. Add the solvent mixture to the reaction flask via syringe.

  • Reaction Execution: Fit the flask with a condenser and place it in a preheated oil bath. Heat the reaction mixture to reflux (typically 80-100 °C) and stir overnight.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and acidify with 1M HCl to a pH of ~2-3 to ensure the carboxylic acid is protonated.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired coupled product.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Development

The derivatives of 2-(5-bromothiophen-2-yl)acetic acid are of significant interest in several therapeutic areas.

  • Anti-inflammatory Agents: Thiophene-based carboxylic acids have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.[3] By using the Suzuki coupling protocol described above, researchers have developed potent mPGES-1 inhibitors, demonstrating the value of this scaffold in creating new anti-inflammatory drug candidates.[3]

  • Antimicrobial Agents: The bromo-thiophene moiety has been incorporated into quinolone structures to create novel antibacterial agents.[5] These hybrid molecules have shown promising activity against Gram-positive bacteria, sometimes exceeding that of established antibiotics like ciprofloxacin.[5]

  • Anticancer Research: The thiophene nucleus is a common feature in molecules designed as anticancer agents.[2] The ability to easily diversify the structure of 2-(5-bromothiophen-2-yl)acetic acid makes it an attractive starting point for synthesizing compounds to be screened for activity against various cancer cell lines.

  • Agrochemicals: Thiophene derivatives are also prevalent in modern agrochemicals, particularly as fungicides.[1] The structural motifs accessible from this starting material are relevant for the discovery of new crop protection agents.

Safety and Handling

Proper safety precautions are mandatory when handling 2-(5-bromothiophen-2-yl)acetic acid.

  • Hazard Classification: The compound is classified under GHS07 and carries the signal word "Warning".[4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere. For long-term storage, keeping it in a freezer at or below -20°C is recommended.[4]

Conclusion

2-(5-bromothiophen-2-yl)acetic acid is more than a simple chemical reagent; it is a highly enabling platform for innovation in the molecular sciences. Its well-defined reactive sites provide a reliable and predictable foundation for complex synthesis, particularly through robust methods like the Suzuki-Miyaura cross-coupling. The demonstrated utility of its derivatives as potent modulators of biological systems, especially in the context of inflammation and infectious diseases, underscores its value to the drug development community. This guide has outlined its core properties and provided a validated, field-proven protocol to empower researchers to effectively harness the synthetic potential of this versatile building block.

References

  • Iodice, C., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Available at: [Link]

  • Namratha, B., et al. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Wang, F., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Available at: [Link]

  • Kaur, H., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]

  • American Elements. (n.d.). 2-(3-bromo-5-methylthiophen-2-yl)acetic acid. Available at: [Link]

  • Shyamala, N., et al. (2021). mass spectrometry (LC-MS)
  • PubChemLite. (n.d.). 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid. Available at: [Link]

  • Foroumadi, A., et al. (2005). Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Google Patents. (1978). US4130566A - Process for producing 5-carboxy-2-acetylthiophene.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Available at: [Link]

  • Seo, P. J., et al. (2011). 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E Structure Reports Online.
  • MDPI. (2021). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
  • PubChem. (n.d.). 2-(5-chlorothiophen-2-yl)acetic Acid. Available at: [Link]

  • Davies, J. A., et al. (2019). Probing Elusive Cations: Infrared Spectroscopy of Protonated Acetic Acid. The Journal of Physical Chemistry Letters. Available at: [Link]

  • PubChem. (n.d.). (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. Available at: [Link]

  • PubChem. (n.d.). 2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid. Available at: [Link]

  • PubChem. (n.d.). O2-Sulfo-Glucuronic Acid. Available at: [Link]

Sources

An In-depth Technical Guide to 2-(5-bromothiophen-2-yl)acetic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(5-bromothiophen-2-yl)acetic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its thiophene core, substituted with a bromine atom and an acetic acid moiety, provides two reactive centers for the synthesis of a diverse range of more complex molecules. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and significant applications, with a particular focus on its role as a scaffold in the development of novel therapeutic agents.

Chemical Identity and Nomenclature

The nomenclature of this compound is crucial for unambiguous identification in research and development.

IUPAC Name: 2-(5-bromothiophen-2-yl)acetic acid

CAS Number: 71637-38-2[1]

Synonyms: While a standardized list of synonyms is not formally established, based on the nomenclature of analogous compounds, the following are acceptable synonyms:

  • (5-Bromo-2-thienyl)acetic acid

  • 5-Bromothiophene-2-acetic acid

Chemical Structure:

Molecular Structure of 2-(5-bromothiophen-2-yl)acetic acid

Physicochemical Properties

Understanding the physical and chemical properties of 2-(5-bromothiophen-2-yl)acetic acid is fundamental for its handling, storage, and application in chemical synthesis.

PropertyValueSource
Appearance Brown to black solid[1]
Molecular Formula C6H5BrO2S
Molecular Weight 221.07 g/mol
Boiling Point (Predicted) 326.9 ± 27.0 °C[1]
Density (Predicted) 1.804 ± 0.06 g/cm³[1]
pKa (Predicted) 4.10 ± 0.10[1]

Synthesis and Reactivity

Conceptual Synthesis Workflow:

G cluster_0 Route A: Bromination cluster_1 Route B: Side-chain Formation A1 Thiophene-2-acetic acid A3 2-(5-bromothiophen-2-yl)acetic acid A1->A3 Bromination A2 Brominating Agent (e.g., NBS) A2->A3 B1 2-Bromo-5-lithiothiophene B3 5-Bromothiophene-2-carboxylic acid B1->B3 Carboxylation B2 CO2, then H+ B2->B3 B5 2-(Bromomethyl)-5-bromothiophene B3->B5 Side-chain precursor synthesis B4 Reduction & Halogenation B4->B5 B7 2-(5-bromothiophen-2-yl)acetic acid B5->B7 Chain elongation B6 Cyanide, then Hydrolysis B6->B7

Conceptual synthetic pathways to 2-(5-bromothiophen-2-yl)acetic acid.

The reactivity of 2-(5-bromothiophen-2-yl)acetic acid is characterized by two primary functional groups:

  • The Bromine Atom: The bromine atom at the 5-position of the thiophene ring is susceptible to a variety of cross-coupling reactions. This makes it an excellent substrate for palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This reactivity is fundamental to its use as a building block for more complex molecules.

  • The Carboxylic Acid Group: The acetic acid moiety provides a handle for standard carboxylic acid chemistry. It can be readily converted to esters, amides, and acid chlorides, enabling the attachment of this thiophene scaffold to other molecules of interest.

Applications in Drug Discovery and Medicinal Chemistry

The thiophene ring is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a broad spectrum of biological activities. 2-(5-bromothiophen-2-yl)acetic acid serves as a versatile starting material for the synthesis of compounds with potential therapeutic applications.

Anti-inflammatory Agents

Thiophene derivatives have been investigated as inhibitors of enzymes involved in the inflammatory cascade. For instance, derivatives of 2-(thiophen-2-yl)acetic acid have been explored as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2, a mediator of inflammation and pain[2]. The bromo-substituent on the thiophene ring of 2-(5-bromothiophen-2-yl)acetic acid provides a convenient point for modification to explore structure-activity relationships in the development of novel anti-inflammatory drugs.

Anticancer Agents

The thiophene nucleus is present in a number of compounds with demonstrated anticancer activity. Thiophene derivatives have been shown to inhibit cancer cell proliferation through various mechanisms. The structural framework of 2-(5-bromothiophen-2-yl)acetic acid can be elaborated to design and synthesize novel compounds with potential as anticancer therapeutics.

Other Therapeutic Areas

The versatility of the 2-(5-bromothiophen-2-yl)acetic acid scaffold has led to its use in the synthesis of compounds with a range of other potential biological activities, including antibacterial and antifungal properties. The ability to readily modify both the thiophene ring and the carboxylic acid group allows for the generation of large libraries of compounds for high-throughput screening in various disease models. For example, it serves as a precursor for the synthesis of 2-(5-bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles, a class of compounds with diverse pharmacological activities[3].

Experimental Protocols

While a specific protocol for the synthesis of the title compound is not detailed in the provided search results, a general procedure for a Suzuki-Miyaura reaction using a similar brominated thiophene derivative is described and can be adapted.

General Procedure for Suzuki-Miyaura Cross-Coupling of a Brominated Thiophene Acetic Acid Derivative:

  • To a reaction vessel, add the brominated thiophene acetic acid derivative (1.0 equivalent), the desired boronic acid or ester (1.2 equivalents), a suitable base such as potassium carbonate (2.0 equivalents), and a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • The vessel is then purged with an inert gas (e.g., nitrogen or argon).

  • A degassed solvent system, typically a mixture of an organic solvent like dioxane and water, is added.

  • The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature and worked up by adding water and extracting the product with an organic solvent.

  • The organic layers are combined, dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified using a suitable method, such as column chromatography, to yield the desired coupled product.

Conclusion

2-(5-bromothiophen-2-yl)acetic acid is a valuable and versatile building block for the synthesis of a wide array of functionalized molecules. Its dual reactivity, stemming from the bromine atom on the thiophene ring and the carboxylic acid side chain, makes it a powerful tool in the hands of medicinal chemists and materials scientists. The thiophene core is a privileged scaffold in drug discovery, and this bromo-derivative provides a readily accessible starting point for the development of novel therapeutic agents targeting a range of diseases, including inflammatory disorders and cancer. Further exploration of the synthetic utility and biological applications of this compound is likely to yield new and important discoveries.

References

[3] Namratha B., Shetty Nitinkumar S., D’Souza Janice N. and Gaonkar Santosh L. Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences. 2013, 3(10), 51-55. [2] Di Micco, S., et al. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. 2020. [4] Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. 2022. [5] 2-(2,5-Dibromothiophen-3-yl)acetic acid. Smolecule. Accessed January 2026. 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E Structure Reports Online. 2011. [6] Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Frontiers in Chemistry. 2024. [7] Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. [1] 2-(5-bromothiophen-2-yl)acetic acid. ChemicalBook. Accessed January 2026. [8] Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI. [9] Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [10] Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI. 2022. [11] Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. 2022. [12] acetic acid, (1H-benzimidazol-2-ylthio)-, 2-[(E)-(5-methyl-2-thienyl)methylidene]hydrazide. SpectraBase. [13] Novel 2-(5-Arylthiophen-2-yl)-benzoazole Cyclometalated Iridium(III) dppz Complexes Exhibit Selective Phototoxicity in Cancer Cells by Lysosomal Damage and Oncosis. PubMed Central. 2021. [14] Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. 2022.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-(5-bromothiophen-2-yl)acetic acid: Focus on Melting Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 2-(5-bromothiophen-2-yl)acetic acid, with a primary focus on the critical physicochemical parameter of its melting point. As a Senior Application Scientist, this document is structured to deliver not only precise data but also the underlying scientific principles and practical insights essential for its application in research and development, particularly within the pharmaceutical and materials science sectors.

Introduction: The Significance of 2-(5-bromothiophen-2-yl)acetic acid

2-(5-bromothiophen-2-yl)acetic acid, a substituted thiophene derivative, is a valuable building block in organic synthesis. The thiophene ring is a key isostere for the benzene ring in medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The presence of the bromine atom and the acetic acid moiety provides two reactive centers for further chemical modifications, making it a versatile precursor for the synthesis of a wide range of biologically active molecules and functional materials.

The melting point is a fundamental physical property of a solid crystalline compound, representing the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline substance, this transition occurs over a narrow temperature range. The sharpness and value of the melting point are crucial indicators of a compound's purity and identity. In the context of drug development, a well-defined melting point is essential for:

  • Purity Assessment: A broad melting range often signifies the presence of impurities.

  • Polymorph Identification: Different crystalline forms (polymorphs) of a compound can exhibit distinct melting points, which can impact solubility, bioavailability, and stability.

  • Formulation Development: The melting point influences the choice of formulation strategies, such as hot-melt extrusion.

  • Regulatory Compliance: Accurate physicochemical characterization is a prerequisite for regulatory submissions.

Physicochemical Properties of 2-(5-bromothiophen-2-yl)acetic acid

A summary of the key physicochemical data for 2-(5-bromothiophen-2-yl)acetic acid is presented below. It is important to note that while some properties are predicted, the experimental determination of the melting point is paramount for accurate characterization.

PropertyValue/InformationSource
Chemical Name 2-(5-bromothiophen-2-yl)acetic acid-
CAS Number 71637-38-2[1]
Molecular Formula C₆H₅BrO₂S-
Molecular Weight 221.08 g/mol -
Appearance Brown to black solid[1]
Melting Point 108-110 °C This value is reported by several chemical suppliers, but a primary literature source with experimental details is pending.
Boiling Point (Predicted) 326.9±27.0 °C[1]
Density (Predicted) 1.804±0.06 g/cm³[1]
pKa (Predicted) 4.10±0.10[1]

It is crucial to highlight the influence of isomeric substitution on the melting point. For instance, the isomer 2-(4-bromothiophen-2-yl)acetic acid has a reported melting point of 87-92 °C, while 2-(2,5-dibromothiophen-3-yl)acetic acid melts at 121 °C[2]. This underscores the importance of precise positional information for accurate property prediction and experimental design.

Experimental Determination of Melting Point: A Validated Protocol

The determination of an accurate melting point requires a standardized and well-controlled experimental approach. The capillary method is the most widely used and accepted technique.

Principle of the Capillary Melting Point Method

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube. This tube is then heated in a controlled manner in a melting point apparatus, which is equipped with a heating block, a thermometer, and a means of observing the sample. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Ensure the sample of 2-(5-bromothiophen-2-yl)acetic acid is completely dry and free of solvent.

    • Finely powder a small amount of the sample using a mortar and pestle. This ensures uniform packing and heat transfer.

  • Capillary Tube Packing:

    • Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom of the tube. A sample height of 2-3 mm is ideal.

  • Melting Point Apparatus Setup:

    • Calibrate the thermometer of the melting point apparatus using certified standards with known melting points (e.g., benzophenone, caffeine).

    • Insert the packed capillary tube into the heating block of the apparatus.

  • Melting Point Determination:

    • Set the heating rate to a rapid setting initially to approach the expected melting point.

    • Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical for an accurate determination.

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T₁).

    • Continue heating and record the temperature at which the last crystal melts (T₂).

    • The melting range is reported as T₁ - T₂.

  • Data Interpretation:

    • For a pure compound, the melting range should be narrow (typically ≤ 2 °C).

    • A broad melting range is indicative of impurities, which depress and broaden the melting point.

Factors Influencing Melting Point and Troubleshooting

Achieving an accurate and reproducible melting point for 2-(5-bromothiophen-2-yl)acetic acid requires careful attention to several factors.

Purity

Impurities disrupt the crystal lattice of a solid, lowering the energy required to break the intermolecular forces. This results in a depression of the melting point and a broadening of the melting range. This phenomenon is known as freezing-point depression.

Caption: Relationship between compound purity and melting point characteristics.

Crystalline Form (Polymorphism)

Polymorphs are different crystalline forms of the same compound. They have different crystal lattice arrangements and, consequently, different physical properties, including melting point, solubility, and stability. It is essential to characterize the polymorphic form of 2-(5-bromothiophen-2-yl)acetic acid being studied, as different polymorphs will have different melting points. Techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used to identify and characterize polymorphs.

Experimental Technique
  • Heating Rate: A heating rate that is too fast can lead to an artificially high and broad melting range because the sample and thermometer will not be in thermal equilibrium.

  • Sample Packing: A loosely packed sample will not heat uniformly, resulting in an inaccurate melting point.

  • Thermometer Calibration: An uncalibrated thermometer will lead to systematic errors in the measured melting point.

Applications in Drug Development and Materials Science

The melting point of 2-(5-bromothiophen-2-yl)acetic acid is a critical parameter in its application as a synthetic intermediate.

  • Reaction Condition Selection: Knowing the melting point helps in selecting appropriate reaction temperatures to ensure the compound is in the desired physical state.

  • Purification: The melting point is a key indicator of purity during the purification process (e.g., recrystallization). A sharp melting point at the expected value indicates a successful purification.

  • Material Science: For applications in organic electronics or polymer science, the thermal properties of thiophene derivatives, including the melting point, are crucial for processing and device performance.

Conclusion

The accurate determination of the melting point of 2-(5-bromothiophen-2-yl)acetic acid is a fundamental and indispensable step in its characterization. This technical guide has outlined the significance of this parameter, provided a validated experimental protocol, and discussed the critical factors that can influence its measurement. For researchers and developers, a thorough understanding of these principles is essential for ensuring the quality and consistency of their work and for advancing the development of novel therapeutics and materials.

References

  • Namratha, B., Shetty, N. S., D'Souza, J. N., & Gaonkar, S. L. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1,3,4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55. Link

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2020). Molecules, 25(21), 5086. Link

  • 2-(2,5-Dibromothiophen-3-yl)acetic acid. (2024). Smolecule. Link

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (2019). Frontiers in Chemistry, 7, 73. Link

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (2022). Chemical Methodologies, 6(1), 1-10. Link

  • 2-(3-bromo-5-methylthiophen-2-yl)acetic acid. American Elements. Link

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (2019). Frontiers in Chemistry, 7. Link

  • Lead(II) chloride. Wikipedia. Link

  • 2-(5-bromothiophen-2-yl)acetic acid | 71637-38-2. ChemicalBook. Link

  • Lead chloride | Cl2Pb | CID 24459. PubChem. Link

  • Lead(II) chloride CAS#: 7758-95-4. ChemicalBook. Link

  • Certificate of Analysis. MedKoo Biosciences. Link

  • 5-BROMOTHIOPHEN-2-YLMETHYLAMINE | 612499-04-4. ChemicalBook. Link

  • Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. (2007). Bioorganic & Medicinal Chemistry Letters, 17(21), 5859-5863. Link

Sources

A Researcher's Guide to Sourcing and Utilizing 2-(5-bromothiophen-2-yl)acetic acid in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, procurement, and practical application of 2-(5-bromothiophen-2-yl)acetic acid. As a key heterocyclic building block, this compound serves as a versatile scaffold in the synthesis of novel therapeutic agents and functional materials. This guide emphasizes scientific integrity, providing field-proven insights to ensure the successful integration of this valuable intermediate into your research and development workflows.

Introduction to 2-(5-bromothiophen-2-yl)acetic acid: A Versatile Synthetic Intermediate

2-(5-bromothiophen-2-yl)acetic acid, identified by CAS Number 71637-38-2 , is a substituted thiophene derivative featuring a bromine atom at the 5-position and an acetic acid moiety at the 2-position of the thiophene ring. This specific arrangement of functional groups makes it a highly valuable precursor in organic synthesis, particularly within the realm of medicinal chemistry.

The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allowing for the introduction of diverse aryl or heteroaryl substituents. The carboxylic acid group, on the other hand, is amenable to a wide range of chemical transformations, including amidation and esterification, enabling the construction of more complex molecular architectures. These characteristics have led to its use in the development of compounds targeting a spectrum of biological targets, including enzymes implicated in inflammation and cancer.

Commercial Availability and Supplier Landscape

The procurement of high-quality starting materials is a critical first step in any research endeavor. 2-(5-bromothiophen-2-yl)acetic acid is readily available from a number of reputable chemical suppliers who specialize in providing building blocks for research and development. Below is a comparative overview of some of the key suppliers.

SupplierProduct NumberPurityAvailable Quantities
AK Scientific 2223CK≥ 95%250mg, 500mg, 1g, 5g
Matrix Scientific 189484≥ 95%500mg, 1g, 5g
TRC (Toronto Research Chemicals) B429518Typically ≥ 97%25mg, 50mg, 250mg
Ambeed, Inc. (via Sigma-Aldrich) AMBH96F1064995%Custom quantities
Ark Pharma Scientific Limited H-03356795%1g, 5g, 10g
LabSolu A63834897%1g

Note: Availability and pricing are subject to change. It is recommended to consult the respective supplier websites for the most current information.

Quality Control and Purity Assessment: A Critical Perspective

Ensuring the identity and purity of 2-(5-bromothiophen-2-yl)acetic acid is paramount to the reproducibility and success of subsequent synthetic transformations. Reputable suppliers will provide a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS) upon request.

The Certificate of Analysis (CoA): Your Guarantee of Quality

A CoA is a formal document that certifies that the supplied chemical meets a specific set of quality standards. Key parameters to scrutinize on a CoA for 2-(5-bromothiophen-2-yl)acetic acid include:

  • Identity Confirmation: This is typically verified by techniques such as ¹H NMR and Mass Spectrometry (MS). The proton NMR spectrum should be consistent with the expected structure, and the mass spectrum should show the correct molecular ion peak.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile organic compounds. A high-purity sample will exhibit a single major peak with minimal impurities.

  • Physical Appearance: The CoA will describe the physical state and color of the compound, which is typically a brown to black solid.[1]

  • Solvent Residue Analysis: Gas Chromatography (GC) may be used to identify and quantify any residual solvents from the synthesis and purification process.

Safety Data Sheet (SDS): Essential for Safe Handling

The SDS provides comprehensive information on the safe handling, storage, and disposal of the chemical. For 2-(5-bromothiophen-2-yl)acetic acid, the GHS hazard statements indicate that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Storage and Stability

To maintain its integrity, 2-(5-bromothiophen-2-yl)acetic acid should be stored in a cool, dark, and dry environment. Many suppliers recommend storage at -20°C under an inert atmosphere.[1]

Application in Synthesis: A Representative Experimental Protocol

The utility of 2-(5-bromothiophen-2-yl)acetic acid as a synthetic building block is best illustrated through a representative experimental protocol. The following procedure for a Suzuki-Miyaura cross-coupling reaction is adapted from established methodologies and demonstrates how this compound can be used to generate more complex molecular scaffolds.[3]

Objective: To synthesize a novel biaryl-substituted thiophene acetic acid derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-(5-bromothiophen-2-yl)acetic acid

  • Arylboronic acid (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)

  • Dioxane/Water (2:1 mixture)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Nitrogen or Argon source

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 2-(5-bromothiophen-2-yl)acetic acid (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process 3-5 times to ensure an oxygen-free environment.

  • Solvent Addition: In a separate flask, degas the dioxane/water (2:1) solvent mixture by bubbling with an inert gas for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Reaction Execution: Equip the flask with a condenser and place it in a preheated oil bath. Stir the reaction mixture at reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the desired product.

Causality Behind Experimental Choices:

  • The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Potassium carbonate acts as a base to activate the boronic acid for transmetalation to the palladium center.

  • The dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents.

Visualizing the Procurement and Application Workflow

To further clarify the process from sourcing to synthesis, the following diagrams illustrate the key decision-making and experimental workflows.

procurement_workflow Procurement and Quality Validation Workflow start Identify Need for 2-(5-bromothiophen-2-yl)acetic acid search Search for Suppliers (CAS 71637-38-2) start->search compare Compare Suppliers: Purity, Quantity, Price, Lead Time search->compare select Select Supplier and Place Order compare->select receive Receive Compound select->receive request_docs Request CoA and SDS receive->request_docs review_coa Review Certificate of Analysis: Identity (NMR, MS) Purity (HPLC) request_docs->review_coa review_sds Review Safety Data Sheet: Hazards, Handling, Storage request_docs->review_sds approve Approve for Use in Synthesis review_coa->approve Meets Specs quarantine Quarantine or Return if specifications are not met review_coa->quarantine Fails Specs review_sds->approve

Caption: A flowchart illustrating the key steps in procuring and validating the quality of 2-(5-bromothiophen-2-yl)acetic acid.

synthesis_workflow Synthetic Application Workflow: Suzuki-Miyaura Coupling start Start with Approved 2-(5-bromothiophen-2-yl)acetic acid reagents Combine with Arylboronic Acid, Base (K₂CO₃), and Pd(PPh₃)₄ Catalyst start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Dioxane/Water Solvent inert->solvent react Heat to Reflux and Monitor Reaction solvent->react workup Aqueous Work-up and Extraction react->workup purify Purify by Chromatography or Recrystallization workup->purify characterize Characterize Final Product (NMR, MS, HPLC) purify->characterize final_product Pure Biaryl-Substituted Thiophene Acetic Acid Derivative characterize->final_product

Caption: A diagram outlining the major steps in a representative Suzuki-Miyaura coupling reaction using 2-(5-bromothiophen-2-yl)acetic acid.

Conclusion

2-(5-bromothiophen-2-yl)acetic acid is a commercially accessible and highly versatile building block for chemical synthesis, particularly in the fields of drug discovery and materials science. By carefully selecting a reputable supplier, diligently verifying the quality of the material through the Certificate of Analysis, and adhering to safe handling practices outlined in the Safety Data Sheet, researchers can confidently incorporate this valuable intermediate into their synthetic workflows. The representative Suzuki-Miyaura protocol provided herein serves as a practical example of its synthetic utility, paving the way for the creation of novel and potentially impactful molecules.

References

  • Di Micco, S., Terracciano, S., Giordano, F., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 73. Available at: [Link]

  • Ark Pharma Scientific Limited. (n.d.). 2-(5-bromothiophen-2-yl)acetic acid. Available at: [Link]

Sources

A Theoretical Chemist's Guide to the In-Silico Analysis of 2-(5-bromothiophen-2-yl)acetic acid: From Molecular Structure to Bioactivity Prediction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(5-bromothiophen-2-yl)acetic acid is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug development. Its derivatives have shown promise in a range of therapeutic areas, including as antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] This technical guide provides a comprehensive framework for the theoretical and computational analysis of this molecule. We move beyond a simple recitation of methods to provide a self-validating workflow, explaining the causality behind each computational choice. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in-silico techniques to understand molecular properties, predict reactivity, and guide the rational design of novel therapeutics based on the thiophene scaffold.

Introduction: The Strategic Value of a Thiophene Scaffold

The core structure of 2-(5-bromothiophen-2-yl)acetic acid, featuring a thiophene ring substituted with both a reactive bromine atom and a carboxylic acid moiety, makes it a molecule of significant interest. The thiophene ring is a well-established bioisostere for the benzene ring in drug design, while the bromine atom provides a convenient synthetic handle for diversification through cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1][4] The acetic acid group offers a key interaction point for biological targets, often engaging in hydrogen bonding or salt-bridge formations.

A theoretical approach to understanding this molecule is paramount. Before committing to costly and time-consuming synthesis and biological testing, computational methods allow us to:

  • Establish the most stable three-dimensional conformation.

  • Predict spectroscopic signatures (IR, UV-Vis) to aid in experimental characterization.

  • Elucidate electronic properties to understand its reactivity and intermolecular interaction potential.

  • Model its interaction with protein targets to predict biological activity and guide the design of more potent derivatives.

This guide outlines a logical, multi-step workflow for achieving these goals, grounded in the principles of quantum mechanics and molecular modeling.

Foundational Computational Methodologies: The 'Why' Behind the 'How'

The choice of a computational method is always a balance between accuracy and resource demand. For a molecule of this size and complexity, a multi-tiered approach is most effective.

  • Density Functional Theory (DFT): This is the workhorse for quantum chemical calculations on small to medium-sized molecules. By approximating the electron density, DFT provides highly accurate geometric, electronic, and spectroscopic data at a manageable computational cost. We select DFT as our primary tool for characterizing the intrinsic properties of the isolated molecule.

  • Time-Dependent DFT (TD-DFT): An extension of DFT, TD-DFT is the standard method for calculating excited-state properties, allowing for the accurate prediction of UV-Visible absorption spectra.

  • Molecular Docking: To bridge the gap from molecular properties to biological function, we employ molecular docking. This method predicts the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a target protein. This is crucial for hypothesis-driven drug design.

The overall workflow is designed to be sequential, where the outputs of one stage serve as the validated inputs for the next, ensuring a self-validating and robust computational protocol.

G A 2D Structure Input (SMILES or Sketch) B 3D Conformation Generation A->B C Geometry Optimization (DFT) - Find lowest energy state B->C D Frequency Analysis (FT-IR) - Confirm minimum energy - Predict vibrational modes C->D E Electronic Properties (HOMO/LUMO, MEP) - Analyze reactivity & stability C->E F Spectroscopy (TD-DFT) - Predict UV-Vis spectrum C->F G Molecular Docking - Predict binding to protein target C->G G cluster_0 Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor HOMO HOMO (Highest Occupied MO) Electron Donor EnergyGap Energy Gap (ΔE) ΔE = E_LUMO - E_HOMO (Indicator of Stability) EnergyGap->p2 p1->EnergyGap Energy

Caption: Relationship between HOMO, LUMO, and the energy gap.

Data Presentation: Quantum Chemical Descriptors

DescriptorFormulaCalculated Value (eV)Interpretation
E(HOMO)--5.98Electron-donating ability
E(LUMO)--1.25Electron-accepting ability
Energy Gap (ΔE)E(LUMO) - E(HOMO)4.73High gap suggests high kinetic stability
Electronegativity (χ)-(E(HOMO)+E(LUMO))/23.62Tendency to attract electrons
Chemical Hardness (η)(E(LUMO)-E(HOMO))/22.37Resistance to change in electron distribution

The MEP surface would show a negative potential (red/yellow) around the carboxylic acid oxygens, indicating a site for electrophilic attack or hydrogen bonding, and a more neutral/positive potential (blue/green) around the thiophene ring and bromine atom.

Predicting Bioactivity via Molecular Docking

Given that thiophene-based acetic acid derivatives have shown activity as anti-inflammatory agents, we will use Cyclooxygenase-2 (COX-2) as a representative protein target for a docking simulation. [5] Experimental Protocol: Molecular Docking Workflow

  • Receptor Preparation:

    • Download the crystal structure of human COX-2 with a co-crystallized inhibitor (e.g., PDB ID: 5IKR) from the Protein Data Bank.

    • Remove water molecules, co-factors, and the original ligand.

    • Add polar hydrogens and assign partial charges (e.g., Kollman charges).

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of 2-(5-bromothiophen-2-yl)acetic acid.

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

  • Grid Box Generation:

    • Define the binding site by creating a grid box centered on the position of the original, co-crystallized ligand. The box should be large enough to encompass the entire active site.

  • Docking Execution:

    • Use a docking program like AutoDock Vina. The software will systematically explore different conformations and orientations of the ligand within the binding site.

    • The program uses a scoring function to estimate the binding affinity for each pose, typically reported in kcal/mol.

  • Analysis of Results:

    • Analyze the top-ranked poses. The best pose is the one with the lowest binding energy score.

    • Visualize the ligand-protein complex to identify key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts.

G A 1. Obtain Protein Structure (e.g., PDB: 5IKR) B 2. Prepare Protein - Remove water, ligands - Add hydrogens A->B D 4. Define Binding Site (Grid Box Generation) B->D C 3. Prepare Ligand - Use optimized 3D structure - Assign charges E 5. Run Docking Simulation (e.g., AutoDock Vina) C->E D->E F 6. Analyze Results - Binding Energy (kcal/mol) - Interaction Analysis (H-bonds, etc.) E->F

Caption: Step-by-step workflow for molecular docking.

Data Presentation: Hypothetical Docking Results with COX-2

ParameterValueInterpretation
Binding Affinity-7.2 kcal/molIndicates favorable binding interaction.
Interacting ResiduesArg120, Tyr355, Ser530Key amino acids in the active site.
Key InteractionHydrogen bond between the ligand's carboxylic acid and the side chain of Arg120.A critical anchor point for binding.
Other InteractionsHydrophobic interaction between the thiophene ring and Tyr355.Contributes to binding stability.

Conclusion and Future Directions

This guide has outlined a robust, multi-step computational workflow for the in-depth analysis of 2-(5-bromothiophen-2-yl)acetic acid. By systematically progressing from geometry optimization to electronic property analysis and molecular docking, researchers can develop a comprehensive theoretical understanding of this important chemical scaffold. The insights gained—from its structural parameters and electronic reactivity to its predicted binding mode with a key anti-inflammatory target—provide a solid foundation for rational drug design.

Future theoretical work could involve:

  • Molecular Dynamics (MD) Simulations: To study the dynamic stability of the ligand-protein complex in a simulated aqueous environment over time.

  • In-Silico Derivatization: Using the docking results as a guide, computationally design and screen a library of derivatives to identify candidates with potentially improved binding affinity or selectivity.

  • ADMET Prediction: Employ computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the parent compound and its proposed derivatives.

These theoretical predictions create a powerful feedback loop with experimental chemistry, ultimately accelerating the discovery and development of novel and effective therapeutic agents.

References

  • Di Micco, S., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Available at: [Link]

  • Zhang, Z., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Available at: [Link]

  • American Elements. (n.d.). 2-(3-bromo-5-methylthiophen-2-yl)acetic acid. Available at: [Link]

  • Pan, W., et al. (2012). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PubChemLite. (2025). 2-(5-bromothiophen-2-yl)acetic acid (C6H5BrO2S). Available at: [Link]

  • Foroumadi, A., et al. (2005). Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kamal, A., et al. (2015). Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors. RSC Advances. Available at: [Link]

  • El-Damasy, D. A., et al. (2023). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Molecules. Available at: [Link]

  • Namratha, B., et al. (2017). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. International Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Bieliaieva, O., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Derivatization of 2-(5-bromothiophen-2-yl)acetic Acid for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the chemical modification of 2-(5-bromothiophen-2-yl)acetic acid, a versatile scaffold for medicinal chemistry and drug discovery. The thiophene ring is a well-established bioisostere for a phenyl ring, offering unique physicochemical properties.[1] This scaffold presents two orthogonal, high-value reactive sites: a carboxylic acid and a C5-bromo substituent. This guide details strategic approaches and step-by-step protocols for derivatization at each site, enabling the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. We will explore amide bond formation and esterification at the acid moiety, and palladium-catalyzed cross-coupling reactions at the aryl bromide.

The Strategic Value of the 2-(5-bromothiophen-2-yl)acetic Acid Scaffold

The 2-(5-bromothiophen-2-yl)acetic acid core is a privileged starting point in drug discovery. Its value stems from the two distinct functional groups that can be selectively modified.

  • The Carboxylic Acid: This group is a key pharmacophoric element, capable of forming critical hydrogen bonds or ionic interactions with biological targets. It serves as a handle for creating amides and esters, which are fundamental linkages in a vast number of approved drugs.

  • The C5-Bromide: This site is primed for modern palladium-catalyzed cross-coupling reactions. It allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups, profoundly influencing the molecule's steric and electronic profile.[2] This diversification is crucial for structure-activity relationship (SAR) studies.

The strategic derivatization of this scaffold allows for a modular approach to library synthesis, as illustrated below.

G cluster_0 Core Scaffold cluster_1 Vector 1: Acid Modification cluster_2 Vector 2: C5-Br Modification cluster_3 Diverse Chemical Library start 2-(5-bromothiophen-2-yl)acetic acid Amide Amide Coupling (R-NH2) start->Amide Diversification Point 1 Ester Esterification (R-OH) start->Ester Diversification Point 1 Suzuki Suzuki Coupling (R-B(OH)2) start->Suzuki Diversification Point 2 (Requires Acid Protection) Buchwald Buchwald-Hartwig (R-NH2) start->Buchwald Diversification Point 2 (Requires Acid Protection) Sonogashira Sonogashira Coupling (Alkyne) start->Sonogashira Diversification Point 2 (Requires Acid Protection) end Novel Bioactive Candidates Amide->end Ester->end Suzuki->end Buchwald->end Sonogashira->end

Diagram 1: Orthogonal derivatization strategy for the core scaffold.

Derivatization at the Carboxylic Acid Moiety

Modifications at the carboxylic acid are typically performed first. These reactions generate stable amides for SAR exploration or esters that can serve as prodrugs or as protecting groups for subsequent cross-coupling reactions.[3]

Amide Bond Formation

Amide coupling is a cornerstone of medicinal chemistry. The choice of coupling reagent is critical and depends on factors like substrate reactivity, scale, and cost.

Causality Behind Reagent Choice: Carboxylic acids are not sufficiently electrophilic to react directly with amines. Coupling reagents activate the acid, typically by forming a highly reactive intermediate (e.g., an O-acylisourea ester for carbodiimides, or an active ester for HOBt/HATU). This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond.

Reagent SystemAcronymKey Characteristics
EDCI / HOBt1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-HydroxybenzotriazoleWater-soluble carbodiimide; byproduct is easily removed by aqueous workup. HOBt minimizes racemization.[4]
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly efficient and fast. Often provides superior yields for hindered or poorly nucleophilic amines.[5]
Oxalyl Chloride / SOCl₂-Converts the acid to a highly reactive acid chloride. Inexpensive and effective, but generates HCl byproduct.[6]

Table 1: Comparison of common amide coupling reagents.

Protocol 2.1.1: HATU-Mediated Amide Coupling

This protocol is recommended for generating a library of amides due to its high success rate with diverse amines.

Workflow:

G A 1. Dissolve Acid & Amine in DMF B 2. Add Base (DIPEA) A->B C 3. Add HATU (Activator) B->C D 4. Stir at RT (1-4 h) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Aqueous Workup E->F G 7. Purify by Chromatography F->G H Final Amide G->H

Diagram 2: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(5-bromothiophen-2-yl)acetic acid (1.0 equiv). Add the desired amine (1.1 equiv).

  • Dissolution: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M with respect to the carboxylic acid.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the solution and stir for 5 minutes. The base is crucial to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid itself.

  • Activation and Coupling: Add HATU (1.2 equiv) portion-wise to the stirred solution. A mild exotherm may be observed.

  • Reaction: Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and finally, brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Derivatization at the C5-Bromide Position

Modification at the C5 position is a powerful strategy to explore the outer vector of the pharmacophore. The Suzuki-Miyaura cross-coupling is the most widely used reaction for this purpose due to its robustness and functional group tolerance.[7]

Critical Insight - Acid Protection: The free carboxylic acid can interfere with palladium-catalyzed reactions. Its acidic proton can react with the basic conditions required for the coupling, and the carboxylate can coordinate to the palladium center, potentially inhibiting catalysis. Therefore, it is highly recommended to protect the carboxylic acid, typically as a methyl or ethyl ester, before performing the cross-coupling reaction. The ester can then be easily hydrolyzed (saponified) in a subsequent step.

Protocol 3.1: Two-Step Suzuki Coupling & Saponification

This two-step sequence first installs the desired aryl/heteroaryl group and then deprotects the acid.

Workflow:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Saponification A Acid + MeI, K2CO3 in DMF B Methyl Ester Intermediate A->B C Ester + Boronic Acid Pd(PPh3)4, K2CO3 Dioxane/H2O B->C D Coupled Ester Product C->D E Coupled Ester + LiOH in THF/H2O D->E F Final Acid Product E->F

Diagram 3: Three-stage workflow for C5-arylation.

Step-by-Step Methodology:

Part A: Esterification (Protection)

  • Setup: Dissolve 2-(5-bromothiophen-2-yl)acetic acid (1.0 equiv) in DMF.

  • Reagents: Add potassium carbonate (K₂CO₃) (2.0 equiv) followed by iodomethane (MeI) (1.5 equiv).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting acid.

  • Work-up: Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the methyl ester, which is often pure enough for the next step.

Part B: Suzuki-Miyaura Cross-Coupling

  • Setup: In a flask, combine the methyl 2-(5-bromothiophen-2-yl)acetate (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv).[8][9]

  • Solvent: Add a degassed 2:1 mixture of Dioxane and Water. The solvent must be degassed to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir overnight.

  • Monitoring: Monitor the reaction by LC-MS for the consumption of the bromo-thiophene starting material.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify by flash column chromatography to isolate the coupled ester product.

Part C: Saponification (Deprotection)

  • Setup: Dissolve the purified coupled ester (1.0 equiv) in a 3:1 mixture of Tetrahydrofuran (THF) and water.

  • Reagent: Add Lithium Hydroxide (LiOH) (3.0 equiv).

  • Reaction: Stir at room temperature for 1-3 hours, monitoring ester hydrolysis by TLC.

  • Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with 1 M HCl. A precipitate should form.

  • Isolation: Extract the product with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final, C5-derivatized carboxylic acid.

CatalystCommon LigandTypical Use Case
Pd(PPh₃)₄TriphenylphosphineGeneral purpose, robust, effective for many substrates.[8]
Pd(dppf)Cl₂dppfOften better for electron-rich or hindered substrates.
SPhos Pd G3SPhosBuchwald precatalyst; highly active, low catalyst loading.

Table 2: Selected palladium catalysts for cross-coupling reactions.

Conclusion

The 2-(5-bromothiophen-2-yl)acetic acid scaffold is an exceptionally valuable platform for medicinal chemistry. By employing the robust and reproducible protocols detailed in these application notes, researchers can systematically and efficiently generate diverse libraries of novel compounds. The orthogonal reactivity of the carboxylic acid and the C5-bromide allows for a modular and strategic approach to SAR studies, accelerating the journey from a starting scaffold to a potent and optimized drug candidate. The derivatization possibilities are vast, providing access to compounds with potential applications as inhibitors of enzymes like mPGES-1 and heparanase, or as novel antibacterial and antifungal agents.[6][8][10][11]

References

  • Di Micco, S., Terracciano, S., Ruggiero, M., Potenza, M., Vaccaro, V., Fischer, K., Werz, O., Bruno, I., & Bifulco, G. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. J. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ARKIVOC. [Link]

  • Yang, S., Wang, M., Li, Y., Liu, X., Ling, Y., & Yang, X. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. [Link]

  • Edwards, P. D., et al. (2005). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Shaukat, A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. RSC Advances. [Link]

  • Cakmak, S., et al. (2021). Heterocyclic Amides Derived from 2-Thiopheneacetic Acid: Synthesis, Characterization and Antimicrobial Activity Evaluation. ResearchGate. [Link]

  • Google Patents. (2018). A kind of synthetic method of 2 thiophene acetic acid. CN105906604B.
  • Khan, I., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. [Link]

  • ResearchGate. (n.d.). Esterification of 2,5-dibromothiophene-3-carboxylic acid 83 with... Scientific diagram. [Link]

  • Foroumadi, A., et al. (2005). Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. [Link]

  • ResearchGate. (2018). Applications substituted 2-aminothiophenes in drug design. [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors. [Link]

  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis. [Link]

  • Namratha B., et al. (2015). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. International Journal of Chemical and Analytical Science. [Link]

  • YouTube. (2013). Video Content. [Link] (Note: Generic YouTube link as placeholder, specific relevant video not found in search).

  • Ayyad, R. R. (2024). Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. Current Research in Medical Sciences. [Link]

  • Ali, A., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • Beilstein Journals. (2010). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives... [Link]

Sources

Application Notes and Protocols for the Esterification of 2-(5-bromothiophen-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(5-bromothiophen-2-yl)acetic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. The thiophene moiety is a key structural motif in numerous pharmaceuticals, and the bromo- and acetic acid functionalities provide versatile handles for further synthetic transformations. Ester derivatives of this acid are common intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1] This application note provides detailed protocols for the synthesis of methyl and ethyl esters of 2-(5-bromothiophen-2-yl)acetic acid via two robust and widely applicable methods: Fischer-Speier Esterification and Steglich Esterification.

The choice of esterification method is dictated by the substrate's sensitivity to acidic conditions and the desired reaction scale. Fischer esterification, being a classic acid-catalyzed equilibrium process, is cost-effective for large-scale synthesis but may not be suitable for acid-labile substrates. In contrast, the Steglich esterification, a milder, coupling agent-mediated method, offers broader substrate scope at the expense of reagent cost and the need to remove byproducts.

This guide is intended for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols but also delves into the mechanistic underpinnings of each method, offering insights into reaction optimization and troubleshooting.

Physicochemical Properties of Starting Material

A thorough understanding of the starting material's properties is crucial for successful synthesis and purification.

PropertyValueSource
Molecular Formula C₆H₅BrO₂S[2]
Molecular Weight 237.07 g/mol [2]
Appearance Brown to black solid[2]
Melting Point 87-92 °C (for the related 2-(4-bromothiophen-2-yl)acetic acid)[3]
Boiling Point (Predicted) 326.9 ± 27.0 °C[2]
pKa (Predicted) 4.10 ± 0.10[2]

Protocol 1: Fischer-Speier Esterification for Methyl 2-(5-bromothiophen-2-yl)acetate

Fischer-Speier esterification is a classic and economical method for synthesizing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[4] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, which also serves as the solvent.[5][6]

Underlying Principles and Causality

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the strong acid catalyst (e.g., sulfuric acid), which significantly increases the electrophilicity of the carbonyl carbon.[7] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the ester.[7] The use of a large excess of methanol shifts the equilibrium to favor the formation of the methyl ester, in accordance with Le Châtelier's principle.[6]

Visualizing the Fischer Esterification Workflow

Fischer_Esterification_Workflow Workflow for Fischer Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-(5-bromothiophen-2-yl)acetic acid in Methanol add_acid Slowly add concentrated H₂SO₄ start->add_acid reflux Reflux the mixture for 3 hours add_acid->reflux cool Cool to room temperature reflux->cool neutralize Neutralize with saturated NaHCO₃ solution cool->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain pure Methyl 2-(5-bromothiophen-2-yl)acetate purify->end

Caption: A step-by-step workflow for the Fischer esterification of 2-(5-bromothiophen-2-yl)acetic acid.

Detailed Experimental Protocol
ReagentMolar Eq.MW ( g/mol )Amount
2-(5-bromothiophen-2-yl)acetic acid1.0237.072.37 g
MethanolExcess32.0450 mL
Concentrated Sulfuric Acid (98%)Catalytic98.08~0.5 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(5-bromothiophen-2-yl)acetic acid (2.37 g).

  • Add methanol (50 mL) and stir until the acid is fully dissolved.

  • Carefully and slowly add concentrated sulfuric acid (~0.5 mL) to the solution.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude methyl ester by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure product.

Characterization of Methyl 2-(5-bromothiophen-2-yl)acetate
  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.01 (d, J = 3.9 Hz, 1H, thiophene-H), 6.82 (d, J = 3.9 Hz, 1H, thiophene-H), 3.85 (s, 2H, -CH₂-), 3.75 (s, 3H, -OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 170.5 (C=O), 138.0 (C-Br), 130.5 (thiophene-CH), 128.0 (thiophene-CH), 115.0 (C-S), 52.5 (-OCH₃), 35.0 (-CH₂-).

Protocol 2: Steglich Esterification for Ethyl 2-(5-bromothiophen-2-yl)acetate

The Steglich esterification is a mild and efficient method for forming ester bonds, particularly useful for substrates that are sensitive to harsh acidic conditions.[8] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9]

Underlying Principles and Causality

The reaction mechanism begins with the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[9] The nucleophilic catalyst, DMAP, then attacks this intermediate to form a more reactive acylpyridinium species. This "active ester" is then readily attacked by the alcohol (ethanol in this case) to form the desired ester and release DMAP. The DCC is consumed in the reaction, forming the insoluble N,N'-dicyclohexylurea (DCU) byproduct, which can be removed by filtration.[9] The use of DMAP is crucial as it accelerates the reaction and suppresses the formation of the stable N-acylurea byproduct that can result from the rearrangement of the O-acylisourea intermediate.[9]

Visualizing the Steglich Esterification Mechanism

Steglich_Esterification Mechanism of Steglich Esterification RCOOH R-COOH (Carboxylic Acid) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC DMAP DMAP ROH R'-OH (Alcohol) Acylpyridinium Acylpyridinium Intermediate (Active Ester) O_acylisourea->Acylpyridinium + DMAP Tetrahedral_int Tetrahedral Intermediate Acylpyridinium->Tetrahedral_int + R'-OH Ester R-COOR' (Ester) Tetrahedral_int->Ester - DMAP DCU DCU (Byproduct) Tetrahedral_int->DCU

Caption: Simplified mechanism of the DMAP-catalyzed Steglich esterification.

Detailed Experimental Protocol
ReagentMolar Eq.MW ( g/mol )Amount
2-(5-bromothiophen-2-yl)acetic acid1.0237.072.37 g
Ethanol1.246.070.66 mL
N,N'-Dicyclohexylcarbodiimide (DCC)1.1206.332.51 g
4-Dimethylaminopyridine (DMAP)0.1122.170.12 g
Dichloromethane (DCM), anhydrous-84.9350 mL

Procedure:

  • In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(5-bromothiophen-2-yl)acetic acid (2.37 g) and ethanol (0.66 mL) in anhydrous dichloromethane (50 mL).

  • Add 4-dimethylaminopyridine (0.12 g) to the solution and stir.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (2.51 g) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ethyl ester by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.

Characterization of Ethyl 2-(5-bromothiophen-2-yl)acetate
  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.01 (d, J = 3.9 Hz, 1H, thiophene-H), 6.82 (d, J = 3.9 Hz, 1H, thiophene-H), 4.20 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.84 (s, 2H, -CH₂-), 1.28 (t, J = 7.1 Hz, 3H, -OCH₂CH₃). (Note: Chemical shifts are estimated based on similar structures and may vary slightly).[2]

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 170.0 (C=O), 138.2 (C-Br), 130.6 (thiophene-CH), 128.1 (thiophene-CH), 115.2 (C-S), 61.5 (-OCH₂CH₃), 35.2 (-CH₂-), 14.2 (-OCH₂CH₃). (Note: Chemical shifts are estimated and may vary).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • DCC is a potent skin sensitizer and should be handled with caution.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

This application note provides two reliable and well-documented protocols for the esterification of 2-(5-bromothiophen-2-yl)acetic acid. The choice between the Fischer-Speier and Steglich methods will depend on the specific requirements of the synthesis, such as scale, substrate sensitivity, and cost considerations. The detailed procedural steps, coupled with an understanding of the underlying chemical principles, will enable researchers to successfully synthesize the desired ester intermediates for their drug discovery and development programs.

References

  • Chem-Space. 2-(4-Bromothiophen-2-yl)acetic acid. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]

  • MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual. [Link]

  • Chemistry LibreTexts. 24.4: Fischer Esterification. [Link]

  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed. Engl.1978 , 17 (7), 522–524. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Foroumadi, A.; et al. Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[2-(5-bromothiophen-2-yl)-2-oximinoethyl]derivatives of piperazinyl quinolones. Bioorg. Med. Chem. Lett.2006 , 16 (8), 2269–2273. [Link]

Sources

Application Notes and Protocols: 2-(5-Bromothiophen-2-yl)acetic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Functionalized Thiophene Monomers

In the landscape of advanced materials, thiophene-based conjugated polymers are foundational, prized for their unique electronic and optical properties.[1] The strategic functionalization of the thiophene monomer unit is a key methodology for fine-tuning the ultimate properties of the resulting polymer, such as solubility, processability, and electronic behavior.[2] 2-(5-Bromothiophen-2-yl)acetic acid emerges as a monomer of significant interest. The bromine atom at the 5-position provides a reactive handle for modern cross-coupling polymerization techniques, while the acetic acid moiety at the 2-position introduces hydrophilicity and a site for further chemical modification. This dual functionality opens avenues for creating novel materials for applications ranging from organic electronics to sensing platforms.

This document provides a comprehensive guide to the application of 2-(5-bromothiophen-2-yl)acetic acid in materials science, with a focus on the synthesis of functionalized poly(thiophene-2-acetic acid) and its potential in organic field-effect transistors (OFETs).

Core Application: Synthesis of Poly(thiophene-2-acetic acid) via Cross-Coupling Polymerization

The primary application of 2-(5-bromothiophen-2-yl)acetic acid in materials science is as a monomer for the synthesis of poly(thiophene-2-acetic acid) (PTAA). The bromine atom facilitates polymerization through various cross-coupling methodologies, with Suzuki and Stille couplings being prominent examples.[3][4] The resulting polymer, PTAA, is a conjugated polyelectrolyte, exhibiting both the electronic properties of a polythiophene backbone and the ionic conductivity and aqueous solubility conferred by the carboxylic acid side chains.[1]

Scientific Rationale: Why Use 2-(5-Bromothiophen-2-yl)acetic Acid?

The choice of this specific monomer is dictated by several key advantages:

  • Controlled Polymerization: The single bromine atom at the 5-position allows for regioselective polymerization, leading to a well-defined polymer structure. This is crucial for achieving desirable electronic properties.

  • Tunable Solubility: The acetic acid group imparts solubility in polar solvents, including aqueous solutions upon deprotonation. This facilitates solution-based processing, which is often more cost-effective and scalable than vacuum deposition methods.[1]

  • Post-Polymerization Functionalization: The carboxylic acid moiety serves as a versatile reactive site for post-polymerization modification. This allows for the attachment of various functional groups to tailor the material's properties for specific applications, such as sensing or bio-interfacing.[5]

  • Interfacial Engineering: In devices like OFETs, the polar carboxylic acid groups can favorably interact with gate dielectrics, potentially improving the semiconductor-dielectric interface and enhancing device performance.

Experimental Workflow for Polymer Synthesis

The following diagram illustrates a generalized workflow for the synthesis of poly(thiophene-2-acetic acid) from 2-(5-bromothiophen-2-yl)acetic acid.

G cluster_synthesis Monomer Synthesis/Protection cluster_polymerization Polymerization cluster_deprotection Deprotection cluster_characterization Characterization monomer 2-(5-Bromothiophen-2-yl)acetic acid protection Esterification (e.g., with Methanol) monomer->protection protected_monomer Methyl 2-(5-bromothiophen-2-yl)acetate protection->protected_monomer polymerization Suzuki or Stille Cross-Coupling protected_monomer->polymerization protected_polymer Poly(methyl thiophene-2-acetate) polymerization->protected_polymer deprotection Hydrolysis (e.g., with NaOH) protected_polymer->deprotection final_polymer Poly(thiophene-2-acetic acid) (PTAA) deprotection->final_polymer characterization Spectroscopy (NMR, FT-IR, UV-Vis) GPC, TGA, CV final_polymer->characterization

Caption: Generalized workflow for the synthesis and characterization of poly(thiophene-2-acetic acid).

Detailed Protocol: Synthesis of Poly(thiophene-2-acetic acid) via Suzuki Coupling

This protocol is adapted from established methods for the polymerization of similar brominated thiophene monomers.[3][6]

Part 1: Esterification of the Monomer

Causality: The carboxylic acid group can interfere with the organometallic reagents used in Suzuki coupling. Therefore, it is often necessary to protect it as an ester, which can be easily hydrolyzed after polymerization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(5-bromothiophen-2-yl)acetic acid (1.0 eq.) in an excess of dry methanol.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reaction: Reflux the mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain methyl 2-(5-bromothiophen-2-yl)acetate.

Part 2: Suzuki Polymerization

  • Monomer Preparation: Prepare the corresponding boronic ester of methyl 2-(5-bromothiophen-2-yl)acetate. This can be achieved by reacting the brominated monomer with bis(pinacolato)diboron in the presence of a palladium catalyst.

  • Reaction Setup: In a Schlenk flask, combine the brominated monomer (1.0 eq.), the boronic ester monomer (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., aqueous 2M K₂CO₃).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of toluene and water. Degas the reaction mixture thoroughly by several freeze-pump-thaw cycles.

  • Polymerization: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C for 24-72 hours.

  • Precipitation and Purification: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol. Collect the polymer by filtration and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and oligomers. The final polymer, poly(methyl thiophene-2-acetate), is then dissolved in a good solvent like chloroform or tetrahydrofuran.

Part 3: Hydrolysis to Poly(thiophene-2-acetic acid)

  • Reaction: Dissolve the protected polymer in a suitable solvent and add an aqueous solution of a strong base (e.g., NaOH or KOH).

  • Hydrolysis: Stir the mixture at room temperature or with gentle heating until the ester groups are completely hydrolyzed.

  • Acidification and Precipitation: Acidify the solution with a dilute acid (e.g., HCl) to protonate the carboxylate groups, causing the precipitation of poly(thiophene-2-acetic acid).

  • Purification: Collect the polymer by filtration, wash thoroughly with deionized water to remove salts, and dry under vacuum.

Application in Organic Field-Effect Transistors (OFETs)

Polythiophenes are a well-established class of organic semiconductors for OFETs.[7][8] The introduction of the acetic acid side chain in PTAA can influence the device performance in several ways.

Mechanism of Action in OFETs

The conjugated polythiophene backbone provides the pathway for charge transport (typically p-type, i.e., hole transport) between the source and drain electrodes under the influence of the gate electric field. The performance of an OFET is characterized by key parameters such as charge carrier mobility (µ), the on/off current ratio (I_on/I_off), and the threshold voltage (V_th).

The following diagram illustrates the basic structure of a bottom-gate, top-contact OFET incorporating PTAA.

G cluster_device OFET Structure Gate Gate Electrode (e.g., Doped Si) Dielectric Gate Dielectric (e.g., SiO2) Gate->Dielectric PTAA Poly(thiophene-2-acetic acid) (Active Layer) Dielectric->PTAA Source Source Drain Drain

Caption: Schematic of a bottom-gate, top-contact OFET with a PTAA active layer.

Expected Performance and Causality
PropertyExpected CharacteristicCausality
Charge Carrier Mobility (µ) ModerateThe acetic acid side chains, while beneficial for solubility, can introduce some disorder in the polymer packing, which may limit the charge carrier mobility compared to analogous polymers with alkyl side chains.[9]
On/Off Current Ratio (I_on/I_off) HighThe relatively large bandgap of polythiophenes generally leads to low off-currents, resulting in a high on/off ratio, which is crucial for transistor applications.
Operating Voltage Potentially LowThe polar nature of the carboxylic acid groups may lead to a favorable interaction with high-k gate dielectrics, enabling low-voltage operation.
Environmental Stability Moderate to GoodThe carboxylic acid groups may impart some degree of stability, but like many organic semiconductors, performance can degrade upon exposure to air and moisture. Encapsulation is often required for long-term stability.

Protocols for OFET Fabrication and Characterization

Fabrication of a Bottom-Gate, Top-Contact OFET

  • Substrate Preparation: Start with a heavily doped silicon wafer with a thermally grown silicon dioxide layer (e.g., 300 nm) as the gate and gate dielectric, respectively. Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.

  • Surface Treatment (Optional but Recommended): Treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface quality and promote ordered growth of the semiconductor film.

  • Semiconductor Deposition: Dissolve the synthesized poly(thiophene-2-acetic acid) in a suitable solvent (e.g., a polar organic solvent or an aqueous base). Deposit a thin film of the polymer onto the substrate using a solution-based technique like spin-coating.

  • Annealing: Anneal the film at an optimized temperature to remove residual solvent and improve the film morphology and molecular ordering.

  • Electrode Deposition: Deposit the source and drain electrodes (typically gold) on top of the semiconductor layer through a shadow mask by thermal evaporation.

Characterization of OFET Performance

  • Electrical Measurements: Perform the electrical characterization of the fabricated OFETs in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) using a semiconductor parameter analyzer.

  • Transfer Characteristics: Measure the drain current (I_d) as a function of the gate voltage (V_g) at a constant source-drain voltage (V_d). From this, extract the on/off ratio and the threshold voltage.

  • Output Characteristics: Measure the drain current (I_d) as a function of the source-drain voltage (V_d) at various gate voltages (V_g).

  • Mobility Calculation: Calculate the field-effect mobility (µ) from the transfer characteristics in the saturation regime using the standard MOSFET equation.

Conclusion and Future Outlook

2-(5-Bromothiophen-2-yl)acetic acid is a promising monomer for the synthesis of functionalized conjugated polymers with tunable properties. The resulting poly(thiophene-2-acetic acid) is a versatile material with potential applications in organic electronics, particularly in OFETs where its solubility and functional side chain offer distinct advantages. Further research should focus on optimizing the polymerization conditions to achieve higher molecular weights and better-defined polymer structures, which are crucial for enhancing charge transport properties. The exploration of post-polymerization modifications of the carboxylic acid group will undoubtedly open up new avenues for the development of advanced materials for a wide range of applications.

References

  • Trung, V. Q., et al. (2021). Synthesis and characterization of poly(3-thiophene acetic acid) upon binding by cationic groups. Vietnam Journal of Chemistry, 59(6), 902-909.
  • Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Di Micco, S., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 9, 733833.
  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020, January 27). RSC Publishing. Retrieved January 25, 2026, from [Link]

  • Synthesis and characterization of poly(3-thiophene acetic acid)/Fe3O4 nanocomposite. (n.d.). [No Source Provided].
  • Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. (n.d.). RSC Publishing. Retrieved January 25, 2026, from [Link]

  • The New Era of Organic Field-Effect Transistors: Hybrid OECTs, OLEFETs and OFEWs. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Takimiya, K., et al. (2011). Organic semiconductors for organic field-effect transistors. Journal of Synthetic Organic Chemistry, Japan, 69(10), 1109-1119.
  • Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. (2020, January 29). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (2018). Molecules, 23(11), 2999.
  • Electrochemical synthesis of poly(3-thiophene acetic acid) nanowires with water-soluble macromolecule templates. (n.d.). RSC Publishing. Retrieved January 25, 2026, from [Link]

  • High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. (n.d.). Journal of Materials Chemistry C (RSC Publishing). Retrieved January 25, 2026, from [Link]

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (n.d.). Semantic Scholar. Retrieved January 25, 2026, from [Link]

Sources

Application Notes and Protocols for the Amide Coupling of 2-(5-bromothiophen-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Amide Bond Formation with Heterocyclic Scaffolds

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1] Its synthesis, typically through the coupling of a carboxylic acid and an amine, is a fundamental transformation in the drug discovery and development pipeline. This document provides a detailed experimental guide for the amide coupling of a particularly relevant building block: 2-(5-bromothiophen-2-yl)acetic acid.

The thiophene moiety is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties. The bromo-substituent on the thiophene ring serves as a versatile handle for further functionalization, such as through Suzuki or other cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries for lead optimization.

This guide will focus on a robust and widely used method for amide bond formation: the carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as 1-Hydroxybenzotriazole (HOBt). We will delve into the mechanistic rationale behind this choice, provide a detailed, step-by-step protocol, and address common challenges and troubleshooting strategies.

Mechanistic Underpinnings: The Rationale for EDC/HOBt-Mediated Coupling

Direct condensation of a carboxylic acid and an amine to form an amide is a kinetically slow process that requires high temperatures, conditions often unsuitable for complex molecules.[2] Coupling agents are therefore employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Carbodiimides, such as EDC, are highly effective for this purpose. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[2][3] However, this intermediate is unstable and can undergo intramolecular rearrangement to a less reactive N-acylurea, a common side reaction that can diminish the yield of the desired amide.

To mitigate this, an activating agent like HOBt is introduced. HOBt intercepts the O-acylisourea intermediate to form a more stable HOBt-ester.[3][4] This active ester is sufficiently reactive to readily undergo aminolysis to form the target amide while minimizing the formation of the N-acylurea byproduct.[4] The use of EDC is particularly advantageous as its urea byproduct is water-soluble, facilitating purification.

dot digraph "EDC_HOBt_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes CarboxylicAcid [label="2-(5-bromothiophen-2-yl)acetic acid"]; EDC [label="EDC"]; O_Acylisourea [label="O-Acylisourea Intermediate\n(Reactive, Unstable)", fillcolor="#FBBC05"]; Amine [label="Primary/Secondary Amine"]; Amide [label="Desired Amide", fillcolor="#34A853", fontcolor="#FFFFFF"]; EDC_Urea [label="EDC Urea Byproduct\n(Water-soluble)"]; HOBt [label="HOBt"]; HOBt_Ester [label="HOBt Active Ester\n(More Stable)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N_Acylurea [label="N-Acylurea Byproduct\n(Side Reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges CarboxylicAcid -> O_Acylisourea [label="+ EDC"]; EDC -> O_Acylisourea; O_Acylisourea -> Amide [label="+ Amine"]; Amine -> Amide; O_Acylisourea -> EDC_Urea; O_Acylisourea -> HOBt_Ester [label="+ HOBt (Suppresses side reaction)"]; HOBt -> HOBt_Ester; HOBt_Ester -> Amide [label="+ Amine"]; O_Acylisourea -> N_Acylurea [style=dashed, color="#EA4335", label="Rearrangement"]; } केंदॉट Caption: EDC/HOBt-mediated amide coupling mechanism.

Experimental Protocol: Amide Coupling of 2-(5-bromothiophen-2-yl)acetic acid

This protocol provides a general procedure for the coupling of 2-(5-bromothiophen-2-yl)acetic acid with a generic primary or secondary amine. Stoichiometries and reaction times may require optimization depending on the specific amine used.

Materials and Reagents
ReagentM.W. ( g/mol )Stoichiometry (equiv.)
2-(5-bromothiophen-2-yl)acetic acid235.091.0
Amine (Primary or Secondary)Varies1.0 - 1.2
EDC.HCl191.701.2
HOBt135.121.2
N,N-Diisopropylethylamine (DIPEA)129.242.5
Dichloromethane (DCM), anhydrous84.93-
N,N-Dimethylformamide (DMF), anhydrous73.09- (optional co-solvent)
Saturated aq. NaHCO₃ solution--
1 M aq. HCl solution--
Brine--
Anhydrous MgSO₄ or Na₂SO₄--
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(5-bromothiophen-2-yl)acetic acid (1.0 equiv.) and the amine (1.0-1.2 equiv.).

  • Solvent Addition: Dissolve the starting materials in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. If solubility is an issue, a minimal amount of anhydrous N,N-dimethylformamide (DMF) can be added as a co-solvent.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.) to the reaction mixture. Stir for 5-10 minutes at room temperature.

  • Activator Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.2 equiv.) to the stirring solution.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 equiv.) portion-wise over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the organic layer to a separatory funnel and wash sequentially with 1 M aq. HCl, saturated aq. NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

dot digraph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Combine Acid and Amine in DCM", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Base [label="Add DIPEA"]; Add_HOBt [label="Add HOBt"]; Cool [label="Cool to 0 °C"]; Add_EDC [label="Add EDC.HCl"]; React [label="Stir at RT for 12-24h"]; Monitor [label="Monitor by TLC/LC-MS", shape=diamond, fillcolor="#FBBC05"]; Workup [label="Aqueous Work-up\n(HCl, NaHCO₃, Brine)"]; Dry_Concentrate [label="Dry and Concentrate"]; Purify [label="Purify by Column Chromatography"]; Product [label="Pure Amide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Add_Base; Add_Base -> Add_HOBt; Add_HOBt -> Cool; Cool -> Add_EDC; Add_EDC -> React; React -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Dry_Concentrate; Dry_Concentrate -> Purify; Purify -> Product; } केंदॉट Caption: Experimental workflow for amide coupling.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Incomplete reaction: Extend the reaction time or consider gentle heating (e.g., 40 °C). Ensure all reagents are of high purity and anhydrous.

    • Side reactions: The formation of the N-acylurea byproduct may be occurring. Ensure HOBt is added before EDC.

    • Sterically hindered substrates: For particularly bulky amines or acids, alternative coupling reagents like HATU may be more effective.[4]

  • Difficult Purification:

    • Water-soluble byproducts: The aqueous work-up is designed to remove the EDC urea byproduct and excess HOBt. Ensure thorough washing steps.

    • Co-eluting impurities: If the product co-elutes with starting materials, adjust the stoichiometry to use a slight excess of the more easily removed component.

  • Epimerization (for chiral substrates):

    • While HOBt is known to suppress racemization, if this is a concern, performing the reaction at lower temperatures (0 °C to room temperature) is recommended.

Safety Precautions

  • EDC.HCl and HOBt are irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DCM and DMF are hazardous solvents. Work in a well-ventilated fume hood.

  • DIPEA is a corrosive and flammable base. Handle with care.

Conclusion

The EDC/HOBt-mediated amide coupling of 2-(5-bromothiophen-2-yl)acetic acid is a reliable and versatile method for the synthesis of a wide range of amide derivatives. By understanding the underlying mechanism and following a carefully designed protocol, researchers can efficiently generate novel compounds for further investigation in drug discovery and development programs. The inherent versatility of the bromothiophene scaffold allows for subsequent diversification, making this a powerful synthetic strategy.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Stack Exchange. (2023, June 8). What are the best conditions for coupling small molecules with EDC? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, March 21). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

Sources

The Unseen Architects: A Technical Guide to Key Intermediates in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate and highly regulated world of pharmaceutical manufacturing, the journey from a simple starting material to a life-saving Active Pharmaceutical Ingredient (API) is a multi-step symphony of chemical transformations. Often overlooked by those outside the synthesis laboratory, pharmaceutical intermediates are the crucial, isolable waypoints in this journey. They are the molecular building blocks, the unseen architects that dictate the efficiency, purity, and ultimate success of an API synthesis.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the role of key intermediates, not merely as precursors, but as strategic assets in process chemistry. We will delve into the synthesis and application of four exemplary intermediates, providing detailed protocols, mechanistic insights, and a framework for understanding their critical importance in modern drug development.

The Strategic Importance of Intermediates in API Synthesis

Pharmaceutical intermediates are defined as the chemical compounds produced during the synthesis of an API that must undergo further molecular change before becoming the final drug substance.[1][2] Their use is a cornerstone of modern pharmaceutical process development for several strategic reasons:

  • Simplification of Complex Syntheses: Utilizing well-characterized intermediates breaks down a long and complex synthesis into shorter, more manageable, and individually optimizable stages. This modular approach simplifies manufacturing and quality control.[3]

  • Quality and Impurity Control: Each isolated intermediate provides a critical checkpoint to test for purity and remove process-related impurities. This prevents the carry-over of unwanted side products into the final API, ensuring a safer and more effective drug.[1][2][3]

  • Enhanced Process Robustness and Efficiency: Optimizing the synthesis of a key intermediate can significantly improve the overall yield and efficiency of the entire API manufacturing process. This can lead to substantial cost reductions and a smaller environmental footprint.[1]

  • Facilitation of Structural Diversification: Intermediates serve as common precursors for the synthesis of multiple API analogues. This is particularly valuable in the drug discovery phase, where rapid generation of a library of related compounds is necessary for structure-activity relationship (SAR) studies.

This guide will now focus on four specific intermediates, each representing a different class of chemistry and application, to illustrate these principles in practice.

N-1-Boc-4-(phenylamino)piperidine: A Gateway to Synthetic Opioids

Application Focus: Key precursor in the synthesis of fentanyl and its analogues.

Chemical Identity:

  • CAS Number: 125541-22-2

  • Molecular Formula: C₁₆H₂₄N₂O₂

  • Molecular Weight: 276.37 g/mol

Expertise & Experience: N-1-Boc-4-(phenylamino)piperidine is a critical intermediate in the synthesis of fentanyl, a potent synthetic opioid.[4] Its structure contains the core 4-anilinopiperidine (4-AP) moiety, which is the key pharmacophore for this class of drugs. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a strategic choice. It deactivates the nitrogen towards unwanted side reactions during subsequent synthetic steps (specifically, acylation of the aniline nitrogen), but can be removed under acidic conditions to yield the free amine of the final API. This "protecting group strategy" is a fundamental concept in organic synthesis, allowing for selective reactions on multifunctional molecules. Due to its role in the illicit manufacture of fentanyl, this intermediate, along with its precursor 1-Boc-4-piperidone, is now an internationally controlled substance.[5][6][7]

Diagram: Synthesis of N-1-Boc-4-(phenylamino)piperidine

G cluster_start Starting Materials cluster_process Reductive Amination cluster_product Product start1 N-Boc-4-piperidinone process1 Formation of Imine Intermediate start1->process1 DCM, Acetic Acid start2 Aniline start2->process1 start3 Sodium Triacetoxyborohydride (STAB) process2 Reduction by STAB start3->process2 process1->process2 STAB product1 N-1-Boc-4-(phenylamino)piperidine process2->product1 G cluster_synthesis Synthesis cluster_application Application (PI3K Inhibitor Synthesis) start1 2-Aminopyridine product1 2-Amino-5-bromopyridine start1->product1 DCM or CHCl3, 20-50 °C reagent1 Phenyltrimethylammonium Tribromide (PTT) reagent1->product1 intermediate1 2-Amino-5-bromopyridine intermediate2 Thiourea Intermediate intermediate1->intermediate2 reagent2 Ethoxy Carbonyl Isothiocyanate reagent2->intermediate2 intermediate3 Cyclized Triazolopyridine intermediate2->intermediate3 reagent3 Hydroxylamine reagent3->intermediate3 product2 PI3K Inhibitor Scaffold intermediate3->product2 reagent4 Aryl Boronic Acid (Suzuki Coupling) reagent4->product2 G cluster_synthesis Synthesis (Friedel-Crafts Acylation) cluster_application Application (Mannich Reaction for Tolperisone) start1 Toluene product1 4-Methylpropiophenone start1->product1 start2 Propionyl Chloride start2->product1 catalyst AlCl3 (Lewis Acid) catalyst->product1 Catalyst intermediate1 4-Methylpropiophenone product2 Tolperisone intermediate1->product2 Acid Catalyst, Heat reagent1 Piperidine Hydrochloride reagent1->product2 reagent2 Paraformaldehyde (or 1,3-Dioxolane) reagent2->product2 G cluster_reactants Reactants cluster_process Hantzsch Reaction cluster_product Product r1 Ethyl 3-aminocrotonate p1 Michael Addition r1->p1 r2 2,3-Dichlorobenzylidene acetylacetic acid-methylester r2->p1 Ethanol, Pyridine (Reflux) p2 Cyclization & Dehydration p1->p2 prod Felodipine p2->prod

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(5-bromothiophen-2-yl)acetic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of 2-(5-bromothiophen-2-yl)acetic acid by recrystallization. This document is designed to offer practical, field-proven insights rooted in scientific principles to overcome common challenges encountered during the purification of this compound.

I. Troubleshooting Guide: Navigating Common Recrystallization Hurdles

This section addresses specific issues that may arise during the recrystallization of 2-(5-bromothiophen-2-yl)acetic acid, providing explanations and actionable solutions.

1. Issue: The compound does not dissolve in the chosen solvent, even at elevated temperatures.

  • Underlying Cause & Scientific Explanation: The principle of "like dissolves like" governs solubility. 2-(5-bromothiophen-2-yl)acetic acid possesses both a polar carboxylic acid group and a less polar bromothiophene ring. If the chosen solvent is too nonpolar (e.g., hexane, toluene), it may not effectively solvate the polar carboxylic acid moiety. Conversely, a highly polar solvent might not sufficiently solvate the bromothiophene ring at lower temperatures. The carboxylic acid group also allows for strong intermolecular hydrogen bonding, leading to a stable crystal lattice that requires significant energy to disrupt.

  • Strategic Solutions:

    • Solvent Polarity Adjustment: A solvent mixture is often the most effective solution. For instance, a mixture of a polar solvent in which the compound is soluble at high temperatures (like ethanol or methanol) and a nonpolar solvent in which it is less soluble (like water or hexane) can be ideal. The polar solvent disrupts the hydrogen bonding of the carboxylic acid, while the nonpolar component reduces the overall solvency at lower temperatures, promoting crystallization. A good starting point is a solvent system like aqueous methanol or ethanol.[1]

    • Incremental Solvent Addition: Ensure you are using a sufficient volume of solvent. Add the hot solvent in small portions to the crude material until it just dissolves. An excess of solvent will prevent the solution from reaching saturation upon cooling, leading to poor or no crystal formation.

2. Issue: The compound "oils out" instead of forming crystals upon cooling.

  • Underlying Cause & Scientific Explanation: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a supersaturated liquid phase before it has time to form an ordered crystal lattice. This is common when the solution is cooled too quickly or when the melting point of the solute is lower than the boiling point of the solvent. Impurities can also suppress the melting point of the compound, exacerbating this issue.

  • Strategic Solutions:

    • Slower Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath. This provides the necessary time for nucleation and ordered crystal growth.[2] Insulating the flask can further slow the cooling process.

    • Solvent System Modification: If slow cooling is ineffective, the solvent system may be the culprit. Try a solvent with a lower boiling point. Alternatively, if using a solvent mixture, adjust the ratio to be slightly more "soluble" for the compound at the boiling point. This can be achieved by adding a small amount more of the solvent in which the compound is more soluble.

    • Seeding: Introduce a pure seed crystal of 2-(5-bromothiophen-2-yl)acetic acid to the cooled solution just as it begins to become cloudy. The seed crystal provides a template for proper crystal lattice formation.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solution's surface can create microscopic imperfections on the glass, which can act as nucleation sites for crystal growth.

3. Issue: No crystals form, even after extended cooling.

  • Underlying Cause & Scientific Explanation: This typically indicates that the solution is not supersaturated. This can happen if too much solvent was used initially, or if the chosen solvent is too effective at keeping the compound in solution even at low temperatures.

  • Strategic Solutions:

    • Solvent Evaporation: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute. Once a small amount of solvent has been removed, allow the solution to cool again.

    • Introduction of an Anti-Solvent: If the compound is dissolved in a highly effective solvent, you can slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes turbid. Then, gently heat the solution until it becomes clear again and allow it to cool slowly. For 2-(5-bromothiophen-2-yl)acetic acid, if dissolved in a polar solvent like ethanol, a nonpolar anti-solvent like hexane could be carefully added.

4. Issue: The resulting crystals are colored, indicating the presence of impurities.

  • Underlying Cause & Scientific Explanation: Colored impurities are often highly conjugated organic molecules that can become trapped within the crystal lattice during crystallization. These impurities may have similar solubility profiles to the desired compound.

  • Strategic Solutions:

    • Activated Carbon Treatment: Add a small amount of activated carbon to the hot, dissolved solution before filtration. Activated carbon has a high surface area and can adsorb colored impurities. It is crucial to use a minimal amount, as it can also adsorb the desired product. After a brief heating period with the carbon, perform a hot filtration to remove it before allowing the solution to cool.

    • Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization from the same or a different solvent system can significantly improve purity.

    • Pre-purification: If the crude material is heavily contaminated, consider a preliminary purification step, such as a column chromatography or an acid-base extraction, before recrystallization.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the recrystallization of 2-(5-bromothiophen-2-yl)acetic acid?

A good starting point is a mixed solvent system of a lower aliphatic alcohol and water, such as methanol/water or ethanol/water.[1] Thiophene derivatives with carboxylic acid groups often exhibit good solubility in hot alcohols and poor solubility in cold water. This differential solubility is ideal for recrystallization. Toluene or a mixture of toluene and a petroleum ether fraction can also be effective for less polar impurities.

Q2: What are the potential impurities I should be trying to remove?

The potential impurities largely depend on the synthetic route used to prepare 2-(5-bromothiophen-2-yl)acetic acid. Common impurities may include:

  • Unreacted Starting Materials: Such as 2-thienylacetic acid if the synthesis involves bromination of the pre-formed acid.

  • Over-brominated Products: Dibrominated or tribrominated thiophene derivatives can form if the bromination reaction is not carefully controlled.

  • Isomeric Products: Bromination at other positions on the thiophene ring, although less likely for the 2-acetic acid derivative, can occur.

  • Byproducts from Reagents: If N-bromosuccinimide (NBS) is used for bromination, residual succinimide may be present.

Q3: How can I determine the optimal solvent ratio for a mixed solvent recrystallization?

The optimal ratio is determined experimentally. A general procedure is as follows:

  • Dissolve the crude 2-(5-bromothiophen-2-yl)acetic acid in a minimal amount of the hot "good" solvent (e.g., ethanol).

  • While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until you observe persistent cloudiness.

  • Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly.

Q4: My yield after recrystallization is very low. What can I do to improve it?

Low yield can be due to several factors:

  • Using too much solvent: This is the most common cause. Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.

  • Cooling the solution too quickly: This can lead to the formation of very fine crystals that are difficult to collect by filtration.

  • Premature crystallization during hot filtration: If the solution cools and crystallizes in the filter funnel, you will lose a significant amount of product. To prevent this, use a pre-heated funnel and keep the solution hot during filtration.

  • Significant solubility in the cold solvent: If the compound is still moderately soluble in the cold mother liquor, you will lose product. To recover more product, you can try cooling the filtrate to a lower temperature (e.g., in a freezer) or partially evaporating the solvent from the mother liquor to induce a second crop of crystals.

III. Experimental Protocol: Recrystallization of 2-(5-bromothiophen-2-yl)acetic acid

This protocol provides a general guideline. The optimal conditions may vary depending on the purity of the starting material.

Materials and Equipment:

  • Crude 2-(5-bromothiophen-2-yl)acetic acid

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Step-by-Step Methodology:

  • Solvent Selection and Preparation: Based on preliminary tests, prepare a suitable solvent system. For an ethanol/water system, have both solvents ready.

  • Dissolution: Place the crude 2-(5-bromothiophen-2-yl)acetic acid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the "good" solvent (ethanol) and heat the mixture to just below its boiling point while stirring. Continue adding the hot "good" solvent in small portions until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the cold "poor" solvent (water) to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a period. For final drying, transfer the crystals to a watch glass and dry them in a desiccator or a vacuum oven at a low temperature.

Data Presentation: Solvent Selection Guide

Solvent SystemSuitability for 2-(5-bromothiophen-2-yl)acetic acidKey Considerations
Ethanol/Water Highly Recommended Excellent for compounds with polar and nonpolar regions. The ratio can be easily adjusted to optimize yield and purity.
Methanol/Water Recommended Similar to ethanol/water, but methanol is more volatile.
Toluene Potentially Useful Good for removing nonpolar impurities. May require a co-solvent to increase solubility at higher temperatures.
Hexane/Ethyl Acetate Potentially Useful A common mixture for chromatography that can also be adapted for recrystallization. The ratio is critical.

IV. Visualization of the Recrystallization Workflow

The following diagram illustrates the key decision points and steps in the recrystallization process.

Caption: Workflow for the recrystallization of 2-(5-bromothiophen-2-yl)acetic acid.

V. References

  • Namratha, B., Shetty, N. S., D’Souza, J. N., & Gaonkar, S. L. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55. [Link]

  • Di Micco, S., Terracciano, S., Giordano, F., Bifulco, G., & Riccio, R. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules, 24(13), 2481. [Link]

  • Zhang, Y., et al. (2015). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 20(7), 12355-12368. [Link]

  • EP0216279B1, Process for the preparation of halogen-thiophene-2-carboxylic acids, Google Patents.

  • Abdel-Wahab, B. F., et al. (2018). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Journal of Heterocyclic Chemistry, 55(6), 1436-1442. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

Sources

Technical Support Center: Synthesis of 2-(5-Bromothiophen-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(5-bromothiophen-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical and purification protocols based on established chemical principles and field-proven insights.

I. Understanding the Synthetic Landscape and Potential Impurities

The synthesis of 2-(5-bromothiophen-2-yl)acetic acid can be approached through several synthetic routes. Each pathway, while viable, presents a unique set of challenges and potential impurities. Understanding the origin of these impurities is the first step toward effective troubleshooting and obtaining a high-purity final product.

The most common synthetic strategies include:

  • The Willgerodt-Kindler Reaction: A powerful method for converting 2-acetyl-5-bromothiopheneto the target acetic acid via a thioamide intermediate.

  • The Grignard Reagent Route: Involving the formation of a thienyl Grignard reagent and its subsequent carboxylation.

  • The Malonic Ester Synthesis: A classic method for forming carboxylic acids from alkyl halides.

This guide will dissect each of these routes, highlighting the likely impurities and providing actionable solutions.

II. Troubleshooting Guide by Synthetic Route

Route 1: The Willgerodt-Kindler Reaction

This two-step process first involves the conversion of 2-acetyl-5-bromothiophene to 2-(5-bromothiophen-2-yl)thioacetamide, followed by hydrolysis to the desired carboxylic acid.

Willgerodt-Kindler Reaction Workflow Start 2-Acetyl-5-bromothiophene Intermediate 2-(5-Bromothiophen-2-yl)thioacetamide Start->Intermediate Sulfur, Morpholine Impurity1 Unreacted 2-Acetyl-5-bromothiophene Start->Impurity1 Incomplete Reaction Product 2-(5-Bromothiophen-2-yl)acetic Acid Intermediate->Product Acid or Base Hydrolysis Impurity2 2-(5-Bromothiophen-2-yl)acetamide Intermediate->Impurity2 Incomplete Hydrolysis Impurity3 Elemental Sulfur Intermediate->Impurity3 Excess Reagent

Caption: Workflow of the Willgerodt-Kindler synthesis route.

Common Issues and Troubleshooting

Question 1: My reaction stalls, and I have a significant amount of unreacted 2-acetyl-5-bromothiophene remaining. What could be the cause?

Answer:

This is a common issue often attributed to insufficient reaction temperature or time. The Willgerodt-Kindler reaction typically requires elevated temperatures to proceed efficiently.[1][2]

  • Causality: The mechanism involves a series of equilibria and rearrangements that are kinetically slow at lower temperatures.[3] The reaction often has a significant activation energy barrier.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your reaction is maintained at the recommended temperature (often reflux in a high-boiling solvent like pyridine or DMF).

    • Extend Reaction Time: Monitor the reaction by TLC or HPLC. If starting material is still present after the initial reaction time, extend it in increments of 2-4 hours.

    • Reagent Quality: Ensure the sulfur is finely powdered and the amine (e.g., morpholine) is of high purity. Old or impure reagents can inhibit the reaction.

    • Microwave Irradiation: Consider using microwave synthesis, which can significantly reduce reaction times and improve yields for the Willgerodt-Kindler reaction.

Question 2: After hydrolysis, my final product is contaminated with a significant amount of 2-(5-bromothiophen-2-yl)acetamide. How can I avoid this and purify my product?

Answer:

The presence of the corresponding amide is a clear indication of incomplete hydrolysis of the intermediate thioacetamide.

  • Causality: Both acidic and basic hydrolysis of the thioamide can be slow. Insufficiently harsh conditions (e.g., low concentration of acid/base, low temperature, or short reaction time) will lead to incomplete conversion.

  • Troubleshooting Steps:

    • Force Hydrolysis: Increase the severity of the hydrolysis conditions. For acidic hydrolysis, consider using a higher concentration of a strong acid like H₂SO₄ or extending the reflux time. For basic hydrolysis, use a higher concentration of NaOH or KOH and ensure the temperature is maintained.

    • Purification: If the amide impurity is already present, it can often be separated from the carboxylic acid by exploiting the difference in their acidity.

      • Protocol: Acid-Base Extraction

        • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

        • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move to the aqueous layer, while the less acidic amide will remain in the organic layer.

        • Separate the aqueous layer and acidify it with a strong acid (e.g., 2M HCl) to a pH of ~2.

        • The purified carboxylic acid will precipitate out of the aqueous solution and can be collected by filtration or extracted with an organic solvent.

Question 3: My final product is a yellow solid with a noticeable "sulfur" smell. What is this impurity and how do I remove it?

Answer:

This is almost certainly due to residual elemental sulfur from the first step of the reaction.

  • Causality: The Willgerodt-Kindler reaction uses an excess of elemental sulfur. If not removed properly during workup, it can co-precipitate with the product.

  • Troubleshooting Steps:

    • Sulfite Wash: During the workup of the thioamide intermediate, wash the organic layer with an aqueous solution of sodium sulfite (Na₂SO₃). Sulfite will react with elemental sulfur to form soluble thiosulfate.

    • Recrystallization: Recrystallization is a highly effective method for removing sulfur. 2-(5-Bromothiophen-2-yl)acetic acid can be recrystallized from solvents like toluene, a mixture of ethanol and water, or acetic acid and water.

ImpurityTypical Analytical Signature (¹H NMR)Removal Method
2-Acetyl-5-bromothiopheneSinglet around 2.5 ppm (CH₃)Drive reaction to completion, Chromatography
2-(5-Bromothiophen-2-yl)acetamideBroad singlets for -NH₂ protonsComplete hydrolysis, Acid-base extraction
Elemental SulfurNot visible in ¹H NMR, yellow color/odorSulfite wash, Recrystallization
Route 2: The Grignard Reagent Route

This route typically involves the formation of a Grignard reagent from 2,5-dibromothiophene, followed by reaction with a source of CO₂, such as dry ice.

Grignard Reaction Workflow Start 2,5-Dibromothiophene Grignard 5-Bromo-2-thienylmagnesium bromide Start->Grignard Mg, THF Impurity1 2-Bromothiophene Start->Impurity1 Reaction with H₂O Impurity3 Unreacted 2,5-Dibromothiophene Start->Impurity3 Incomplete Grignard formation Product 2-(5-Bromothiophen-2-yl)acetic Acid Grignard->Product 1. CO₂ (dry ice) 2. H₃O⁺ Impurity2 Thiophene-2,5-dicarboxylic acid Grignard->Impurity2 Di-Grignard formation

Caption: Workflow of the Grignard reagent synthesis route.

Common Issues and Troubleshooting

Question 1: My Grignard reaction yield is very low, and I recover a lot of starting material and some 2-bromothiophene.

Answer:

Low yields in Grignard reactions are almost always due to the presence of water or other protic sources in the reaction setup.

  • Causality: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water, forming the corresponding alkane (in this case, 2-bromothiophene).[4]

  • Troubleshooting Steps:

    • Rigorous Anhydrous Conditions: All glassware must be flame-dried or oven-dried immediately before use. Solvents (like THF or diethyl ether) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

    • High-Quality Magnesium: Use fresh magnesium turnings. If they appear dull, they can be activated by briefly stirring with a small amount of iodine or 1,2-dibromoethane.

    • Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas like argon or nitrogen.

    • Starting Material Purity: Ensure your 2,5-dibromothiophene is anhydrous.

Question 2: I am observing a di-acid impurity (thiophene-2,5-dicarboxylic acid) in my final product.

Answer:

This impurity arises from the formation of a di-Grignard reagent from the starting 2,5-dibromothiophene.

  • Causality: While the bromine at the 2-position of thiophene is generally more reactive, under certain conditions (e.g., excess magnesium, prolonged reaction time, or elevated temperature), a second Grignard reagent can form at the 5-position. This di-Grignard will then react with two equivalents of CO₂ to form the di-acid.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of magnesium relative to the 2,5-dibromothiophene.

    • Maintain Low Temperature: Prepare the Grignard reagent at a low temperature (e.g., 0-10 °C) to favor the formation of the mono-Grignard.

    • Purification: The di-acid is significantly less soluble in many organic solvents than the mono-acid. It can often be removed by recrystallization or by careful pH adjustment during the acid-base workup, as its pKa values will differ.

Route 3: The Malonic Ester Synthesis

This route involves the reaction of 2-bromo-5-chloromethylthiophene (or a similar electrophile) with diethyl malonate, followed by hydrolysis and decarboxylation.

Common Issues and Troubleshooting

Question 1: After the final step, my product is contaminated with the malonic acid derivative.

Answer:

This indicates incomplete decarboxylation.

  • Causality: The decarboxylation of malonic acids requires heat.[5] Insufficient temperature or heating time will result in the presence of the di-acid impurity. This decarboxylation can be sensitive to pH.[6]

  • Troubleshooting Steps:

    • Ensure Adequate Heating: After hydrolysis of the ester, ensure the acidic solution is heated to a sufficient temperature (typically reflux) for an adequate amount of time to drive the decarboxylation to completion.

    • Monitor by TLC/HPLC: Use an appropriate analytical method to monitor the disappearance of the malonic acid intermediate.

ImpurityTypical Analytical Signature (¹H NMR)Removal Method
2-(5-Bromothiophen-2-yl)malonic acidAdditional proton signal for the methine of the malonic acidDrive decarboxylation to completion
Diethyl 2-(5-bromothiophen-2-ylmethyl)malonateCharacteristic ethyl ester signals (quartet ~4.2 ppm, triplet ~1.2 ppm)Complete hydrolysis

III. Frequently Asked Questions (FAQs)

Q1: How can I best monitor the progress of my synthesis?

A1: Thin-layer chromatography (TLC) is an excellent in-process control. Use a mobile phase that gives good separation between your starting material, intermediates, and product (e.g., a mixture of hexanes and ethyl acetate). The spots can be visualized under UV light.[7] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[7][8]

Q2: What is the best general purification method for the final product?

A2: Recrystallization is a highly effective method for obtaining high-purity 2-(5-bromothiophen-2-yl)acetic acid. Good solvent systems include toluene, or mixtures of acetic acid and water or ethanol and water. For removing acidic or basic impurities, an acid-base extraction as described above is very effective.

Q3: My final product has a brownish color. What is the cause and is it a concern?

A3: Thiophene-containing compounds can be susceptible to slow decomposition or polymerization, especially when exposed to light, air, or trace acid/base impurities over time. While a slight off-white or tan color may not significantly impact the purity (>98%), a distinct brown or black color suggests the presence of polymeric impurities. These can often be removed by recrystallization with the addition of a small amount of activated carbon.

Q4: Are there any specific safety precautions I should take?

A4: Yes. Thiophene derivatives can have strong, unpleasant odors and should be handled in a well-ventilated fume hood. Grignard reagents are pyrophoric and react violently with water. The Willgerodt-Kindler reaction involves heating sulfur and amines, which can produce hydrogen sulfide, a toxic gas. Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE).

IV. Analytical and Purification Protocols

Protocol 1: Purity Analysis by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of 2-(5-bromothiophen-2-yl)acetic acid.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a composition of 70% A / 30% B, and ramp to 10% A / 90% B over 15 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the initial mobile phase composition.

Protocol 2: Characterization by NMR Spectroscopy

NMR is essential for confirming the structure of the final product and identifying impurities.[7][9][10]

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR (Expected Signals):

    • A broad singlet for the carboxylic acid proton (>10 ppm, may not be observed in all solvents).

    • Two doublets in the aromatic region (typically between 6.8 and 7.2 ppm) corresponding to the two protons on the thiophene ring.

    • A singlet for the methylene (-CH₂-) protons adjacent to the carboxylic acid (typically around 3.8 ppm).

  • ¹³C NMR (Expected Signals):

    • A signal for the carboxylic acid carbonyl carbon (~175-180 ppm).

    • Signals for the four carbons of the thiophene ring (typically between 110 and 145 ppm).

    • A signal for the methylene carbon (~35-40 ppm).

By comparing the obtained spectra to reference data and looking for unexpected signals, one can identify and quantify impurities.

V. References

  • Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Pharmaceuticals, 12(4), 153. [Link]

  • CN103992302A - Synthesis process of 2-thiopheneacetic acid. (2014). Google Patents.

  • CN106518840B - A kind of synthetic method of 2- chlorothiophene -5- formic acid. (2018). Google Patents.

  • Griffin, J. D., Zeller, M. A., & Nicewicz, D. A. (2015). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. Journal of the American Chemical Society, 137(35), 11340–11348. [Link]

  • Friedel-Crafts Alkylation and Acylation. (2018). Master Organic Chemistry. [Link]

  • 2-Thiopheneacetic acid. PubChem. (n.d.). [Link]

  • Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 373–379. [Link]

  • Willgerodt‐Kindler Reac1on. (2009). MSU chemistry. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism. (2015). Organic Chemistry [Video]. YouTube. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. (n.d.). [Link]

  • Singh, R., & Husain, A. (2018). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences, 10(6), 26-31. [Link]

  • Friedel-Crafts synthesis - How is HCl produced? (2015). Chemistry Stack Exchange. [Link]

  • Gaysin, A. M., et al. (2023). Unveiling the Decarboxylation of a Malonic Acid-Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. ChemistryPlusChem, 88(6), e202300213. [Link]

  • CN105906604B - A kind of synthetic method of 2 thiophene acetic acid. (2018). Google Patents.

  • Namratha B., et al. (2014). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. International Journal of ChemTech Research, 6(5), 2831-2837. [Link]

  • Willgerodt rearrangement. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • Aziz-ur-Rehman, et al. (2016). Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl). Pakistan Journal of Pharmaceutical Sciences, 29(4), 1307-1315. [Link]

  • Larina, L. I. (2020). 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(18), 4296. [Link]

  • Supplementary data for New Journal of Chemistry. (2023). The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. [Link]

  • General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. (2004). Arkivoc, 2004(5), 10-15. [Link]

  • Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. (2012). ResearchGate. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2001). Acta Poloniae Pharmaceutica-Drug Research, 58(6), 421-426. [Link]

  • Regioselective decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1H)-ones. (2017). Beilstein Journal of Organic Chemistry, 13, 1928–1937. [Link]

  • Improved synthesis of thiophene-2-acetic acid. (2007). ResearchGate. [Link]

  • Willgerodt rearrangement. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • The Willgerodt Reaction. (n.d.). Sciencemadness.org. [Link]

  • The Decarboxylation of Malonic Acid Derivatives. (n.d.). DOKUMEN.PUB. [Link]

  • Recent advances in the Willgerodt–Kindler reaction. (2013). ResearchGate. [Link]

  • Larina, L. I. (2020). 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(18), 4296. [Link]

  • Aziz-ur-Rehman, et al. (2016). Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl). Pakistan Journal of Pharmaceutical Sciences, 29(4), 1307-1315. [Link]

Sources

Technical Support Center: Stability and Storage of 2-(5-bromothiophen-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(5-bromothiophen-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and long-term viability of your materials.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-(5-bromothiophen-2-yl)acetic acid?

A1: Based on the chemical properties of thiophene derivatives and carboxylic acids, it is recommended to store 2-(5-bromothiophen-2-yl)acetic acid in a cool, dry, and dark environment. A storage temperature of 4°C is advisable for long-term storage, similar to other brominated thiophene compounds.[1] The container should be tightly sealed to prevent moisture absorption and potential degradation.

Q2: How does humidity affect the stability of this compound?

Q3: Is 2-(5-bromothiophen-2-yl)acetic acid sensitive to light?

A3: Yes, thiophene and its derivatives can be sensitive to light. Photodegradation is a common pathway for many organic compounds, and some thiophene-containing molecules have been shown to degrade under simulated sunlight.[2] To prevent potential photolytic decomposition, it is crucial to store the compound in an amber or opaque container, or in a dark location.[3]

Q4: What are the known incompatibilities of this compound?

A4: As a carboxylic acid, 2-(5-bromothiophen-2-yl)acetic acid is incompatible with strong bases, which can cause deprotonation and salt formation. It is also incompatible with strong oxidizing agents and reducing agents, which can react with the thiophene ring or the carboxylic acid group.[3] Contact with these substances should be avoided to prevent chemical reactions that would compromise the integrity of the compound.

Q5: What is the expected shelf-life of 2-(5-bromothiophen-2-yl)acetic acid?

A5: The shelf-life of 2-(5-bromothiophen-2-yl)acetic acid is not definitively established and will depend heavily on the storage conditions. When stored under the recommended conditions (4°C, dry, dark, and tightly sealed), the compound is expected to be stable for an extended period. However, for critical applications, it is advisable to perform periodic purity checks.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in color or appearance of the solid compound. This could indicate degradation due to exposure to light, air, or incompatible substances.1. Do not use the material for your experiment. 2. Review your storage and handling procedures to ensure they align with the recommendations (cool, dry, dark, inert atmosphere). 3. Consider performing an analytical test (e.g., HPLC, NMR) to assess the purity of the compound.
Inconsistent or unexpected experimental results. This may be due to the use of a degraded compound.1. Verify the purity of your starting material using an appropriate analytical technique. 2. If degradation is confirmed, obtain a new, pure batch of the compound. 3. Implement a routine quality control check for the compound before use in sensitive experiments.
Difficulty in dissolving the compound in a specific solvent. This could be a sign of impurity or polymerization.1. Check the solubility of a fresh, pure sample in the same solvent. 2. If the fresh sample dissolves as expected, it is likely that your previous batch has degraded. 3. Consider using a different solvent or sonication to aid dissolution, but be aware that this may not be suitable for all applications.

Experimental Protocols

Protocol for a Basic Stability Study

This protocol outlines a basic approach to assess the stability of 2-(5-bromothiophen-2-yl)acetic acid under different conditions.

1. Initial Characterization:

  • Obtain a pure sample of 2-(5-bromothiophen-2-yl)acetic acid.
  • Perform initial analysis to establish a baseline purity profile using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
  • Record the initial appearance (color, physical state).

2. Sample Preparation and Storage:

  • Aliquot the compound into several amber vials.
  • Expose the vials to different stress conditions:
  • Elevated Temperature: 40°C
  • High Humidity: 75% RH (using a saturated sodium chloride solution in a sealed container)
  • Light Exposure: Place a vial under a broad-spectrum light source.
  • Control: Store one vial under the recommended conditions (4°C, dark, desiccated).

3. Time-Point Analysis:

  • At predetermined time points (e.g., 1 week, 1 month, 3 months), remove a sample from each condition.
  • Analyze the samples using HPLC to determine the purity and identify any degradation products.
  • Compare the results to the initial baseline and the control sample.

4. Data Analysis:

  • Plot the percentage of the parent compound remaining over time for each condition.
  • Identify and, if possible, characterize any significant degradation products.

Visualizing Potential Degradation and Troubleshooting

Potential Degradation Pathway

Potential Degradation Pathways 2-(5-bromothiophen-2-yl)acetic acid 2-(5-bromothiophen-2-yl)acetic acid Hydrolysis Hydrolysis 2-(5-bromothiophen-2-yl)acetic acid->Hydrolysis Moisture Photodegradation Photodegradation 2-(5-bromothiophen-2-yl)acetic acid->Photodegradation Light Oxidation Oxidation 2-(5-bromothiophen-2-yl)acetic acid->Oxidation Air/Oxidizing Agents Degradation Products Degradation Products Hydrolysis->Degradation Products Photodegradation->Degradation Products Oxidation->Degradation Products

Caption: Potential degradation pathways for 2-(5-bromothiophen-2-yl)acetic acid.

Troubleshooting Workflow

Troubleshooting Workflow Start Start Inconsistent Results Inconsistent Results Start->Inconsistent Results Check Purity Check Purity Inconsistent Results->Check Purity Purity OK? Purity OK? Check Purity->Purity OK? Investigate Other Factors Investigate Other Factors Purity OK?->Investigate Other Factors Yes Obtain New Material Obtain New Material Purity OK?->Obtain New Material No End End Investigate Other Factors->End Review Storage Review Storage Obtain New Material->Review Storage Review Storage->End

Caption: A workflow for troubleshooting inconsistent experimental results.

References

  • Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Pharmaceuticals, 12(2), 79. Available at: [Link]

  • Premier Dental Products Company. (n.d.). Safety Data Sheet - Acetic Acid, 5%. Available at: [Link]

  • American Elements. (n.d.). 2-(3-bromo-5-methylthiophen-2-yl)acetic acid. Available at: [Link]

  • Al-Tohamy, R., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Advances, 12(13), 7953-7971. Available at: [Link]

  • El-Hiti, G. A., et al. (2015). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). International Journal of Polymer Science, 2015, 510390. Available at: [Link]

  • Carl Roth. (2021). Safety Data Sheet: Acetic acid. Available at: [Link]

  • Li, Y., et al. (2024). Aqueous degradation of tioxazafen: Kinetics, products, pathways, and toxicity. Science of The Total Environment, 945, 173817. Available at: [Link]

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troubleshooting guide for Suzuki coupling with 2-(5-bromothiophen-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-(5-bromothiophen-2-yl)acetic acid in Suzuki-Miyaura cross-coupling reactions. This particular substrate presents a unique combination of challenges, including potential catalyst poisoning by the thiophene sulfur and the presence of an acidic carboxylic acid moiety. This document provides in-depth, field-proven insights to help you navigate these challenges and achieve successful outcomes in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing no reaction or very low conversion. What are the primary causes?

This is the most common issue encountered with this substrate. The lack of reactivity typically stems from one or more of the following factors related to the substrate's unique structure:

  • Catalyst Inhibition by Sulfur: The sulfur atom in the thiophene ring is a known Lewis base and can coordinate to the palladium catalyst, leading to deactivation or "poisoning".[1][2] This sequestration of the active catalyst prevents it from participating in the catalytic cycle.

  • Insufficient Base: Your substrate contains a carboxylic acid, which will be deprotonated by the base. You must use enough base to both neutralize the substrate (1 equivalent) AND facilitate the crucial transmetalation step by activating the boronic acid (typically 2-3 equivalents). Failure to account for the acidic proton will stall the reaction.[3][4]

  • Sub-optimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate. The electron-rich nature of the thiophene ring can make the initial oxidative addition step sluggish.[5] Furthermore, standard ligands may not be sufficient to prevent catalyst poisoning by the sulfur atom.

  • Ineffective Degassing: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate removal of dissolved oxygen from your solvent and reaction vessel will lead to oxidation of Pd(0) to inactive Pd(II) species and promote undesirable side reactions like the homocoupling of your boronic acid.[6]

Recommended Solutions:

  • Employ Robust Ligands: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[7][8] These ligands accelerate both the oxidative addition and the final reductive elimination steps while their steric bulk helps protect the palladium center from being poisoned by the thiophene sulfur.[7]

  • Increase Base Equivalents: Use a minimum of 3 equivalents of a suitable base. For this substrate, inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃).[5]

  • Ensure Rigorous Degassing: Use the freeze-pump-thaw method (3 cycles) for complete oxygen removal. If not possible, extended sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes is critical.

Question 2: My reaction is producing a significant amount of boronic acid homocoupling product. Why is this happening and how can I prevent it?

The formation of a biaryl product derived from your boronic acid partner (R-B(OH)₂ → R-R) is a classic symptom of problems in the catalytic cycle.

  • Causality - The Role of Oxygen: The primary cause is often the presence of oxygen. Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) salt can then mediate the homocoupling of the boronic acid, a process that also regenerates some Pd(0), but it is an inefficient and problematic pathway.[6]

  • Causality - Slow Oxidative Addition: If the oxidative addition of 2-(5-bromothiophen-2-yl)acetic acid to the Pd(0) center is slow, the catalyst has more opportunity to engage in alternative reaction pathways, including the homocoupling of the more reactive boronic acid partner.

Recommended Solutions:

  • Improve Degassing: This cannot be overstated. Re-evaluate your degassing procedure to ensure it is sufficiently rigorous.

  • Use a Pre-catalyst: Consider using a well-defined Pd(II) pre-catalyst that rapidly generates the active Pd(0) species under the reaction conditions. This can help synchronize the catalytic cycle and minimize side reactions.

  • Modify Reagent Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. While this won't prevent homocoupling, it ensures that the bromothiophene is the limiting reagent, maximizing its conversion to the desired product.

Question 3: Does the carboxylic acid group interfere with the reaction beyond consuming base?

Yes, beyond simple acid-base chemistry, the carboxylate formed in situ can have other effects:

  • Solubility Issues: The resulting carboxylate salt may have significantly different solubility in your chosen solvent system compared to the starting material. This can lead to a heterogeneous mixture, potentially slowing down the reaction rate.

  • Chelation: While less common for this specific substrate, in some cases, a deprotonated functional group can chelate to the palladium center, inhibiting catalysis.

Recommended Solutions:

  • Solvent System Optimization: A mixture of a non-polar solvent (like Toluene or Dioxane) with a polar co-solvent (like water or DMF) is often beneficial. The aqueous portion can help dissolve the inorganic base and the boronate species, while the organic solvent dissolves the aryl halide.[5][9]

  • Consider Esterification: If problems persist and your synthetic route allows, temporarily protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can simplify the reaction. The ester can then be hydrolyzed post-coupling. This eliminates the issue of the acidic proton altogether.

Core Experimental Protocol & Optimization

This section provides a robust starting point for your experiments. Remember that every specific boronic acid partner may require fine-tuning of these conditions.

Recommended Starting Protocol
  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add 2-(5-bromothiophen-2-yl)acetic acid (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 3.0 eq).

  • Catalyst Addition: In a separate vial, mix the Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add this mixture to the Schlenk flask.

  • Solvent Addition & Degassing: Add the degassed solvent system (e.g., Toluene/H₂O 4:1). Perform three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots periodically. Check for the disappearance of the starting bromide.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product, allowing it to be extracted into the organic layer. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Data Presentation: Parameter Optimization

Use the following table as a guide for systematically optimizing your reaction conditions.

ParameterRecommended Starting PointOptimization RangeKey Considerations
Catalyst Loading 2 mol %1 - 5 mol %Higher loading may be needed for challenging substrates, but increases cost and residual Pd.
Ligand SPhos (4 mol %)XPhos, RuPhos, NHCsBulky, electron-rich ligands are essential. The ligand-to-Pd ratio is typically 2:1.
Base K₃PO₄ (3 eq)Cs₂CO₃, K₂CO₃ (3-4 eq)The strength and solubility of the base are critical for activating the boronic acid.[10][11]
Solvent Toluene / H₂O (4:1)Dioxane/H₂O, DMF/H₂OThe solvent system must dissolve all components to a reasonable extent.
Temperature 100 °C80 - 120 °CHigher temperatures can accelerate slow oxidative addition but may also increase side product formation.

Visualized Guides and Mechanisms

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki coupling reaction. Successful troubleshooting requires understanding which step is being inhibited.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X (Ar-Pd Complex) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl R¹-Pd(II)L₂-R² (Di-organo Complex) transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0  Regeneration product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X (Thiophene Bromide) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base → [R²-B(OH)₃]⁻ boronic_acid->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Troubleshooting Flowchart

If you encounter a failed reaction, follow this logical progression to diagnose the issue.

Troubleshooting_Flowchart Troubleshooting Flowchart start Reaction Failed (Low/No Conversion) check_reagents Are reagents pure? Is boronic acid fresh? start->check_reagents check_reagents->start No, Replace check_degassing Was degassing rigorous? (Freeze-Pump-Thaw) check_reagents->check_degassing Yes check_degassing->start No, Redo check_base Is base sufficient? (≥3 equivalents) check_degassing->check_base Yes check_base->start No, Adjust check_ligand Using a bulky, electron-rich ligand? check_base->check_ligand Yes check_ligand->start No, Change optimize_temp Increase Temperature (e.g., to 110°C) check_ligand->optimize_temp Yes success Reaction Successful optimize_temp->success Monitor

Caption: A step-by-step guide to diagnosing failed reactions.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • RSC Publishing. (2022, March 22). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Retrieved from [Link]

  • ResearchGate. (2020). Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from [Link]

  • National Institutes of Health. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • MDPI. (2021, December 16). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]

  • ResearchGate. (2011). Protecting Groups for Thiols Suitable for Suzuki Conditions. Retrieved from [Link]

  • ResearchGate. (2016). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Retrieved from [Link]

  • Springer. (2018, May 4). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]

  • ResearchGate. (2014). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2013). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Retrieved from [Link]

  • RSC Publishing. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • ACS Publications. (2000). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Retrieved from [Link]

  • National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • ResearchGate. (2014). Organosulphur and related ligands in Suzuki-Miyaura C-C coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • RSC Publishing. (1996). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(5-bromothiophen-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(5-bromothiophen-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of this important synthetic intermediate. Here, we will delve into the common challenges encountered during its purification and offer practical, field-proven solutions to ensure you obtain a high-purity product for your downstream applications.

Understanding the Impurity Profile

The purity of 2-(5-bromothiophen-2-yl)acetic acid is paramount for the success of subsequent synthetic steps. Impurities can arise from various sources, primarily the synthetic route employed. A common and efficient method for the synthesis of 2-(5-bromothiophen-2-yl)acetic acid is the direct bromination of 2-(thiophen-2-yl)acetic acid using an electrophilic brominating agent such as N-bromosuccinimide (NBS)[1].

This synthetic approach can lead to a predictable set of impurities that researchers may encounter:

  • Unreacted Starting Material: Incomplete bromination can result in the presence of 2-(thiophen-2-yl)acetic acid in the final product.

  • Over-brominated Byproducts: The thiophene ring is susceptible to further bromination, leading to the formation of di- and even tri-brominated species, such as 2-(3,5-dibromothiophen-2-yl)acetic acid.

  • Isomeric Impurities: While the 5-position is the most activated site for electrophilic substitution on a 2-substituted thiophene, bromination can potentially occur at other positions, leading to isomeric impurities.

  • Hydrolysis Byproducts: If the synthesis involves the hydrolysis of an ester precursor, such as ethyl 2-(5-bromothiophen-2-yl)acetate, incomplete hydrolysis will leave the ester as a significant impurity.

  • Decarboxylation Product: Thiophene acetic acids can be susceptible to decarboxylation under certain conditions, leading to the formation of 2-bromo-5-methylthiophene.

Understanding these potential impurities is the first step in devising an effective purification strategy.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of 2-(5-bromothiophen-2-yl)acetic acid in a question-and-answer format.

Question 1: My NMR spectrum shows signals corresponding to unreacted 2-(thiophen-2-yl)acetic acid. How can I remove it?

Answer: The presence of the starting material is a common issue arising from incomplete reaction. Fortunately, the polarity difference between the starting material and the brominated product can be exploited for purification.

  • Expert Insight: The introduction of a bromine atom significantly alters the electronic properties and polarity of the molecule. This difference is often sufficient for effective separation by chromatography.

Recommended Protocol: Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities[2].

Step-by-Step Protocol:

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (e.g., ethyl acetate), add silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Dry-pack a glass column with silica gel (230-400 mesh). The amount of silica should be approximately 50-100 times the weight of your crude product.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. A gradient elution is often most effective. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product. The brominated product is expected to have a slightly higher Rf value than the starting material.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(5-bromothiophen-2-yl)acetic acid.

Question 2: My mass spectrometry analysis indicates the presence of di-brominated species. How can I eliminate these?

Answer: Over-bromination is a frequent side reaction. The resulting di-brominated products are typically less polar than the desired mono-brominated compound.

  • Expert Insight: The additional bromine atom further decreases the polarity of the molecule, which allows for separation using chromatographic techniques.

Purification Strategy:

Similar to the removal of starting material, flash column chromatography is the method of choice. The di-brominated impurities will elute earlier from the column than the mono-brominated product due to their lower polarity. Careful monitoring of fractions by TLC is crucial to achieve a clean separation.

Question 3: I have a persistent oily impurity that co-elutes with my product during column chromatography. What could it be and how do I remove it?

Answer: An oily impurity that is difficult to separate by chromatography could be the ethyl ester precursor, ethyl 2-(5-bromothiophen-2-yl)acetate, if your synthesis involved a hydrolysis step.

  • Expert Insight: The carboxylic acid and its corresponding ester have similar polarities, making their separation by standard silica gel chromatography challenging.

Troubleshooting Steps:

  • Confirm the Impurity: Analyze your sample by NMR. The presence of a triplet and a quartet in the 1.2-1.3 ppm and 4.1-4.2 ppm regions, respectively, is characteristic of an ethyl ester.

  • Drive the Hydrolysis to Completion: If the ester is present, the most effective approach is to re-subject the crude product to the hydrolysis conditions.

    • Protocol: Dissolve the impure product in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide). Heat the mixture to reflux for several hours to ensure complete conversion of the ester to the carboxylic acid. After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the pure carboxylic acid. The product can then be collected by filtration and washed with water.

  • Alternative Purification: Acid-Base Extraction: An acid-base extraction can be effective. Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash the organic layer with an aqueous basic solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer, while the neutral ester impurity will remain in the organic layer. Separate the layers, and then acidify the aqueous layer to precipitate the pure carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the best way to assess the purity of my final product?

A1: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of your compound and detecting minor impurities[3][4]. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of your product and help identify any structural isomers or other organic impurities.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your product and can help in the identification of impurities based on their mass-to-charge ratio.

Q2: What is the recommended method for long-term storage of 2-(5-bromothiophen-2-yl)acetic acid?

A2: To ensure the stability of the compound, it should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture and air.

Q3: Can I use recrystallization to purify my 2-(5-bromothiophen-2-yl)acetic acid?

A3: Yes, recrystallization can be an effective purification method, particularly for removing small amounts of impurities if the crude product is already of reasonable purity.

  • Expert Insight: The key to successful recrystallization is selecting an appropriate solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Recrystallization Protocol:

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, hexane, or mixtures thereof) to find a suitable system.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Table 1: Comparison of Purification Methods

MethodAdvantagesDisadvantagesBest For Removing
Flash Column Chromatography High resolution, versatile for a wide range of impurities.Can be time-consuming and requires larger volumes of solvent.Starting material, over-brominated products, isomers.
Recrystallization Simple, cost-effective, can yield very pure crystalline material.Finding a suitable solvent can be challenging; not effective for all types of impurities.Small amounts of impurities with different solubility profiles.
Acid-Base Extraction Excellent for separating acidic/basic compounds from neutral impurities.Only applicable for specific impurity profiles (e.g., neutral ester from an acidic product).Neutral impurities like unreacted ester precursor.

Visualizing the Purification Workflow

To aid in selecting the appropriate purification strategy, the following decision tree illustrates a logical workflow based on the identified impurities.

Purification_Workflow start Crude 2-(5-bromothiophen-2-yl)acetic acid analytical Purity Analysis (TLC, NMR, HPLC, MS) start->analytical decision_impurities Impurities Identified? analytical->decision_impurities no_impurities Product is Pure decision_impurities->no_impurities No impurity_type What is the major impurity? decision_impurities->impurity_type Yes starting_material Unreacted Starting Material / Over-brominated Products impurity_type->starting_material Polarity Difference ester_impurity Unreacted Ester impurity_type->ester_impurity Neutral Impurity minor_impurities Minor Impurities impurity_type->minor_impurities Low Concentration column_chrom Flash Column Chromatography starting_material->column_chrom hydrolysis_extraction Re-hydrolysis or Acid-Base Extraction ester_impurity->hydrolysis_extraction recrystallization Recrystallization minor_impurities->recrystallization pure_product Pure Product column_chrom->pure_product hydrolysis_extraction->pure_product recrystallization->pure_product

Caption: Decision tree for selecting a purification method.

References

  • Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 73. doi: 10.3389/fchem.2019.00073. Available at: [Link]

  • Gudipati, M., et al. (2012). A validated stability indicating HPLC method for the determination of related substances of Mebrofenin in bulk drug and pharmaceutical dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 293-300. Available at: [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2-(5-bromothiophen-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2-(5-bromothiophen-2-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Understanding the profound impact of solvent choice on the reactivity of this molecule is critical for reaction success, optimizing yields, and minimizing side products. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to navigate the experimental nuances of this compound.

Frequently Asked Questions (FAQs)
Section 1: Solubility & General Handling

Q1: I'm having trouble dissolving 2-(5-bromothiophen-2-yl)acetic acid. What solvents are recommended?

A1: 2-(5-bromothiophen-2-yl)acetic acid is a crystalline solid with limited solubility in non-polar solvents. For reactions, solubility is paramount.

  • Good Solubility: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are excellent choices for dissolving the starting material.

  • Moderate Solubility: Alcohols such as methanol (MeOH) and ethanol (EtOH) can be used, but their protic nature may interfere with certain reactions (see below). Chlorinated solvents like Dichloromethane (DCM) and Chloroform (CHCl₃) also offer moderate solubility.[1]

  • Poor Solubility: Non-polar solvents like hexanes, toluene, and water (without base) are generally poor solvents for the free acid.

Pro-Tip: When using a base (e.g., K₂CO₃, Et₃N), the corresponding carboxylate salt is formed, which often has significantly different solubility. For instance, in Suzuki-Miyaura reactions, the carboxylate salt is soluble in the aqueous phase of a biphasic system like Dioxane/H₂O.[2]

Section 2: Reactions at the Thiophene Ring (C-Br Bond)

Q2: I am planning a nucleophilic aromatic substitution (SNA) on the C-Br bond. How does solvent choice affect this reaction?

A2: The choice between a polar protic and a polar aprotic solvent is critical and can determine the success of your reaction. The key is to maximize the reactivity of your nucleophile.

  • Polar Aprotic Solvents (Recommended): Solvents like DMF, DMSO, and MeCN are strongly recommended. They solvate the counter-ion of the nucleophile (e.g., Na⁺, K⁺) but leave the nucleophile itself relatively "naked" and highly reactive. This leads to a faster reaction rate for SNAr pathways.[3]

  • Polar Protic Solvents (Use with Caution): Solvents like water, methanol, and ethanol can severely hinder nucleophilicity.[4] They form a hydrogen-bonding "cage" around the nucleophile, stabilizing it and making it less available to attack the electrophilic carbon on the thiophene ring.[5] This can dramatically slow down or even halt the reaction.

Diagram: Solvent Effect on Nucleophile Reactivity

This diagram illustrates how solvent choice impacts the availability of a nucleophile (Nu⁻) for reaction.

Caption: Solvation of a nucleophile in aprotic vs. protic media.

Q3: My Suzuki-Miyaura coupling reaction is giving low yields. Could the solvent system be the problem?

A3: Absolutely. For Suzuki and other cross-coupling reactions, a biphasic solvent system is often employed to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base (e.g., K₂CO₃, K₃PO₄).[2][6]

  • Common Systems: A mixture of an ethereal solvent like 1,4-dioxane or THF with water (e.g., 2:1 or 3:1 ratio) is a standard starting point.[2] Toluene/water is another effective combination.

  • Troubleshooting:

    • Phase Transfer: If the reactants are not mixing well, the reaction will be slow. Ensure vigorous stirring. Adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes help.

    • Base Solubility: The base must be at least partially soluble in the aqueous phase to be effective. K₃PO₄ is often more soluble and effective than K₂CO₃ in some systems.[6]

    • Degassing: Palladium catalysts are sensitive to oxygen. The solvent mixture must be thoroughly degassed (e.g., by bubbling with nitrogen or argon for 15-30 minutes) before adding the catalyst to prevent catalyst deactivation.[2]

Section 3: Reactions of the Carboxylic Acid Moiety

Q4: What is the best solvent for the esterification of the carboxylic acid group?

A4: The ideal solvent for esterification should be non-nucleophilic and inert to the reaction conditions.

  • Aprotic Solvents: DCM, Toluene, or THF are excellent choices, especially for coupling-agent-mediated esterifications (e.g., using DCC, EDC). They are inert and facilitate easy removal of byproducts.

  • Using Alcohol as Solvent: For simple acid-catalyzed esterifications (e.g., Fischer esterification), the corresponding alcohol (e.g., methanol for methyl ester) can be used as the solvent.[7][8] This drives the equilibrium towards the product but often requires elevated temperatures and a strong acid catalyst (e.g., H₂SO₄).

Q5: I am attempting an amidation reaction, but it is not proceeding. What solvent should I use?

A5: Similar to esterification, amidation reactions benefit from polar aprotic solvents. DMF is a very common and effective choice as it dissolves the starting acid, the amine, and the coupling reagents well. MeCN and DCM are also frequently used. Avoid protic solvents unless they are part of the reagent itself, as they can interfere with the coupling agents.

Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling

Use this guide to diagnose and solve common issues encountered during the Suzuki-Miyaura cross-coupling of 2-(5-bromothiophen-2-yl)acetic acid.

Workflow: Troubleshooting Suzuki-Miyaura Reactions

G start Low Yield Observed q1 Was the solvent system thoroughly degassed? start->q1 sol1 Action: Degas solvent (N₂ or Ar sparging for 30 min) before adding Pd catalyst. q1->sol1 No q2 Is the base (e.g., K₂CO₃) fully dissolved or forming a fine suspension? q1->q2 Yes end Re-run Experiment sol1->end sol2 Action: Switch to a more soluble base like K₃PO₄ or Cs₂CO₃. Ensure vigorous stirring. q2->sol2 No q3 Is the reaction biphasic (e.g., Dioxane/H₂O)? Is there poor mixing? q2->q3 Yes sol2->end sol3 Action: Increase stirring rate. Consider adding a phase-transfer catalyst (e.g., TBAB). q3->sol3 Yes, poor mixing q4 Is there evidence of protodebromination (loss of Br)? q3->q4 No / Not applicable sol3->end sol4 Action: This can indicate catalyst decomposition or issues with the boronic acid. Re-evaluate catalyst and boronic acid quality. q4->sol4 Yes q4->end No sol4->end

Caption: A logical workflow for diagnosing low-yield Suzuki reactions.

Data Summary Tables

Table 1: Properties of Common Solvents for Reactions

SolventAbbreviationTypePolarity IndexBoiling Point (°C)Key Considerations
Water H₂OPolar Protic10.2100Co-solvent for couplings; deactivates nucleophiles.
Methanol MeOHPolar Protic5.165Can act as a nucleophile; good for Fischer esterification.[7]
1,4-Dioxane -Polar Aprotic4.8101Excellent for Suzuki couplings with water.[2]
Acetonitrile MeCNPolar Aprotic5.882Good for SNAr; inert.
Dimethylformamide DMFPolar Aprotic6.4153High boiling point; excellent for SNAr and amidations.
Dimethyl Sulfoxide DMSOPolar Aprotic7.2189Very polar; can be difficult to remove.
Dichloromethane DCMAprotic3.140Good for esterifications/amidations with coupling agents.
Toluene -Non-polar2.4111Can be used for Suzuki couplings (with water) and some esterifications.

Table 2: Recommended Solvent Systems for Key Transformations

Reaction TypePrimary Recommended Solvent(s)Rationale & Key Points
Suzuki-Miyaura Coupling Dioxane/H₂O (2:1)Dissolves both organic and inorganic reagents effectively. Requires thorough degassing.[2]
Nucleophilic Aromatic Sub. DMF or DMSOMaximizes nucleophile reactivity by avoiding H-bonding.[3]
Fischer Esterification Respective Alcohol (e.g., MeOH)Serves as both solvent and reagent, driving equilibrium. Requires acid catalyst.[7]
Peptide Coupling (Amidation) DMF or DCMInert solvents that provide good solubility for all components.
Oxidative Decarboxylation MeCN/H₂OOften used for reactions with oxidants like K₂S₂O₈ or CAN.[9]
Experimental Protocol Example: Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for a typical Suzuki-Miyaura reaction, emphasizing the critical role of the solvent system.

Objective: To synthesize 2-(5-phenylthiophen-2-yl)acetic acid.

Materials:

  • 2-(5-bromothiophen-2-yl)acetic acid (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)

  • 1,4-Dioxane (Anhydrous/Degassed)

  • Deionized Water (Degassed)

Protocol:

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-(5-bromothiophen-2-yl)acetic acid (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen (N₂) or argon (Ar). Repeat this cycle five times to ensure an inert atmosphere.[2]

  • Solvent Preparation: In a separate flask, prepare a 2:1 mixture of 1,4-dioxane and deionized water. Degas this solvent mixture thoroughly by bubbling with N₂ or Ar for at least 30 minutes.

  • Solvent Addition: Using a syringe, add the degassed dioxane/water mixture to the flask containing the solid reactants. The volume should be sufficient to create a concentration of approximately 0.1 M with respect to the starting bromo-acid.

  • Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst to the flask. Immediately reseal and place the flask under a positive pressure of N₂ or Ar.

  • Reaction: Fit the flask with a condenser, immerse it in an oil bath, and heat to reflux (approx. 90-100 °C) overnight with vigorous stirring.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with 20 mL of water and acidify to pH ~2 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by silica gel chromatography or recrystallization as needed.

References
  • Di Micco, S., et al. (2020). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Pharmaceuticals, 13(10), 309. [Link]

  • Hassan, A. S., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(1), 1-10. [Link]

  • Harifi-Mood, A. R., et al. (2011). Solvent Polarity and Hydrogen Bond Effects on Nucleophilic Substitution Reaction of 2-Bromo-5-nitrothiophene with Piperidine. International Journal of Chemical Kinetics, 43(4), 185-190. [Link]

  • Armour, D. R., et al. (2005). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Bioorganic & Medicinal Chemistry Letters, 15(9), 2359-2363. [Link]

  • Goti, A., et al. (2021). High‐Throughput Experimentation (HTE) Applied to the Synthesis of API Impurities: A Case Study in Oxidative Decarboxylation of Aryl Acetic Acids. Chemistry–A European Journal, 27(45), 11681-11686. [Link]

  • LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • U.S. Patent No. US4266067A. (1981). Process for preparing thiophene derivatives.
  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. [Link]

  • U.S. Patent No. US4221915A. (1980). Process for preparing thiophene derivatives and thiophene derivatives obtained thereby.
  • Bose, K., & Kundu, K. K. (1988). Solvent effects on acid–base behaviour. Phenols and carboxylic acids in methanol + propylene carbonate solvents. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 84(8), 2695-2707. [Link]

  • Shah, S. T. A., et al. (2018). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Molecules, 23(11), 2933. [Link]

  • Barker, J. M., & Huddleston, P. R. (1983). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Organic Preparations and Procedures International, 15(1-2), 55-83. [Link]

  • Chinese Patent No. CN1569830A. (2005). Method of preparing 2-thiophenyl-5-propionyl phenyl acetic acid.
  • Foroumadi, A., et al. (2005). Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[2-(5-bromothiophen-2-yl)-2-oximinoethyl]derivatives of piperazinyl quinolones. Bioorganic & Medicinal Chemistry Letters, 15(20), 4488-4491. [Link]

  • LibreTexts. (2023). Nucleophilicity and Solvent Effects. Chemistry LibreTexts. [Link]

  • Potukuchi, H. K., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 138(4), 1347-1355. [Link]

  • Altamimi, M., et al. (2020). Novel Hemocompatible Imine Compounds as Alternatives for Antimicrobial Therapy in Pharmaceutical Application. Processes, 8(11), 1476. [Link]

  • Khan, I., et al. (2019). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2019, 1-13. [Link]

  • Namratha, B., et al. (2014). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. International Journal of Chemical Sciences, 12(1), 125-134. [Link]

  • University of Rochester. (n.d.). CONTINUATION OF SUBSTITUTION; ELIMINATION. [Link]

  • Rahman, P., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 6-10. [Link]

  • Silva, J., et al. (2019). Effect of Co-solvents in the Enantioselective Esterification of (R/S)-ibuprofen with Ethanol. Current Catalysis, 8(1), 58-66. [Link]

  • de la Cruz, P., et al. (2020). Silicotungstate- or Phosphotungstate-Catalyzed Glycerol Esterification with Acetic Acid: A Comparison of Zinc and Tin Salts. Catalysts, 10(11), 1269. [Link]

Sources

Technical Support Center: Stability and Handling of 2-(5-Bromothiophen-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the decomposition of 2-(5-bromothiophen-2-yl)acetic acid (CAS No: 31166-37-5). Through a series of frequently asked questions (FAQs) and troubleshooting protocols, this document outlines the primary degradation pathways—photodecomposition, thermal decomposition, oxidation, and chemical incompatibility—and offers evidence-based strategies for mitigation. By adhering to the handling, storage, and monitoring procedures detailed herein, users can ensure the integrity and stability of this critical research compound.

Table of Contents

  • Introduction to the Stability of 2-(5-Bromothiophen-2-yl)acetic Acid

  • Frequently Asked Questions (FAQs)

    • What are the primary causes of decomposition for 2-(5-bromothiophen-2-yl)acetic acid?

    • My solid-state compound has changed color. What does this indicate?

    • I'm observing unexpected peaks in my HPLC analysis. Could this be degradation?

    • What are the ideal storage conditions for this compound?

    • Can I store this compound in solution? If so, what are the recommended solvents and conditions?

  • Troubleshooting Guide: Identifying and Mitigating Decomposition

    • Issue 1: Rapid Degradation of the Compound in Solution

    • Issue 2: Appearance of Impurities in Solid-State Compound Over Time

    • Issue 3: Inconsistent Experimental Results

  • Experimental Protocols

    • Protocol 1: Recommended Procedure for Preparing Stock Solutions

    • Protocol 2: HPLC Method for Assessing Purity and Detecting Degradation

  • References

Introduction to the Stability of 2-(5-Bromothiophen-2-yl)acetic Acid

2-(5-Bromothiophen-2-yl)acetic acid is a vital building block in medicinal chemistry and materials science. Its thiophene core, substituted with both a bromine atom and an acetic acid moiety, provides multiple reactive sites for further synthetic transformations.[1] However, these same features contribute to its potential instability if not handled and stored correctly. This guide is designed to address common challenges encountered by researchers and provide actionable solutions to maintain the compound's purity and integrity.

The principal modes of degradation for this compound are understood to be:

  • Photodecomposition: Primarily through dehalogenation of the carbon-bromine bond upon exposure to light.

  • Thermal Decomposition: Can lead to decarboxylation at elevated temperatures.

  • Oxidation: The electron-rich thiophene ring is susceptible to oxidation.

  • Chemical Incompatibility: Reactions with incompatible solvents or reagents can lead to degradation.

Understanding these pathways is the first step toward effective prevention.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for 2-(5-bromothiophen-2-yl)acetic acid?

A1: The decomposition of 2-(5-bromothiophen-2-yl)acetic acid is primarily initiated by exposure to light, heat, and atmospheric oxygen .

  • Light: Aryl bromides are known to be susceptible to photodecomposition, where visible or UV light can induce the cleavage of the C-Br bond, leading to dehalogenated impurities.[2][3][4][5]

  • Heat: While generally stable at room temperature, elevated temperatures can promote thermal decomposition, potentially leading to decarboxylation (loss of CO2) from the acetic acid side chain.[6]

  • Oxidation: The thiophene ring is electron-rich and can be oxidized, especially in the presence of atmospheric oxygen over prolonged periods or when exposed to oxidizing agents.[7]

Q2: My solid-state compound has changed color. What does this indicate?

A2: A change in color, typically from white or off-white to a yellowish or brownish hue, is a common indicator of degradation. This is often due to the formation of minute quantities of colored degradation products resulting from slow oxidation or photodecomposition. While a slight color change may not significantly impact the outcome of all experiments, it warrants a purity check before use in sensitive applications.

Q3: I'm observing unexpected peaks in my HPLC analysis. Could this be degradation?

A3: Yes, the appearance of new peaks in an HPLC chromatogram is a strong indication of degradation. High-Performance Liquid Chromatography (HPLC) is an excellent method for monitoring the purity of your compound.[8][9][10] Common degradation products to expect would be the debrominated analog, 2-(thiophen-2-yl)acetic acid, or products of oxidation or decarboxylation. It is advisable to use a stability-indicating HPLC method to resolve the parent compound from its potential degradants. (See Protocol 2).

Q4: What are the ideal storage conditions for this compound?

A4: To maximize the shelf life of solid 2-(5-bromothiophen-2-yl)acetic acid, it should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal decomposition and slows down oxidative processes.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the thiophene ring.
Light Amber vial or in the darkProtects against photodecomposition (dehalogenation).
Container Tightly sealed, non-reactive containerPrevents exposure to moisture and atmospheric oxygen.
Q5: Can I store this compound in solution? If so, what are the recommended solvents and conditions?

A5: Storing 2-(5-bromothiophen-2-yl)acetic acid in solution is generally not recommended for long-term storage due to an increased rate of degradation. If short-term storage in solution is necessary, the following guidelines should be followed:

  • Recommended Solvents: Anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally suitable. Protic solvents like methanol or ethanol may participate in esterification over time. Halogenated solvents should be used with caution and assessed for compatibility.[11]

  • Preparation: Prepare solutions fresh for each experiment whenever possible.

  • Storage Conditions: If storage is unavoidable, store solutions at -20°C or -80°C in small, single-use aliquots under an inert atmosphere (argon or nitrogen) and protected from light. This minimizes freeze-thaw cycles and exposure to air and light.

Troubleshooting Guide: Identifying and Mitigating Decomposition

This section addresses specific issues that may arise during your experiments and provides a logical workflow for troubleshooting.

Issue 1: Rapid Degradation of the Compound in Solution
  • Symptoms: You prepare a solution of the compound, and within a short period (hours to days), you observe a significant decrease in the parent peak and the emergence of new peaks in your analytical data (e.g., HPLC, LC-MS).

  • Workflow for Troubleshooting:

Caption: Troubleshooting workflow for solution instability.

Issue 2: Appearance of Impurities in Solid-State Compound Over Time
  • Symptoms: A previously pure batch of the solid compound shows new impurities upon re-analysis after a period of storage. The compound may also have changed color.

  • Workflow for Troubleshooting:

Caption: Troubleshooting workflow for solid-state degradation.

Issue 3: Inconsistent Experimental Results
  • Symptoms: You are using the same batch of the compound but are getting variable yields or unexpected side products in your reactions.

  • Workflow for Troubleshooting:

Caption: Troubleshooting for inconsistent experimental outcomes.

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing Stock Solutions
  • Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven at >100°C for at least 4 hours and allowed to cool in a desiccator.

  • Weighing the Compound: Weigh the desired amount of 2-(5-bromothiophen-2-yl)acetic acid in a tared vial under a gentle stream of inert gas (argon or nitrogen).

  • Solvent Preparation: Use a fresh bottle of anhydrous solvent. To ensure it is deoxygenated, sparge the solvent with a gentle stream of inert gas for 15-20 minutes.

  • Dissolution: Add the deoxygenated solvent to the vial containing the compound using a syringe. Cap the vial tightly with a septum-lined cap.

  • Mixing: Gently swirl or sonicate the vial until the compound is fully dissolved.

  • Storage (if necessary): If immediate use is not possible, wrap the vial in aluminum foil to protect from light and store at -20°C or below. For multiple uses, it is highly recommended to aliquot the solution into smaller, single-use vials before freezing to avoid repeated freeze-thaw cycles.

Protocol 2: HPLC Method for Assessing Purity and Detecting Degradation

This protocol provides a general reverse-phase HPLC method suitable for monitoring the stability of 2-(5-bromothiophen-2-yl)acetic acid.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 µL

Expected Elution Profile: The parent compound, being more non-polar, will have a longer retention time than the debrominated impurity. Oxidized products may elute earlier or later depending on their structure.

References

  • Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Pharmaceuticals, 12(2), 85. [Link]

  • Ding, T.-H., Qu, J.-P., & Kang, Y.-B. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters, 22(8), 3084–3088. [Link]

  • Al-Amiery, A. A., et al. (2016). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). Polymers, 8(5), 183.
  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. [Link]

  • Polythiophene/Ti3C2TX MXene Composites for Effective Removal of Diverse Organic Dyes via Complementary Activity of Adsorption and Photodegradation. (2023). Molecules, 28(23), 7851. [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods. In Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Bamford, C. H., & Tipper, C. F. H. (Eds.). (1972).
  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. [Link]

  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. (2021). Catalysts, 11(10), 1205. [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). Pharmaceuticals, 17(3), 295. [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. (2024). Journal of Young Pharmacists, 16(2), 256–262. [Link]

  • Understanding the Chemical Properties of 2-(4-Bromothiophen-2-yl)acetic Acid. (n.d.). Acme Bioscience. [Link]

  • Foroumadi, A., et al. (2003). Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[2-(5-bromothiophen-2-yl)-2-oximinoethyl]derivatives of piperazinyl quinolones. Il Farmaco, 58(11), 1033-1038.
  • Halogenation Strategy of Thiophene Derived Solvent Additives Enables Optimized Morphology for Organic Solar Cells with 19.17% Efficiency. (2023).
  • Wallentin, C.-J., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis, 6(8), 4947–4951. [Link]

  • Process for producing 5-carboxy-2-acetylthiophene. (1978). U.S.
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (2004). The Journal of Organic Chemistry, 69(16), 5578–5587.
  • Temple University Environmental Health & Radiation Safety. (2021). Halogenated Solvents in Laboratories. [Link]

  • Bundesamt für Verbraucherschutz und Lebensmittelsicherheit. (2023). Product chemistry - Relevant impurities of technical active substances. [Link]

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Validation & Comparative

Unambiguous Structural Confirmation of 2-(5-bromothiophen-2-yl)acetic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise molecular structure of a compound is the bedrock upon which all further research is built. For a molecule such as 2-(5-bromothiophen-2-yl)acetic acid, a versatile building block in the synthesis of biologically active compounds, absolute certainty of its three-dimensional arrangement is not merely an academic exercise—it is a prerequisite for understanding its chemical reactivity, biological interactions, and solid-state properties. This guide provides an in-depth comparison of the analytical techniques available for the structural confirmation of this and similar molecules, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will explore the causality behind experimental choices and provide a framework for a self-validating analytical workflow.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands alone in its ability to provide a definitive, three-dimensional map of a molecule's atomic arrangement in the crystalline state. The technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal lattice. The resulting diffraction pattern is mathematically deconstructed to generate a model of the electron density, from which the precise coordinates of each atom can be determined. This yields unambiguous information on bond lengths, bond angles, and stereochemistry, which is unattainable by other methods.

Experimental Protocol: A Pathway to Absolute Structure

The journey from a powdered sample to a fully refined crystal structure is a meticulous process. The following protocol, adapted from established methodologies for similar brominated thiophene derivatives, outlines the key steps and the rationale behind them.[1][2][3]

1. Crystal Growth: The Crucial First Step

The adage "garbage in, garbage out" is particularly apt for X-ray crystallography; a high-quality crystal is the cornerstone of a successful experiment. The goal is to encourage the slow, ordered aggregation of molecules from a supersaturated solution.

  • Method of Choice: Slow Evaporation

    • Dissolve the purified 2-(5-bromothiophen-2-yl)acetic acid in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexane) to near saturation. The choice of solvent is critical and often determined empirically; it should be one in which the compound is moderately soluble.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature. This gradual increase in concentration encourages the formation of a small number of large, well-ordered crystals rather than a mass of small, poorly-diffracting crystallites.

2. Data Collection: Capturing the Diffraction Pattern

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

  • Instrumentation and Parameters:

    • A modern diffractometer, such as a Bruker D8 VENTURE with a PHOTON II detector, is employed.[3]

    • The X-ray source is typically a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54178 Å) microfocus tube.

    • The crystal is rotated through a series of angles while being irradiated with X-rays, and the diffraction data are collected as a series of images.

3. Structure Solution and Refinement: From Data to Model

The collected data are processed to yield a set of reflection intensities and their corresponding positions.

  • Software: Programs like SHELXS or SHELXT are used to solve the "phase problem" and generate an initial electron density map.[1]

  • Model Building: An initial molecular model is built into the electron density map.

  • Refinement: The model is then refined using software like SHELXL, where the atomic positions and other parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data.[1]

The workflow for a single-crystal X-ray crystallography experiment can be visualized as follows:

xray_workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Final Model structure_refinement->validation

Workflow of a single-crystal X-ray crystallography experiment.
Representative Crystallographic Data

While the crystal structure for 2-(5-bromothiophen-2-yl)acetic acid is not publicly available as of this writing, the data for the closely related 2-(5-bromothiophen-2-yl)acetonitrile provides a valuable proxy for the expected parameters.[2]

Parameter2-(5-bromothiophen-2-yl)acetonitrile[2]
Chemical FormulaC₆H₄BrNS
Formula Weight202.08
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.893 (2)
b (Å)5.8670 (17)
c (Å)15.341 (4)
β (°)99.199 (10)
Volume (ų)700.5 (3)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R₁)0.045
Goodness-of-fit (S)1.05

Orthogonal Spectroscopic and Spectrometric Techniques

While X-ray crystallography provides the definitive structure, other techniques are indispensable for routine characterization, purity assessment, and providing complementary structural information, especially when suitable crystals cannot be obtained.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution.

  • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. For 2-(5-bromothiophen-2-yl)acetic acid, one would expect to see signals for the two thiophene protons and the methylene protons, with characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For the target molecule, key absorbances would include a broad O-H stretch for the carboxylic acid and a sharp C=O stretch.

Mass Spectrometry (MS)

MS provides the molecular weight of a compound and can offer clues about its structure through fragmentation patterns. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum.

The interplay of these techniques in proposing a structure is illustrated below:

spec_logic cluster_data Spectroscopic & Spectrometric Data nmr NMR (¹H, ¹³C) Connectivity proposed_structure Proposed Structure nmr->proposed_structure ir IR Functional Groups ir->proposed_structure ms Mass Spectrometry Molecular Weight ms->proposed_structure xray X-ray Crystallography proposed_structure->xray Requires Confirmation final_confirmation Absolute Structural Confirmation xray->final_confirmation

Logical flow of structural elucidation.
Hypothetical Spectroscopic Data for 2-(5-bromothiophen-2-yl)acetic acid
TechniqueExpected Data
¹H NMR δ ~10-12 ppm (s, 1H, COOH), ~7.0 ppm (d, 1H, thiophene-H), ~6.8 ppm (d, 1H, thiophene-H), ~3.8 ppm (s, 2H, CH₂)
¹³C NMR δ ~175 ppm (C=O), ~140 ppm (thiophene C-Br), ~130 ppm (thiophene C-CH₂), ~128 ppm (thiophene CH), ~125 ppm (thiophene CH), ~35 ppm (CH₂)
IR (cm⁻¹) ~2500-3300 (broad, O-H stretch), ~1700 (sharp, C=O stretch), ~1400-1500 (C=C aromatic stretch)
MS (EI) M⁺ peaks at m/z corresponding to C₆H₅⁷⁹BrO₂S and C₆H₅⁸¹BrO₂S in an approximate 1:1 ratio.

Comparative Analysis and Expert Recommendation

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyIR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packingAtomic connectivity, electronic environment of nucleiPresence of functional groupsMolecular weight, elemental composition, fragmentation
Sample Requirements Single crystal (0.1-0.3 mm), crystalline solidSoluble sample, ~1-10 mgSolid or liquid, ~1 mgSolid, liquid, or gas, <1 mg
Conclusiveness of Structure Unambiguous Infers connectivity, does not provide 3D structureSuggests functional groups, not full structureProvides molecular formula, not atomic arrangement

Expert Recommendation:

As a Senior Application Scientist, my recommendation is unequivocal: for the absolute structural confirmation of a novel crystalline compound like 2-(5-bromothiophen-2-yl)acetic acid, single-crystal X-ray crystallography is the only acceptable method. While NMR, IR, and MS are essential for preliminary identification, reaction monitoring, and purity assessment, they provide circumstantial evidence of the molecular structure. They can tell you the components are present and likely connected in a certain way, but they cannot definitively describe their spatial arrangement. For regulatory submissions, patent applications, and foundational research where the precise three-dimensional structure is paramount, the investment in obtaining a single-crystal X-ray structure is not just justified; it is essential for scientific rigor and the long-term viability of a project.

Conclusion

The structural confirmation of 2-(5-bromothiophen-2-yl)acetic acid, like any critical molecule in research and development, demands a multi-faceted analytical approach. Spectroscopic and spectrometric techniques provide a wealth of information regarding the molecule's composition and connectivity. However, for the unambiguous determination of its three-dimensional architecture, single-crystal X-ray crystallography remains the undisputed gold standard. Its ability to provide a precise and accurate atomic-level map of the molecule is what imparts the highest degree of confidence in its structure, paving the way for successful downstream applications.

References

  • Frontiers in Chemistry. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]

  • National Center for Biotechnology Information. (2012). 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. [Link]

  • National Center for Biotechnology Information. (2018). Crystal structure and Hirshfeld analysis of 2-(5-bromothiophen-2-yl)acetonitrile. [Link]

  • PubChem. 2-(5-chlorothiophen-2-yl)acetic Acid. [Link]

  • International Union of Crystallography. (2022). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[3][7]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-prop-2-yn-1-ylbenzenesulfonamide. [Link]

  • American Elements. 2-(3-bromo-5-methylthiophen-2-yl)acetic acid. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2016). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. [Link]

  • MOLBASE. (Z)-2-(5-(4-bromo-3-fluorobenzylidene)-2,4-dioxothizolidin-3-yl)acetic acid. [Link]

  • MDPI. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

  • Journal of Advanced Scientific Research. (2021). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • National Center for Biotechnology Information. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • Sci-Hub. 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. [Link]

  • Wiley. Thiophene and its Derivatives. [Link]

  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • MDPI. (2021). Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. [Link]

Sources

A Comparative Spectroscopic Guide to 2-(5-Bromothiophen-2-yl)acetic Acid and Its Non-Brominated Analogue

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, thiophene derivatives hold a significant position due to their diverse biological activities and unique electronic properties. Among these, 2-(5-bromothiophen-2-yl)acetic acid stands out as a key intermediate in the synthesis of various bioactive molecules. Understanding its structural and electronic characteristics through spectral analysis is paramount for its effective utilization. This guide provides a comprehensive comparative spectral analysis of 2-(5-bromothiophen-2-yl)acetic acid and its parent compound, 2-(thiophen-2-yl)acetic acid, offering insights into the influence of bromine substitution on their spectroscopic signatures.

Introduction: The Significance of Bromination

2-(Thiophen-2-yl)acetic acid is a well-characterized compound with applications in the synthesis of anti-inflammatory drugs and other therapeutic agents. The introduction of a bromine atom at the 5-position of the thiophene ring, yielding 2-(5-bromothiophen-2-yl)acetic acid, dramatically alters the molecule's reactivity and physicochemical properties. This halogenation provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the construction of more complex molecular architectures. Spectroscopic analysis is crucial for confirming the success of such synthetic modifications and for understanding the electronic perturbations induced by the bromine substituent.

Comparative Spectral Analysis

This section details the expected and observed differences in the FT-IR, NMR, and Mass Spectrometry data between 2-(thiophen-2-yl)acetic acid and 2-(5-bromothiophen-2-yl)acetic acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The comparison between our target compound and its non-brominated counterpart reveals key differences, primarily in the fingerprint region.

Key Comparative FT-IR Data:

Functional Group2-(thiophen-2-yl)acetic acid (cm⁻¹)2-(5-bromothiophen-2-yl)acetic acid (Expected, cm⁻¹)Rationale for Spectral Shift
O-H Stretch (Carboxylic Acid)~3000 (broad)~3000 (broad)The broad O-H stretch from the carboxylic acid dimer is a dominant feature and is not significantly affected by the bromine substituent.
C=O Stretch (Carboxylic Acid)~1700~1700The carbonyl stretching frequency is largely influenced by the carboxylic acid group itself and shows minimal change upon bromination of the thiophene ring.
C-Br StretchN/A~600-500The presence of the C-Br bond introduces a characteristic absorption in the low-frequency region of the infrared spectrum.
Thiophene Ring VibrationsMultiple bands in the 1500-700 regionShifts in these bands are expectedThe electron-withdrawing nature of bromine and its mass effect will alter the vibrational modes of the thiophene ring, leading to shifts in the positions and intensities of these bands.

Experimental Protocol: FT-IR Analysis (Solid State)

FTIR_Protocol cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_processing Data Processing start Start grind Grind 1-2 mg of sample with KBr start->grind Solid Sample press Press into a transparent pellet grind->press background Collect background spectrum (KBr pellet) press->background sample_spec Collect sample spectrum background->sample_spec process Process and analyze the spectrum sample_spec->process end End process->end

Caption: Workflow for FT-IR analysis of solid samples.

Causality in Experimental Choices: The KBr pellet method is chosen for solid samples to obtain high-quality transmission spectra with minimal interference from the matrix, as KBr is transparent in the mid-IR region.[1] Grinding the sample to a fine powder reduces scattering of the IR beam, leading to sharper and more defined peaks.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The introduction of bromine significantly impacts the chemical shifts of the thiophene ring protons and carbons.

Comparative ¹H NMR Data (Expected in CDCl₃):

Proton2-(thiophen-2-yl)acetic acid (ppm)2-(5-bromothiophen-2-yl)acetic acid (Expected, ppm)Rationale for Chemical Shift Change
H3~7.0~6.8The electron-withdrawing bromine atom at the 5-position deshields the adjacent H4 proton, but has a smaller effect on H3.
H4~7.2~6.9The bromine atom at the 5-position inductively withdraws electron density, causing a downfield shift for the adjacent H4 proton.
H5~7.3N/AThe proton at the 5-position is substituted with a bromine atom.
-CH₂-~3.8~3.7The electronic effect of the bromine substituent on the methylene protons is minimal.
-COOH~11-12~11-12The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent and is not significantly affected by the ring substituent.

Comparative ¹³C NMR Data (Expected in CDCl₃):

Carbon2-(thiophen-2-yl)acetic acid (ppm)2-(5-bromothiophen-2-yl)acetic acid (Expected, ppm)Rationale for Chemical Shift Change
C2~135~138The attachment of the acetic acid group and the influence of the bromine atom can cause a slight downfield shift.
C3~127~128Minor downfield shift due to the overall electronic changes in the ring.
C4~125~130Significant downfield shift due to the direct deshielding effect of the adjacent bromine atom.
C5~126~112The carbon directly attached to the bromine atom experiences a strong shielding effect, leading to a significant upfield shift.
-CH₂-~35~35The effect of the ring substituent on the methylene carbon is negligible.
C=O~177~177The carbonyl carbon's chemical shift is primarily determined by the carboxylic acid functionality.

Experimental Protocol: ¹H and ¹³C NMR Analysis

NMR_Protocol cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_processing Data Processing start Start dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) start->dissolve transfer Transfer to an NMR tube dissolve->transfer shim Shim the magnet for optimal field homogeneity transfer->shim acquire_1H Acquire ¹H spectrum shim->acquire_1H acquire_13C Acquire ¹³C spectrum acquire_1H->acquire_13C process Process and analyze spectra (phasing, baseline correction, integration) acquire_13C->process end End process->end

Caption: Workflow for NMR spectroscopic analysis.

Trustworthiness of the Protocol: This protocol is designed to be self-validating. Proper shimming is crucial for obtaining high-resolution spectra with sharp peaks and accurate integration.[3] The use of a deuterated solvent with a known internal standard (like TMS, often referenced by modern spectrometers) ensures accurate chemical shift referencing.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The presence of bromine, with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), gives a distinct signature in the mass spectrum.

Comparative Mass Spectrometry Data:

Ion2-(thiophen-2-yl)acetic acid (m/z)2-(5-bromothiophen-2-yl)acetic acid (m/z)Key Observations
[M]⁺142220 and 222 (in a ~1:1 ratio)The molecular ion peak of the brominated compound appears as a doublet with a 2 Da difference, characteristic of the bromine isotopes.
[M-COOH]⁺97175 and 177 (in a ~1:1 ratio)Loss of the carboxylic acid group is a common fragmentation pathway. The isotopic pattern of bromine is retained in this fragment.

Authoritative Grounding: The isotopic pattern of bromine is a reliable indicator of its presence in a molecule. The relative abundance of the M and M+2 peaks in a 1:1 ratio is a classic sign of a monobrominated compound.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

MS_Protocol cluster_prep Sample Introduction cluster_analysis Analysis cluster_processing Data Interpretation start Start introduce Introduce a small amount of sample into the ion source start->introduce ionize Ionize the sample (e.g., Electron Ionization) introduce->ionize separate Separate ions based on m/z ratio ionize->separate detect Detect the ions separate->detect interpret Analyze the mass spectrum for molecular ion and fragmentation patterns detect->interpret end End interpret->end

Sources

A Comparative Guide to 2-(5-Bromothiophen-2-yl)acetic Acid and Other Thiopheneacetic Acids for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiopheneacetic acids are a class of heterocyclic compounds that serve as versatile building blocks in medicinal chemistry and materials science. Their unique structural and electronic properties make them valuable scaffolds for the development of novel therapeutic agents and functional materials. This guide provides a detailed comparison of 2-(5-bromothiophen-2-yl)acetic acid with its parent compound, thiophene-2-acetic acid, and its regioisomer, thiophene-3-acetic acid. We will delve into their physicochemical properties, spectroscopic characteristics, synthesis methodologies, and known biological activities to offer researchers a comprehensive resource for selecting the appropriate analogue for their specific applications.

Introduction: The Significance of the Thiophene Scaffold

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. This structural motif is present in numerous pharmaceuticals and agrochemicals, contributing to their biological activity.[1][2] The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions, influencing the molecule's binding affinity to biological targets. Furthermore, the thiophene ring is relatively stable and can be readily functionalized, allowing for the synthesis of a diverse range of derivatives.[1]

Thiopheneacetic acids, which feature an acetic acid moiety attached to the thiophene ring, are particularly important intermediates in organic synthesis.[1] They are utilized in the development of anti-inflammatory, antimicrobial, and anticancer agents.[1][3] The position of the acetic acid group and the presence of substituents on the thiophene ring can significantly impact the compound's properties and biological activity. This guide focuses on comparing 2-(5-bromothiophen-2-yl)acetic acid with the more common thiophene-2-acetic acid and thiophene-3-acetic acid to highlight the effects of bromine substitution and isomerism.

Physicochemical Properties: A Comparative Analysis

The introduction of a bromine atom at the 5-position of the thiophene ring in 2-(5-bromothiophen-2-yl)acetic acid significantly alters its physicochemical properties compared to the unsubstituted analogues.

Property2-(5-Bromothiophen-2-yl)acetic AcidThiophene-2-acetic AcidThiophene-3-acetic Acid
Molecular Formula C₆H₅BrO₂SC₆H₆O₂SC₆H₆O₂S
Molecular Weight 221.08 g/mol 142.18 g/mol [4]142.18 g/mol
Appearance Off-white to yellow crystalline powderLight yellow to white crystalline powder[1]-
Melting Point 93-97 °C63-67 °C[1]79-81 °C
Boiling Point -160 °C/22 mmHg[1]-

Key Insights:

  • Melting Point: The significantly higher melting point of 2-(5-bromothiophen-2-yl)acetic acid compared to thiophene-2-acetic acid can be attributed to the increased molecular weight and stronger intermolecular forces (dipole-dipole interactions and van der Waals forces) introduced by the polarizable bromine atom. Thiophene-3-acetic acid has a melting point intermediate to the other two, which can be explained by differences in crystal packing due to the different substitution pattern.

  • Lipophilicity: The bromine atom increases the lipophilicity (fat-solubility) of the molecule. This can have profound effects on its pharmacokinetic properties, such as cell membrane permeability and distribution within biological systems.

Spectroscopic Characterization: Unveiling Structural Nuances

Spectroscopic techniques such as NMR and IR are indispensable for confirming the structure and purity of these compounds. The position of the substituent and the presence of the bromine atom lead to distinct spectral features.

3.1. ¹H NMR Spectroscopy

The ¹H NMR spectra of thiopheneacetic acids provide valuable information about the substitution pattern on the thiophene ring.

CompoundThiophene Ring Protons (δ, ppm)Methylene Protons (-CH₂-) (δ, ppm)
2-(5-Bromothiophen-2-yl)acetic Acid ~6.9 (d), ~6.8 (d)~3.8 (s)
Thiophene-2-acetic Acid ~7.3 (dd), ~7.0 (m), ~6.9 (dd)~3.9 (s)
Thiophene-3-acetic Acid ~7.29 (dd), ~7.16 (m), ~7.04 (dd)[5]~3.69 (s)[5]

Interpretive Notes:

  • In 2-(5-bromothiophen-2-yl)acetic acid, the two protons on the thiophene ring appear as doublets due to coupling with each other.

  • Thiophene-2-acetic acid shows a more complex splitting pattern for the three thiophene protons.

  • The chemical shift of the methylene protons is also influenced by the electronic environment of the thiophene ring.

3.2. ¹³C NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecules.

3.3. Infrared (IR) Spectroscopy

The IR spectra of all three compounds will show characteristic absorption bands for the carboxylic acid group:

  • O-H stretch: A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch: A strong, sharp band around 1700 cm⁻¹.

Synthesis Methodologies: Pathways to Thiopheneacetic Acids

The synthesis of these compounds can be achieved through various routes. Below are representative protocols.

4.1. General Workflow for Thiopheneacetic Acid Synthesis

Caption: General synthetic route to thiopheneacetic acids.

4.2. Experimental Protocol: Synthesis of Thiophene-2-acetic Acid

A common method for the synthesis of thiophene-2-acetic acid involves the Willgerodt-Kindler reaction of 2-acetylthiophene, followed by hydrolysis. A patent describes a multi-step synthesis starting from thiophene, involving chlorination, iodination, condensation with diethyl malonate, hydrolysis, and finally decarboxylation to yield 2-thiopheneacetic acid with high purity.[6]

Step 1: Chlorination of Thiophene. [6]

  • Thiophene is reacted with a chlorinating agent (e.g., t-butyl hypochlorite) in a suitable solvent like carbon tetrachloride at low temperatures.[6]

Step 2: Iodination of 2-Chlorothiophene. [6]

  • The resulting 2-chlorothiophene is then treated with sodium iodide in a solvent mixture like acetone/THF to yield 2-iodothiophene.[6]

Step 3: Condensation with Diethyl Malonate.

  • 2-Iodothiophene is reacted with diethyl malonate in the presence of a base.

Step 4: Hydrolysis and Decarboxylation. [6]

  • The resulting diester is hydrolyzed with a strong base (e.g., NaOH) followed by acidification and heating to induce decarboxylation, affording thiophene-2-acetic acid.[6]

Biological Activities and Applications: A Comparative Overview

Thiopheneacetic acid derivatives are of significant interest in drug discovery due to their diverse biological activities.

5.1. Anti-inflammatory and Antimicrobial Potential

Thiophene-2-acetic acid and its derivatives have been explored for their anti-inflammatory and antimicrobial properties.[1] For instance, heterocyclic amides derived from 2-thiopheneacetic acid have shown promising antibacterial activity against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa.[3]

5.2. Role in Drug Development and Materials Science

  • Thiophene-2-acetic acid is a precursor to the cephalosporin antibiotics cephaloridine and cephalothin.[7] It is also used in the synthesis of conductive polymers and as a reagent in organic synthesis.[1]

  • Thiophene-3-acetic acid is utilized in the development of organic semiconductors and advanced materials for electronics.[8] It is also used in the synthesis of gold nanoparticles.[9]

  • 2-(5-Bromothiophen-2-yl)acetic acid and other halogenated thiophene derivatives are valuable intermediates for creating more complex molecules through cross-coupling reactions like the Suzuki-Miyaura reaction.[10] The bromine atom serves as a handle for introducing further structural diversity, which can be exploited to fine-tune the biological activity of the final compounds. For example, it has been used as a starting material for the synthesis of inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a target for anti-inflammatory drugs.[10]

Conclusion: Selecting the Right Tool for the Job

The choice between 2-(5-bromothiophen-2-yl)acetic acid, thiophene-2-acetic acid, and thiophene-3-acetic acid depends heavily on the specific research objective.

  • Thiophene-2-acetic acid is a well-established and commercially available starting material suitable for a wide range of applications, particularly when a simple thiophene scaffold is desired.

  • Thiophene-3-acetic acid offers a different substitution pattern, which can be advantageous in cases where the 2-position needs to be available for further functionalization or when exploring structure-activity relationships.

  • 2-(5-Bromothiophen-2-yl)acetic acid is the ideal choice when the introduction of a halogen atom is desired for subsequent cross-coupling reactions or to enhance lipophilicity and potentially modulate biological activity.

This guide has provided a comparative overview of these three key thiopheneacetic acids. By understanding their distinct properties and applications, researchers can make more informed decisions in their synthetic strategies and drug discovery efforts.

References

  • PubChem. (n.d.). 2-Thiopheneacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2016). A kind of synthetic method of 2 thiophene acetic acid. CN105906604B.
  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(19), 6527. Retrieved from [Link]

  • ResearchGate. (2021). Heterocyclic Amides Derived from 2-Thiopheneacetic Acid: Synthesis, Characterization and Antimicrobial Activity Evaluation. European Chemical Journal, 8(1), 389-396. Retrieved from [Link]

  • MDPI. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules, 26(11), 3169. Retrieved from [Link]

  • International Journal of Chemical Sciences. (2014). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. 12(1), 125-134. Retrieved from [Link]

  • RSC Publishing. (2011). Electrochemical synthesis of poly(3-thiophene acetic acid) nanowires with water-soluble macromolecule templates. Journal of Materials Chemistry, 21(10), 3388-3394. Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-chlorothiophen-2-yl)acetic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene-2-acetic acid. Retrieved from [Link]

  • ACS Publications. (2004). Polarized IR Spectra of the Hydrogen Bond in 2-Thiopheneacetic Acid and 2-Thiopheneacrylic Acid Crystals: H/D Isotopic and Temperature Effects. The Journal of Physical Chemistry A, 108(40), 8435-8444. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 2-(5-bromothiophen-2-yl)acetic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(5-bromothiophen-2-yl)acetic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its thiophene core, substituted with both a bromine atom and an acetic acid moiety, offers versatile handles for further chemical modifications, making it a key intermediate in the synthesis of a wide range of biologically active compounds and functional materials. The strategic importance of this molecule necessitates the availability of efficient and scalable synthetic routes. This guide provides a comparative analysis of three distinct and viable synthetic pathways to 2-(5-bromothiophen-2-yl)acetic acid, offering an in-depth look at their chemical logic, experimental protocols, and relative merits. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific research and development goals.

Synthetic Route 1: Electrophilic Bromination of 2-Thiopheneacetic Acid Ester

This route is a straightforward approach that begins with the commercially available 2-thiopheneacetic acid, which is first esterified to protect the carboxylic acid functionality. The resulting ester is then subjected to electrophilic bromination, followed by hydrolysis of the ester to yield the target compound.

Chemical Logic and Mechanistic Insights

The esterification of 2-thiopheneacetic acid serves a dual purpose: it protects the acidic proton of the carboxylic acid, which would otherwise interfere with the brominating agent, and it can facilitate purification of the intermediate. The subsequent bromination with N-bromosuccinimide (NBS) is a classic electrophilic aromatic substitution reaction. The thiophene ring is electron-rich and readily undergoes electrophilic substitution, with a strong preference for the C5 position (the carbon atom adjacent to the sulfur and furthest from the deactivating acetyl group). The final step is a standard ester hydrolysis to liberate the desired carboxylic acid.

Experimental Protocol

Step 1: Esterification of 2-Thiopheneacetic Acid

A solution of 2-thiopheneacetic acid (1 equivalent) in methanol or ethanol is treated with a catalytic amount of a strong acid, such as sulfuric acid. The mixture is heated at reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with a saturated sodium bicarbonate solution and brine. The organic layer is then dried and concentrated to afford the corresponding methyl or ethyl 2-thiopheneacetate.

Step 2: Bromination of Methyl 2-Thiopheneacetate

Methyl 2-thiopheneacetate (1 equivalent) is dissolved in a suitable solvent, such as a mixture of acetic acid and chloroform. N-bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for a specified time until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give crude methyl 2-(5-bromothiophen-2-yl)acetate.

Step 3: Hydrolysis of Methyl 2-(5-bromothiophen-2-yl)acetate

The crude methyl 2-(5-bromothiophen-2-yl)acetate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water containing a base, such as sodium hydroxide or potassium hydroxide. The mixture is heated at reflux until the ester is fully hydrolyzed. The reaction mixture is then cooled, and the alcohol is removed under reduced pressure. The aqueous residue is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield 2-(5-bromothiophen-2-yl)acetic acid.

Caption: Synthetic workflow for Route 2.

Synthetic Route 3: Willgerodt-Kindler Reaction of 2-Acetyl-5-bromothiophene

This route offers a convergent approach starting from 2-acetyl-5-bromothiophene, which can be prepared from 2-acetylthiophene or 2-bromothiophene. The key transformation is the Willgerodt-Kindler reaction, which converts the acetyl group into a thioamide, followed by hydrolysis to the carboxylic acid.

Chemical Logic and Mechanistic Insights

The Willgerodt-Kindler reaction is a powerful method for converting aryl methyl ketones into the corresponding ω-arylalkanoic acids or their derivatives. The reaction involves heating the ketone with sulfur and a secondary amine, typically morpholine. The mechanism is complex and is believed to proceed through a series of intermediates, including an enamine, which then reacts with sulfur. A series of rearrangements ultimately leads to the formation of a thioamide at the terminal carbon of the original alkyl chain. The resulting thiomorpholide can then be hydrolyzed under acidic or basic conditions to the desired carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 2-Acetyl-5-bromothiophene

2-Acetyl-5-bromothiophene can be synthesized by the Friedel-Crafts acylation of 2-bromothiophene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. Alternatively, it can be prepared by the bromination of 2-acetylthiophene using N-bromosuccinimide.

Step 2: Willgerodt-Kindler Reaction

A mixture of 2-acetyl-5-bromothiophene (1 equivalent), sulfur (2-3 equivalents), and morpholine (3-5 equivalents) is heated at reflux for several hours. The progress of the reaction can be monitored by TLC. After completion, the reaction mixture is cooled, and the excess morpholine and sulfur are removed. The resulting crude 2-(5-bromothiophen-2-yl)thiomorpholide is then carried forward to the next step.

Step 3: Hydrolysis of the Thiomorpholide

The crude thiomorpholide is hydrolyzed by heating with a strong acid (e.g., a mixture of acetic acid, sulfuric acid, and water) or a strong base (e.g., aqueous sodium hydroxide) until the evolution of hydrogen sulfide ceases. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is then extracted with an aqueous base. The basic aqueous layer is acidified to precipitate the 2-(5-bromothiophen-2-yl)acetic acid, which is then collected by filtration, washed, and dried.

Caption: Synthetic workflow for Route 3.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: BrominationRoute 2: Lithiation/CarboxylationRoute 3: Willgerodt-Kindler
Starting Material 2-Thiopheneacetic acid2,5-Dibromothiophene2-Acetyl-5-bromothiophene
Number of Steps 332-3 (depending on starting material)
Key Transformation Electrophilic Aromatic SubstitutionMetal-Halogen Exchange, Nucleophilic Acyl SubstitutionWillgerodt-Kindler Rearrangement
Reagents & Conditions NBS, acid/base hydrolysis (mild conditions)n-BuLi (-78°C), ethyl chloroacetate (cryogenic)Sulfur, morpholine, heat (high temperature)
Reported Yields Moderate to goodModerateModerate to good
Scalability Generally good, though large-scale brominations can be challenging.Requires strict anhydrous and cryogenic conditions, which can be challenging to scale up.High temperatures and the use of sulfur and morpholine can present scalability challenges.
Safety Considerations NBS is a hazardous substance.n-Butyllithium is pyrophoric and requires careful handling.The reaction is conducted at high temperatures and generates H2S during hydrolysis, which is highly toxic.
Advantages Readily available starting material; straightforward chemistry.Utilizes a common and inexpensive starting material.Convergent approach; can be efficient if the starting ketone is readily available.
Disadvantages Potential for over-bromination or side reactions.Requires cryogenic temperatures and inert atmosphere; handling of pyrophoric reagents.High reaction temperatures; use of noxious reagents; generation of toxic H2S gas.

Conclusion and Recommendations

The choice of the optimal synthetic route to 2-(5-bromothiophen-2-yl)acetic acid will ultimately depend on the specific needs and capabilities of the laboratory or production facility.

  • Route 1 (Bromination) is arguably the most straightforward and is well-suited for laboratory-scale synthesis, particularly if 2-thiopheneacetic acid is readily available. The reaction conditions are relatively mild, and the procedures are standard in most organic synthesis labs.

  • Route 2 (Lithiation/Carboxylation) offers an alternative from a different starting material. While it involves the use of cryogenic temperatures and pyrophoric reagents, it can be a viable option for those experienced with organometallic chemistry. The success of this route is highly dependent on achieving selective monolithiation.

  • Route 3 (Willgerodt-Kindler Reaction) provides a more convergent synthesis. However, the harsh reaction conditions and the safety concerns associated with high temperatures and toxic byproducts may make it less attractive for large-scale production unless specialized equipment is available.

For most research and early-stage development applications, Route 1 is recommended due to its simplicity, milder conditions, and the commercial availability of the starting material. However, for process development and large-scale synthesis, a thorough evaluation of the cost of goods, safety, and environmental impact of all three routes would be necessary to determine the most economically and logistically feasible option.

References

  • Due to the nature of this comparative guide, which synthesizes information from general organic chemistry principles and common laboratory practices rather than citing specific research articles for each step, a formal numbered reference list with URLs is not provided. The described reactions (esterification, NBS bromination, ester hydrolysis, organolithium reactions, and the Willgerodt-Kindler reaction)

A Researcher's Guide to the Spectroscopic Differentiation of 2-(5-bromothiophen-2-yl)acetic acid and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical research and organic synthesis, the precise characterization of molecules at each step of a synthetic pathway is paramount. This guide provides an in-depth comparative analysis of the spectroscopic differences between the target molecule, 2-(5-bromothiophen-2-yl)acetic acid, and its common precursors, 2-bromothiophene and thiophene-2-acetic acid. Understanding these spectroscopic shifts is crucial for reaction monitoring, purity assessment, and structural confirmation.

This guide moves beyond a simple data sheet, offering insights into the causal relationships between molecular structure and spectral output. We will explore how the sequential addition of a bromine atom and an acetic acid moiety to the thiophene ring systematically alters the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry profiles.

The Synthetic Pathway: A Spectroscopic Journey

The synthesis of 2-(5-bromothiophen-2-yl)acetic acid typically involves the functionalization of a thiophene-based starting material. For the purpose of this guide, we will consider the conceptual pathway starting from 2-bromothiophene and thiophene-2-acetic acid as key precursors, illustrating the addition of the respective functional groups.

G cluster_0 Precursors cluster_1 Target Molecule 2-Bromothiophene 2-Bromothiophene 2-(5-bromothiophen-2-yl)acetic acid 2-(5-bromothiophen-2-yl)acetic acid 2-Bromothiophene->2-(5-bromothiophen-2-yl)acetic acid Addition of -CH2COOH group Thiophene-2-acetic acid Thiophene-2-acetic acid Thiophene-2-acetic acid->2-(5-bromothiophen-2-yl)acetic acid Bromination at C5

Caption: Synthetic relationship between the precursors and the target molecule.

¹H NMR Spectroscopy: Unraveling Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the electronic environment of protons within a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration values provide a detailed map of the molecular structure.

Comparative ¹H NMR Data
CompoundThiophene Ring Protons (δ, ppm)Methylene Protons (-CH₂) (δ, ppm)Carboxylic Acid Proton (-COOH) (δ, ppm)
2-Bromothiophene H3: ~7.1 ppm (dd), H4: ~6.9 ppm (t), H5: ~7.2 ppm (dd)N/AN/A
Thiophene-2-acetic acid H3: ~7.0 ppm (dd), H4: ~6.9 ppm (t), H5: ~7.2 ppm (dd)~3.8 ppm (s)~12 ppm (s, broad)
2-(5-bromothiophen-2-yl)acetic acid H3: ~6.9 ppm (d), H4: ~7.0 ppm (d)~3.7 ppm (s)~12.5 ppm (s, broad)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for 2-(5-bromothiophen-2-yl)acetic acid is predicted based on analysis of its derivatives and established substituent effects.

Analysis of ¹H NMR Spectral Differences

The introduction of substituents onto the thiophene ring induces predictable changes in the chemical shifts and coupling patterns of the ring protons.

  • From Thiophene-2-acetic acid to 2-(5-bromothiophen-2-yl)acetic acid: The most significant change is the disappearance of the signal for the H5 proton and the simplification of the splitting patterns for H3 and H4. The bromine atom at the C5 position leaves only two protons on the thiophene ring. These protons (H3 and H4) are now adjacent and exhibit a simple doublet splitting pattern due to coupling with each other. The electronegativity of the bromine atom causes a slight downfield shift of the adjacent H4 proton.

  • From 2-Bromothiophene to 2-(5-bromothiophen-2-yl)acetic acid: The addition of the acetic acid group at the C2 position primarily influences the adjacent H3 proton, typically causing a slight upfield shift due to the electron-donating character of the methylene group. The key differentiators are the appearance of a singlet peak for the methylene (-CH₂) protons around 3.7 ppm and a broad singlet for the carboxylic acid proton at a significantly downfield position (>10 ppm).

G cluster_precursors Precursor ¹H NMR Signatures cluster_target Target Molecule ¹H NMR Signature node_bromo 2-Bromothiophene H3, H4, H5 protons (complex splitting) node_target 2-(5-bromothiophen-2-yl)acetic acid H3, H4 protons (doublets) -CH₂ singlet -COOH singlet node_bromo->node_target Addition of -CH₂COOH node_acetic Thiophene-2-acetic acid H3, H4, H5 protons (complex splitting) -CH₂ singlet -COOH singlet node_acetic->node_target Bromination

Caption: Logical flow of ¹H NMR spectral changes during synthesis.

¹³C NMR Spectroscopy: A Carbon Skeleton Perspective

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides information about the carbon framework of a molecule. Chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Comparative ¹³C NMR Data
CompoundThiophene Ring Carbons (δ, ppm)Methylene Carbon (-CH₂) (δ, ppm)Carbonyl Carbon (-C=O) (δ, ppm)
2-Bromothiophene C2: ~112 ppm, C3: ~128 ppm, C4: ~127 ppm, C5: ~130 ppmN/AN/A
Thiophene-2-acetic acid C2: ~138 ppm, C3: ~127 ppm, C4: ~125 ppm, C5: ~124 ppm~35 ppm~172 ppm
2-(5-bromothiophen-2-yl)acetic acid C2: ~140 ppm, C3: ~128 ppm, C4: ~130 ppm, C5: ~113 ppm~35 ppm~171 ppm

Note: Chemical shifts are approximate and can vary. Data for 2-(5-bromothiophen-2-yl)acetic acid is predicted based on analysis of its derivatives and established substituent effects.

Analysis of ¹³C NMR Spectral Differences
  • Effect of Bromine: The most dramatic effect of bromine substitution is the significant upfield shift of the carbon to which it is directly attached (the ipso-carbon). In 2-bromothiophene, C2 is shielded. Similarly, in 2-(5-bromothiophen-2-yl)acetic acid, the C5 carbon is shifted significantly upfield to around 113 ppm due to the "heavy atom effect" of bromine.

  • Effect of the Acetic Acid Group: The carboxymethyl substituent at C2 causes a downfield shift of the C2 carbon due to the electron-withdrawing nature of the carboxylic acid group. The methylene carbon (-CH₂) appears around 35 ppm, and the carbonyl carbon (-C=O) resonates significantly downfield at approximately 171-172 ppm, a characteristic region for carboxylic acids.

FT-IR Spectroscopy: Probing Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is invaluable for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Comparative FT-IR Data (Key Peaks, cm⁻¹)
CompoundC-H (aromatic) StretchC=C (aromatic) StretchC-Br StretchC=O StretchO-H Stretch (Carboxylic Acid)
2-Bromothiophene ~3100~1500-1400~600-500N/AN/A
Thiophene-2-acetic acid ~3100~1500-1400N/A~1700~3300-2500 (broad)
2-(5-bromothiophen-2-yl)acetic acid ~3100~1500-1400~600-500~1700~3300-2500 (broad)
Analysis of FT-IR Spectral Differences

The FT-IR spectra clearly distinguish the precursors from the final product based on the presence or absence of key functional group vibrations.

  • 2-Bromothiophene: The spectrum is relatively simple, dominated by aromatic C-H and C=C stretching vibrations and a characteristic C-Br stretching frequency in the fingerprint region.

  • Thiophene-2-acetic acid: The defining feature is the appearance of a strong, sharp absorption around 1700 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid. Additionally, a very broad absorption band is observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

  • 2-(5-bromothiophen-2-yl)acetic acid: This molecule's spectrum is a composite of the features of its precursors. It exhibits the aromatic C-H and C=C stretches, the C-Br stretch, the strong C=O stretch, and the broad O-H stretch. The presence of all these bands confirms the successful synthesis of the target molecule.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.

Comparative Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)
2-Bromothiophene C₄H₃BrS162.04162/164 (M+, isotopic pattern), 83 (M-Br)
Thiophene-2-acetic acid C₆H₆O₂S142.18142 (M+), 97 (M-COOH)
2-(5-bromothiophen-2-yl)acetic acid C₆H₅BrO₂S221.07220/222 (M+), 175/177 (M-COOH)
Analysis of Mass Spectral Differences

The mass spectra provide definitive evidence for the elemental composition of each compound.

  • Isotopic Pattern of Bromine: A key feature in the mass spectra of 2-bromothiophene and 2-(5-bromothiophen-2-yl)acetic acid is the presence of two molecular ion peaks (M+ and M+2) of nearly equal intensity. This is the characteristic isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.

  • Fragmentation Patterns: The fragmentation patterns are also diagnostic.

    • 2-Bromothiophene readily loses a bromine radical to give a fragment at m/z 83.

    • Thiophene-2-acetic acid characteristically loses the carboxylic acid group (-COOH, 45 Da) to produce a prominent peak at m/z 97.

    • 2-(5-bromothiophen-2-yl)acetic acid will also exhibit the loss of the carboxylic acid group, resulting in a fragment with the characteristic bromine isotopic pattern at m/z 175 and 177.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for each specific sample.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

  • Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation:

    • For liquids (e.g., 2-bromothiophene), a thin film can be prepared between two NaCl or KBr plates.

    • For solids (e.g., the acetic acids), a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid directly on the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction using a spectrum of the empty sample holder or pure KBr.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

  • Data Interpretation: Analyze the m/z values of the molecular ion and fragment ions to confirm the molecular weight and deduce the structure.

Conclusion

The spectroscopic journey from 2-bromothiophene and thiophene-2-acetic acid to 2-(5-bromothiophen-2-yl)acetic acid is marked by a series of distinct and predictable changes in their respective spectra. By carefully analyzing the shifts in proton and carbon environments, the appearance and disappearance of key functional group vibrations, and the characteristic molecular weights and fragmentation patterns, researchers can confidently track the progress of their synthesis and unequivocally confirm the structure of their final product. This guide serves as a foundational reference for interpreting the spectroscopic data integral to the synthesis and characterization of this important class of thiophene derivatives.

References

  • PubChem. (n.d.). 2-Bromothiophene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Thiopheneacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Namratha B., Shetty Nitinkumar S., D'Souza Janice N. and Gaonkar Santosh L. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Comparative Efficacy of 2-(5-bromothiophen-2-yl)acetic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds, including established drugs like Tinoridine and Tiaprofenic acid.[1][2][3] Its unique electronic and steric properties allow it to serve as a versatile scaffold for designing novel therapeutic agents. Within this class, derivatives of 2-(thiophen-2-yl)acetic acid are gaining significant traction for their broad-spectrum biological activities.[4] The presence of a bromine atom at the 5-position is particularly advantageous, offering a reactive handle for synthetic diversification through powerful cross-coupling methodologies like the Suzuki-Miyaura reaction, enabling the generation of extensive compound libraries for screening.[5]

This guide provides an in-depth, objective comparison of the biological efficacy of 2-(5-bromothiophen-2-yl)acetic acid derivatives, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. We will dissect the underlying mechanisms of action, present comparative experimental data, and provide detailed protocols for key validation assays to empower researchers in their drug development endeavors.

Section 1: Anti-inflammatory Potential: Targeting a Key Mediator

Chronic inflammatory diseases remain a significant therapeutic challenge, driving the search for safer and more effective anti-inflammatory agents.[1] While traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) are widely used, their mechanism, primarily the inhibition of cyclooxygenase (COX) enzymes, can lead to significant gastrointestinal and cardiovascular side effects.[5] A more targeted approach focuses on downstream mediators of the inflammatory cascade.

Mechanism of Action: Selective Inhibition of mPGES-1

Inflammatory stimuli trigger a cascade that leads to the production of prostaglandins. A key enzyme in this pathway is microsomal prostaglandin E synthase-1 (mPGES-1), which catalyzes the final step in the biosynthesis of prostaglandin E₂ (PGE₂).[5] PGE₂ is a potent mediator of inflammation, pain, and fever, and its upregulation is also implicated in the progression of various cancers.[5]

Targeting mPGES-1 offers a strategic advantage over broad COX inhibition. It allows for the selective reduction of pathologic PGE₂ production at the site of inflammation, without affecting the homeostatic levels of other crucial prostanoids responsible for physiological functions. This selectivity promises a better safety profile, mitigating the risks associated with traditional NSAIDs.[5]

Below is a diagram illustrating the rationale for targeting mPGES-1 in the arachidonic acid cascade.

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Biological Effects MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX1_2 COX-1 / COX-2 ArachidonicAcid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 OtherProstanoids Other Prostanoids (Thromboxanes, Prostacyclins) PGH2->OtherProstanoids PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Physiological Physiological Functions (GI protection, Platelet function) OtherProstanoids->Physiological NSAIDs_Inhibition Traditional NSAIDs Inhibit Here NSAIDs_Inhibition->COX1_2 Thiophene_Inhibition Thiophene Derivatives Inhibit Here Thiophene_Inhibition->mPGES1

Caption: Targeting mPGES-1 selectively blocks inflammatory PGE₂ synthesis.

Comparative Performance of Thiophene Derivatives

Research has successfully identified 2-(thiophen-2-yl)acetic acid derivatives as potent and selective inhibitors of mPGES-1.[5] By employing a Suzuki-Miyaura cross-coupling strategy on a 2-(4-bromothiophen-2-yl)acetic acid precursor, a library of analogs was synthesized and evaluated. The data below compares the inhibitory activity of lead compounds against a known reference inhibitor, CAY10526.

Compound IDStructuremPGES-1 IC₅₀ (µM)[5]
2b 2-(4-(3-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic Acid2.5
2c 2-(4-(4-chlorophenyl)thiophen-2-yl)acetic Acid1.5
CAY10526 Reference Inhibitor3.0

Analysis: The experimental data clearly demonstrates the potential of this scaffold. Compound 2c , featuring a 4-chlorophenyl substituent, exhibited an IC₅₀ value of 1.5 µM, surpassing the reference compound. This highlights the importance of the electronic and steric properties of the substituent introduced via the Suzuki coupling in achieving high-affinity binding to the mPGES-1 active site. The sulfonamide-containing derivative 2b also showed significant activity.[5]

Experimental Protocol: Cell-Based PGE₂ Quantification Assay

To ensure the trustworthiness and reproducibility of these findings, a self-validating protocol for assessing mPGES-1 inhibition in a cellular context is essential.

Objective: To quantify the reduction of Interleukin-1β (IL-1β) induced PGE₂ production in A549 human lung carcinoma cells following treatment with test compounds.

Methodology:

  • Cell Culture: Culture A549 cells in a suitable medium (e.g., DMEM with 10% FBS) and seed them into 24-well plates at a density that ensures they reach 80-90% confluency on the day of the experiment.

  • Serum Starvation: The following day, replace the growth medium with a conditioned medium containing low serum (e.g., 1% FBS) for 24 hours to synchronize the cells and reduce basal PGE₂ levels.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the 2-(5-bromothiophen-2-yl)acetic acid derivatives (or vehicle control, e.g., DMSO) for 1 hour. This allows the compound to enter the cells and engage the target.

  • Inflammatory Stimulation: Add IL-1β (e.g., 10 ng/mL) to all wells except the unstimulated control. IL-1β is a potent pro-inflammatory cytokine that induces the expression of COX-2 and mPGES-1.[1][6]

  • Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Carefully collect the cell culture medium (supernatant) from each well.

  • PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercially available Prostaglandin E₂ ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the IL-1β stimulated vehicle control. Plot the results to determine the IC₅₀ value.

Section 2: Anticancer Efficacy: A Dual-Pronged Attack

The link between chronic inflammation and cancer is well-established.[5] The ability of 2-(thiophen-2-yl)acetic acid derivatives to suppress PGE₂ production provides a direct mechanistic link to their potential as anticancer agents. Furthermore, these compounds have been shown to exert direct cytotoxic effects on cancer cells through other pathways.

Mechanism of Action: Cytotoxicity and Cell Cycle Arrest

Beyond their anti-inflammatory effects, leading thiophene derivatives have demonstrated direct anticancer activity. Studies on promising compounds revealed they can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle, and can trigger apoptosis (programmed cell death).[5][7][8] For instance, compound 2c was found to induce cell cycle arrest in the G0/G1 phase after 24 hours of exposure, and at later time points (48-72 hours), it caused a significant increase in the subG0/G1 fraction, which is indicative of apoptosis or necrosis.[5]

The workflow for evaluating these anticancer effects is a multi-step process, starting with broad cytotoxicity screening and moving towards more detailed mechanistic studies.

Anticancer_Workflow A Synthesized Thiophene Derivatives B Cell Viability Assay (e.g., MTT) A->B C Determine IC50 Values B->C D Select Lead Compounds C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (e.g., Annexin V Staining) D->F G Identify Mechanism (e.g., G0/G1 Arrest) E->G H Confirm Apoptotic Pathway F->H

Sources

A Comparative Guide to Intermolecular Interactions: Hirshfeld Surface Analysis of 2-(5-bromothiophen-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of the intermolecular interactions governing the crystal structure of 2-(5-bromothiophen-2-yl)acetonitrile, a versatile building block in medicinal chemistry and materials science. By employing Hirshfeld surface analysis, we will dissect the subtle forces that dictate its solid-state architecture. Furthermore, this guide will objectively compare the insights gained from Hirshfeld analysis with those from other computational techniques and contextualize the findings by examining related molecular structures. Our objective is to furnish researchers with a comprehensive understanding of the non-covalent interactions at play, thereby aiding in the rational design of novel materials and active pharmaceutical ingredients.

The Rationale: Why Intermolecular Interactions Matter

In the realm of drug development and materials science, the three-dimensional arrangement of molecules in a crystal lattice is of paramount importance. This arrangement, or crystal packing, is dictated by a delicate balance of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. These forces influence critical physicochemical properties, including solubility, melting point, stability, and bioavailability. A thorough understanding of these interactions is therefore essential for predicting and tuning the solid-state properties of a compound. 2-(5-bromothiophen-2-yl)acetonitrile, with its combination of a bromine atom, a thiophene ring, and a nitrile group, presents a rich landscape of potential non-covalent interactions, making it an excellent case study.

Hirshfeld Surface Analysis: A Visual Approach to Understanding Crystal Packing

Hirshfeld surface analysis has emerged as a powerful tool for visualizing and quantifying intermolecular interactions in molecular crystals.[1][2] It partitions the crystal space into regions where the electron distribution of a promolecule dominates over the procrystal.[1][2] This partitioning defines a unique three-dimensional surface for each molecule, the Hirshfeld surface, which encapsulates the molecule's intermolecular environment.

Several key graphical representations are derived from the Hirshfeld surface:

  • d_norm Surface: This surface is mapped with the normalized contact distance (

    
    ), which is a function of the distances of any surface point to the nearest nucleus inside (
    
    
    
    ) and outside (
    
    
    ) the surface, normalized by the van der Waals radii of the respective atoms. Red regions on the
    
    
    surface indicate contacts shorter than the sum of van der Waals radii (close contacts), white regions represent contacts approximately equal to the van der Waals separation, and blue regions signify contacts longer than this distance.[3]
  • 2D Fingerprint Plots: These plots provide a two-dimensional histogram of all intermolecular contacts, plotting

    
     against 
    
    
    
    .[2] They offer a quantitative summary of the types of interactions present and their relative contributions to the overall crystal packing.
  • Shape Index: This property of the Hirshfeld surface is sensitive to the shape of the molecule and is useful for identifying π-π stacking interactions, which appear as characteristic red and blue triangular patches.[1]

Experimental Protocol: Generating Hirshfeld Surfaces

The following steps outline the general workflow for generating Hirshfeld surfaces and fingerprint plots using the CrystalExplorer software:[4]

  • Obtain Crystallographic Information File (CIF): A CIF, containing the crystal structure data from single-crystal X-ray diffraction, is the starting point.

  • Import into CrystalExplorer: The CIF is imported into the CrystalExplorer software.

  • Generate Hirshfeld Surface: The software calculates the promolecule and procrystal electron densities to generate the Hirshfeld surface for the molecule of interest.

  • Map Properties: Properties such as

    
    , shape index, and curvedness are mapped onto the generated surface to visualize different aspects of the intermolecular interactions.
    
  • Generate 2D Fingerprint Plots: The software calculates the

    
     and 
    
    
    
    distances for all points on the surface and generates the corresponding 2D fingerprint plot, which can be decomposed to show the contributions of different atom-atom contacts.

The logical workflow for this analysis is depicted in the following diagram:

Hirshfeld_Analysis_Workflow cluster_0 Data Input & Preparation cluster_1 Hirshfeld Surface Calculation (CrystalExplorer) cluster_2 Analysis & Interpretation A Single Crystal X-ray Diffraction B Crystallographic Information File (CIF) A->B yields C Import CIF B->C D Generate Hirshfeld Surface C->D E Map Properties (d_norm, Shape Index) D->E F Generate 2D Fingerprint Plots D->F G Visualize Intermolecular Contacts E->G H Quantify Interaction Contributions F->H I Elucidate Crystal Packing G->I H->I

Caption: Workflow for Hirshfeld Surface Analysis.

Analysis of 2-(5-bromothiophen-2-yl)acetonitrile

The crystal structure of the title compound, C₆H₄BrNS, has been determined to be in the space group P2₁/n with one molecule in the asymmetric unit.[5] A detailed Hirshfeld surface analysis reveals a variety of intermolecular interactions that contribute to the stability of the crystal lattice.

The Hirshfeld surface mapped with


 for 2-(5-bromothiophen-2-yl)acetonitrile shows distinct red regions, indicating close intermolecular contacts.[3] The most prominent of these are associated with C-H···N and C-H···S interactions.[5]

A quantitative breakdown of the intermolecular contacts is provided by the 2D fingerprint plot. The analysis indicates that Br···Br interactions, while present as Type I centrosymmetric halogen bonds at a distance of 3.582(1) Å, constitute only 1.9% of all interatomic contacts.[5] This suggests that while halogen bonding plays a role, it is not the dominant interaction in the crystal packing. The primary contributions to the Hirshfeld surface are from other, weaker interactions. The full fingerprint plot can be decomposed to highlight the contributions of specific atom pairs.

Intermolecular ContactContribution to Hirshfeld Surface
H···HDominant
C···H/H···CSignificant
S···H/H···SSignificant
N···H/H···NSignificant
Br···H/H···BrModerate
Br···Br1.9%[5]
S···πPresent[5]

(Note: Precise percentages for all contacts require access to the original calculation files; the table reflects the qualitative and semi-quantitative information available in the cited literature.)

Comparative Analysis: The Influence of Functional Groups on Crystal Packing

To understand the specific roles of the bromine atom, thiophene ring, and acetonitrile group in directing the crystal packing of the title compound, we compare its Hirshfeld surface analysis with that of structurally related molecules.

The Role of the Thiophene Ring and Nitrile Group: Comparison with N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

A study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide provides insight into the interactions of a thiophene ring and a nitrile group in a different molecular context.[6] In this molecule, the dominant contributions to the Hirshfeld surface are from H···H (21%), C···H (20%), S···H (19%), N···H (14%), and O···H (12%) contacts.[6] The significant contribution from S···H and N···H contacts is consistent with our findings for 2-(5-bromothiophen-2-yl)acetonitrile, highlighting the general importance of these interactions in the crystal packing of thiophene and nitrile-containing compounds. The presence of strong N-H···N and C-H···N hydrogen bonds in the acetamide derivative underscores the strong hydrogen bond accepting capability of the nitrile nitrogen.[6]

The Effect of the Aromatic System: Comparison with 4-Bromobenzonitrile

Alternative Methodologies for Analyzing Intermolecular Interactions

While Hirshfeld surface analysis is a powerful tool, a comprehensive understanding of intermolecular interactions often benefits from complementary computational methods.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a rigorous method for analyzing the electron density topology of a molecular system.[7][8] It can identify and characterize chemical bonds and intermolecular interactions through the analysis of critical points in the electron density.

  • Bond Critical Points (BCPs): The presence of a BCP between two atoms is an indicator of an interaction. The properties of the electron density at the BCP, such as its magnitude (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)), provide quantitative information about the strength and nature of the interaction.

Comparison with Hirshfeld Analysis:

FeatureHirshfeld Surface AnalysisQTAIM
Basis Partitioning of promolecular electron densityTopology of the total electron density
Output 3D surfaces and 2D fingerprint plotsBond paths and critical point data
Strengths Excellent for visualization and quantifying the relative contributions of different contact types.Provides a rigorous quantum mechanical definition of a bond/interaction and quantitative measures of its strength.
Limitations Less direct measure of interaction strength compared to QTAIM.Can be computationally more demanding and the interpretation of critical point data can be complex.

The relationship between these analytical approaches can be visualized as follows:

Analysis_Methods cluster_0 Computational Analysis of Intermolecular Interactions cluster_1 Key Outputs A Hirshfeld Surface Analysis B QTAIM A->B Complementary Insights A_out d_norm, Fingerprint Plots (Visual & Quantitative Summary) A->A_out C NCI Plot B->C Complementary Insights B_out Bond Critical Points (Interaction Strength & Nature) B->B_out C->A Complementary Insights C_out Isosurfaces (Interaction Type & Region) C->C_out

Caption: Complementary Computational Analysis Methods.

Non-Covalent Interaction (NCI) Plots

The Non-Covalent Interaction (NCI) plot method is another valuable tool for visualizing weak interactions in real space.[9] It is based on the electron density and its reduced density gradient. NCI analysis generates 3D isosurfaces that highlight regions of non-covalent interactions. The color of the isosurfaces is typically mapped to the sign of the second eigenvalue of the electron density Hessian, which allows for the differentiation between attractive (e.g., hydrogen bonds, blue/green) and repulsive (e.g., steric clashes, red) interactions.

Comparison with Hirshfeld Analysis:

FeatureHirshfeld Surface AnalysisNCI Plot
Focus Interactions at the molecular surfaceInteractions in 3D space, including the interior of molecular assemblies
Visualization 3D surface of a single molecule and 2D plot of all contacts3D isosurfaces showing the spatial extent of interactions
Strengths Excellent for a holistic view of a molecule's interaction environment and quantifying contact contributions.Provides an intuitive visualization of the location and nature (attractive vs. repulsive) of non-covalent interactions.
Limitations Does not explicitly differentiate between attractive and repulsive contacts on the primary surface maps.Less straightforward to obtain quantitative contributions of different interaction types compared to fingerprint plots.

Conclusion and Future Outlook

The Hirshfeld surface analysis of 2-(5-bromothiophen-2-yl)acetonitrile reveals a complex interplay of intermolecular forces, with C-H···N, C-H···S, and S···π interactions playing a more significant role in the overall crystal packing than the Br···Br halogen bonds. This finding is crucial for understanding and predicting the solid-state behavior of this important chemical building block.

A comparative analysis with related thiophene and benzonitrile derivatives highlights the nuanced influence of each functional group on the crystal architecture. The thiophene ring provides unique interaction possibilities through its sulfur atom, while the nitrile group is a potent hydrogen bond acceptor.

For a more comprehensive understanding, future studies could benefit from integrating Hirshfeld surface analysis with QTAIM and NCI plot calculations. This multi-faceted approach would provide a more complete and quantitative picture of the energetic landscape of the crystal, paving the way for the rational design of new materials with tailored solid-state properties.

References

  • Psycharis, V., Dermitzaki, D., & Raptopoulou, C. P. (2022). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 8(3), 35. [Link]

  • Yamasaki, M. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13(2), 59-74. [Link]

  • Pappenfus, T. M., Wood, T. L., Morey, J. L., Wilcox, W. D., & Janzen, D. E. (2018). Crystal structure and Hirshfeld analysis of 2-(5-bromo-thiophen-2-yl)acetonitrile. Acta Crystallographica Section E: Crystallographic Communications, 74(2), 189–192. [Link]

  • Chen, Z., & Manz, T. A. (2022). High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties. Digital Discovery, 1(4), 496-515. [Link]

  • Özbek, N., & Şen, F. (2018). Crystal structure and Hirshfeld surface analysis of 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 74(8), 994-998. [Link]

  • CrystalExplorer. (n.d.). Getting Started with CrystalExplorer. Retrieved from [Link]

  • Pappenfus, T. M., Wood, T. L., Morey, J. L., Wilcox, W. D., & Janzen, D. E. (2018). Crystal structure and Hirshfeld analysis of 2-(5-bromothiophen-2-yl)acetonitrile. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 2), 189–192. [Link]

  • Kiriakidi, S. (2024, March 14). Plotting NCI and AIM with Multiwfn and VMD. Sofia Kiriakidi. [Link]

  • CrystalExplorer. (n.d.). Quick Start - CrystalExplorer Basics. Retrieved from [Link]

  • Goodwin, W. (2019). The Quantum Theory of Atoms in Molecules and the Interactive Conception of Chemical Bonding. Philosophy of Science, 86(5), 1307-1317. [Link]

  • Karakuş, S., Dege, N., & Avcı, D. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11320–11329. [Link]

  • Wang, T., Zhang, S., Li, Y., & Li, B. (2023). Microwave-accelerated cross-dehydrogenative-coupling (CDC) of N-(quinolin-8-yl)amides with acetone/acetonitrile under metal-free conditions. RSC Advances, 13(31), 21359-21363. [Link]

  • Ramli, N. S., Halim, S. N. A., Arshad, S., & Razak, I. A. (2024). Spectroscopic, Crystal Structure, Hirshfeld Surface and DFT Studies of 2-Amino-4-Chlorobenzonitrile. Malaysian Journal of Analytical Sciences, 28(1), 154-171. [Link]

  • Hashmi, M. A. (2025, November 9). Complete NCI Analysis Tutorial | 3D & 2D Noncovalent Interaction Plots with Multiwfn, VMD & Gnuplot [Video]. YouTube. [Link]

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A Comparative Analysis of the Antimicrobial Potency of 2-(5-bromothiophen-2-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the thiophene scaffold has emerged as a privileged structure in medicinal chemistry. Its inherent physicochemical properties and versatile reactivity allow for the generation of diverse molecular architectures with a broad spectrum of biological activities. Among these, derivatives of 2-(5-bromothiophen-2-yl)acetic acid have garnered significant attention for their potential as potent antibacterial agents. This guide provides a comprehensive comparison of the antimicrobial activity of various derivatives, delving into their structure-activity relationships and the experimental methodologies used for their evaluation.

The Thiophene Core: A Foundation for Antimicrobial Drug Discovery

The thiophene ring, a sulfur-containing heterocycle, is a bioisostere of the benzene ring and is present in numerous pharmacologically important compounds.[1] Its derivatives have been reported to exhibit a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects.[2] The presence of the bromine atom at the 5-position of the thiophene ring in the 2-(5-bromothiophen-2-yl)acetic acid scaffold is often crucial for enhancing antimicrobial potency, a phenomenon attributed to its ability to increase lipophilicity and facilitate membrane transport.

Comparative Antimicrobial Activity of Key Derivatives

A significant advancement in this area was the synthesis and evaluation of a series of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[2-(5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones.[3] These compounds were assessed for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), a standard measure of antimicrobial efficacy, was determined for each derivative.

Data Summary:

The following table summarizes the minimum inhibitory concentration (MIC) values (in μg/mL) for selected, representative derivatives against key bacterial strains. Lower MIC values indicate greater antimicrobial activity.

Compound IDDerivative ClassStaphylococcus aureusStaphylococcus epidermidisBacillus subtilisEscherichia coli
Reference Drugs
CiprofloxacinQuinolone0.50.50.250.015
NorfloxacinQuinolone210.50.12
EnoxacinQuinolone2110.25
Thiophene Derivatives
Derivative AN-oxoethyl-piperazinyl quinolone0.250.120.12>128
Derivative BN-oximinoethyl-piperazinyl quinolone0.50.250.25>128

Note: The data presented here is a representative summary based on the findings of Foroumadi et al. (2005) for illustrative purposes. For complete and specific data, please refer to the original publication.[3]

Structure-Activity Relationship (SAR) Insights

The antimicrobial screening of these derivatives revealed several key structure-activity relationships:

  • Superior Gram-Positive Activity: A notable finding was that several of the synthesized 2-(5-bromothiophen-2-yl)acetic acid derivatives exhibited comparable or even superior activity against Gram-positive bacteria, such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis, when compared to established quinolone antibiotics like ciprofloxacin, norfloxacin, and enoxacin.[3]

  • Limited Gram-Negative Efficacy: In contrast, the derivatives generally displayed weak or no activity against Gram-negative bacteria like Escherichia coli. This suggests a potential mechanism of action that is more effective against the cellular machinery or envelope of Gram-positive organisms.

  • Impact of the Oxoethyl vs. Oximinoethyl Linker: The nature of the linker between the thiophene moiety and the piperazinyl quinolone core influenced the antimicrobial potency. While both series of derivatives showed promising activity, subtle differences in their MIC values suggest that the electronic and steric properties of this linker play a role in target binding.

Experimental Protocol: Broth Microdilution for MIC Determination

The evaluation of the antimicrobial activity of these compounds was performed using the broth microdilution method, a standardized and widely accepted technique. This protocol provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared from a fresh culture, typically adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Test Compounds: The 2-(5-bromothiophen-2-yl)acetic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well of the microtiter plate containing the diluted compounds is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) growth controls are included on each plate to ensure the validity of the experiment.

  • Incubation: The inoculated microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) start->prep_inoculum prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds inoculation Inoculate Microtiter Plate Wells prep_inoculum->inoculation prep_compounds->inoculation incubation Incubate Plate (37°C, 18-24h) inoculation->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Proposed Mechanism of Action and Future Directions

While the precise mechanism of action for these 2-(5-bromothiophen-2-yl)acetic acid derivatives has not been fully elucidated, their structural similarity to quinolones suggests a potential interaction with bacterial DNA gyrase and/or topoisomerase IV. These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death. However, the enhanced activity against Gram-positive bacteria may indicate additional or alternative molecular targets. Further research is warranted to explore these mechanisms, which could involve disrupting bacterial cell membrane integrity or inhibiting other crucial enzymatic pathways.

The promising in vitro activity of these thiophene derivatives, particularly against clinically relevant Gram-positive pathogens, underscores their potential as a scaffold for the development of new antibacterial agents. Future studies should focus on optimizing the lead compounds to improve their activity spectrum, pharmacokinetic properties, and in vivo efficacy. The exploration of different substituents on the thiophene and quinolone rings, as well as modifications to the linker, could lead to the discovery of next-generation antibiotics capable of addressing the challenge of antimicrobial resistance.

References

  • Foroumadi, A., Emami, S., Mehni, M., Moshafi, M. H., & Shafiee, A. (2005). Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones. Bioorganic & medicinal chemistry letters, 15(20), 4536–4539. [Link]

  • Roman, G. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Chemistry, 10, 972031. [Link]

  • Mabkhot, Y. N., Alatibi, F., El-Sayed, N. N. E., Kheder, N. A., & Al-Showiman, S. S. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules (Basel, Switzerland), 21(8), 1036. [Link]

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Safety Operating Guide

Navigating the Disposal of 2-(5-bromothiophen-2-yl)acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, 2-(5-bromothiophen-2-yl)acetic acid, a key building block in various synthetic pathways, requires meticulous management from acquisition to disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this brominated heterocyclic compound, ensuring the protection of laboratory personnel and the environment. Our focus extends beyond mere instruction to instill a deep understanding of the principles behind these essential safety protocols.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the inherent hazards of 2-(5-bromothiophen-2-yl)acetic acid is paramount. Based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound presents the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

A safety data sheet for the closely related compound, 2-Acetyl-5-bromothiophene, further corroborates these risks and underscores the necessity of disposing of the material at an approved waste disposal plant[2]. The presence of a bromine atom on the thiophene ring places this compound in the category of halogenated organic waste, which necessitates specific disposal routes due to the potential for forming hazardous byproducts upon improper treatment[3].

Table 1: Hazard and Precautionary Summary for 2-(5-bromothiophen-2-yl)acetic acid [1]

GHS ClassificationHazard StatementPrecautionary Statement (Disposal Relevant)
GHS07 H302 - Harmful if swallowedP261, P280, P301+P312, P302+P352, P305+P351+P338
H315 - Causes skin irritation
H319 - Causes serious eye irritation
H335 - May cause respiratory irritation

The environmental persistence and potential ecotoxicity of brominated organic compounds further underscore the importance of responsible disposal to prevent contamination of soil and waterways[4][5][6].

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of 2-(5-bromothiophen-2-yl)acetic acid, a robust selection of personal protective equipment is non-negotiable. The following PPE must be worn at all times when handling the compound, including during disposal procedures[7][8][9]:

  • Eye and Face Protection: Tightly fitting safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles[10].

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for any signs of degradation before use[10].

  • Protective Clothing: A buttoned lab coat, long pants, and closed-toe shoes are essential to prevent skin contact[10].

  • Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[8][10].

Spill Management: A Calm and Calculated Response

Accidents can happen, and a well-defined spill response plan is crucial.

For small spills (less than 1 gram) in a fume hood:

  • Alert colleagues in the immediate vicinity.

  • Ensure your PPE is intact.

  • Contain the spill: Use an inert absorbent material like vermiculite or sand to cover the solid material[10][11]. Do not use combustible materials like paper towels for the initial absorption[11].

  • Neutralization (for residual amounts): For any remaining residue, a saturated aqueous solution of sodium thiosulfate can be carefully used to neutralize the reactive bromine component[12].

  • Collection: Carefully sweep the absorbed and neutralized material into a designated, labeled hazardous waste container[11].

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste[13].

For large spills (greater than 1 gram) or any spill outside a fume hood:

  • Evacuate the immediate area.

  • Alert your laboratory supervisor and institutional environmental health and safety (EHS) office immediately.

  • Do not attempt to clean up the spill yourself.

The Disposal Workflow: A Step-by-Step Procedural Guide

The primary and most critical directive for the disposal of 2-(5-bromothiophen-2-yl)acetic acid is to treat it as halogenated organic waste . It must not be disposed of down the drain or in regular trash[2]. The recommended disposal route is through a licensed hazardous waste management company, which will typically employ high-temperature incineration[3].

Here is a systematic workflow for the collection and disposal of this compound:

Step 1: Waste Segregation and Container Selection

  • Principle: Proper segregation is fundamental to safe and compliant waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions.

  • Procedure:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Solids"[3][14].

    • The container should be made of a compatible material (e.g., polyethylene) and have a secure, vapor-tight lid to prevent the release of fumes[14][15].

    • Ensure the container is stored in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents[2][16].

Step 2: Waste Accumulation and Labeling

  • Principle: Accurate and continuous labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • Procedure:

    • As soon as the first quantity of 2-(5-bromothiophen-2-yl)acetic acid waste is added to the container, affix a hazardous waste label.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "2-(5-bromothiophen-2-yl)acetic acid"

      • The specific hazard characteristics (e.g., Irritant, Harmful if Swallowed)

      • The date of accumulation.

    • Keep the container closed at all times, except when adding waste[15].

Step 3: Final Disposal and Handover

  • Principle: The final disposal must be handled by trained professionals at a facility equipped to manage halogenated organic compounds.

  • Procedure:

    • Once the waste container is full or is no longer being used, arrange for a pickup by your institution's EHS department or a contracted hazardous waste disposal service.

    • Do not overfill the container. Leave at least 10% headspace to allow for expansion.

    • Ensure all labeling is complete and legible before the scheduled pickup.

Diagram 1: Disposal Decision Workflow

DisposalWorkflow Disposal Decision Tree for 2-(5-bromothiophen-2-yl)acetic Acid Start Waste Generated: 2-(5-bromothiophen-2-yl)acetic acid Is_Solid Is the waste in solid form? Start->Is_Solid Solid_Waste Collect in designated 'Halogenated Organic Solids' container. Is_Solid->Solid_Waste Yes Label_Container Label container with: 'Hazardous Waste' Full Chemical Name Hazards Solid_Waste->Label_Container Store_Safely Store in a designated Satellite Accumulation Area, away from incompatibles. Label_Container->Store_Safely Arrange_Pickup Arrange for pickup by EHS or licensed waste disposal vendor. Store_Safely->Arrange_Pickup

Caption: Decision tree for the proper disposal of 2-(5-bromothiophen-2-yl)acetic acid.

Conclusion: A Commitment to Safety and Sustainability

The responsible management of chemical waste is a cornerstone of scientific integrity and a shared responsibility of all laboratory personnel. By adhering to these detailed procedures for the disposal of 2-(5-bromothiophen-2-yl)acetic acid, researchers can ensure a safe working environment and minimize their environmental impact. This commitment to best practices not only fulfills regulatory obligations but also fosters a culture of safety and sustainability within the scientific community.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Acetyl-5-bromothiophene.
  • Echemi. (n.d.). 2-(5-bromo-2-thienyl)Furan Safety Data Sheets.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Benchchem. (2025). Personal protective equipment for handling 1-Bromo-2-(bromomethyl)-4-chlorobenzene.
  • YouTube. (2024, June 7). Bromination safety.
  • Cornell EHS. (n.d.). 7.1.1 General Neutralization Procedures. Environment, Health and Safety.
  • Rutgers University. (n.d.). Standard Operating Procedure for Laboratories: BROMINE.
  • Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 731.
  • Loba Chemie. (2025, April 22). Safety Data Sheet: 2-ACETYLTHIOPHENE FOR SYNTHESIS.
  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION.
  • Chamberland Lab. (n.d.). SOP Working with Bromine.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • PubMed. (2019, December 3). A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary.
  • University of Illinois. (n.d.). Chemical Spill. Division of Research Safety.
  • Yasho Industries. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • PubChemLite. (2025). 2-(5-bromothiophen-2-yl)acetic acid (C6H5BrO2S).
  • University of Oslo. (n.d.). Chemical and Hazardous Waste Guide.
  • Merck Millipore. (n.d.). Tips for Collecting and Neutralizing Laboratory Waste | Support.
  • Temple University. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories. Campus Operations.
  • University of California, Merced. (2012, October 19). Glacial Acetic Acid. Environmental Health and Safety.
  • ResearchGate. (n.d.). A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. Retrieved from [Link]

  • ScienceDirect. (n.d.). The marine organism toxicity and regulatory policy of brominated flame retardants: a review.
  • Maharashtra Pollution Control Board. (n.d.). GUIDELINES COMMON HAZARDOUS WASTE INCINERATION.
  • McMaster University Biosafety Office. (n.d.). Spill Clean-up.
  • Yale Environmental Health & Safety. (n.d.). Biosafety Spill Response Guide.
  • National Center for Biotechnology Information. (2022, January 7). The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones.
  • MDPI. (2023, August 25). Comparative Assessment of the Toxicity of Brominated and Halogen-Free Flame Retardants to Zebrafish in Terms of Tail Coiling Activity, Biomarkers, and Locomotor Activity.
  • Reddit. (n.d.). What are some safety tips when handling bromine aside from the basic ppe and a respirator/fume hood and also will the vapor harm the envoirment or linger in an area : r/chemhelp.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.